Acetyl nitrate
Description
Structure
3D Structure
Properties
IUPAC Name |
nitro acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO4/c1-2(4)7-3(5)6/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZMXVGQBBATMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207839 | |
| Record name | Acetyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-09-3 | |
| Record name | Acetyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79CY6496CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Acetyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of acetyl nitrate (B79036) (CH₃C(O)ONO₂). The information is curated for professionals in research and development who require a detailed understanding of this reactive reagent for applications in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.
Core Physical Properties
Acetyl nitrate is a colorless, fuming liquid with a pungent odor.[1] It is the mixed anhydride (B1165640) of acetic acid and nitric acid.[2] Due to its inherent instability and explosive nature, it is often synthesized in situ for immediate use in chemical reactions.[3]
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₂H₃NO₄ | - | [2] |
| Molecular Weight | 105.05 g/mol | - | [4] |
| Appearance | Colorless liquid | Fumes in moist air. | [2] |
| Odor | Pungent | Similar to vinegar. | [1] |
| Density | 1.24 g/cm³ | at 15 °C | [2][4] |
| Boiling Point | 22 °C | at 70 Torr | [2] |
| 2-3 °C | at 14 Torr | [4] | |
| Solubility | Soluble in organic solvents. | Hydrolyzes in water. | [1] |
| Reactivity | Highly reactive. | Can decompose explosively. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of this compound are critical due to its hazardous nature. The following outlines the most common laboratory-scale synthesis.
In Situ Generation of this compound for Aromatic Nitration
This protocol describes the in-situ generation of this compound from acetic anhydride and nitric acid for the nitration of an aromatic substrate.
Materials:
-
Acetic anhydride ((CH₃CO)₂O)
-
Fuming nitric acid (HNO₃)
-
Aromatic substrate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and a drying tube
Procedure:
-
The aromatic substrate is dissolved in an excess of acetic anhydride in the round-bottom flask, which is cooled in an ice bath to maintain a low temperature.[2]
-
Fuming nitric acid is added dropwise to the stirred solution via the dropping funnel.[2] The temperature should be carefully monitored and controlled to prevent a runaway exothermic reaction.[1]
-
The reaction mixture is stirred at a low temperature for a specified period, allowing for the in-situ formation of this compound and subsequent nitration of the aromatic substrate.[2]
-
Upon completion, the reaction is quenched by pouring it into an ice-water mixture.
-
The product is then extracted using an appropriate organic solvent.
-
The organic layer is washed with water and a dilute solution of sodium carbonate to remove acid impurities, followed by a final wash with water.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the nitrated product.
Note on Safety: this compound is explosive, especially when heated suddenly above 60°C or upon contact with certain materials.[3][5] All operations should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.
Chemical Reactivity and Mechanisms
This compound is a versatile reagent that can act as both a nitrating and an acetylating agent.[1]
-
Nitration: It is a potent nitrating agent for a variety of substrates, including aromatic compounds and amines.[1] The active nitrating species is the nitronium ion (NO₂⁺), which is generated from this compound.[1]
-
Acetylation: Similar to acetyl chloride, it can acetylate amines.[2]
-
Hydrolysis: In the presence of moisture, it readily hydrolyzes to form acetic acid and nitric acid.[1][2]
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from acetic anhydride and nitric acid.
References
Acetyl nitrate synthesis from acetic anhydride and nitric acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of acetyl nitrate (B79036) from acetic anhydride (B1165640) and nitric acid. Acetyl nitrate is a potent nitrating agent utilized in the synthesis of various organic compounds, including pharmaceuticals. This document details the core chemical principles, experimental protocols, and safety considerations associated with its preparation.
Core Principles and Reaction Mechanism
The synthesis of this compound is achieved through the reaction of acetic anhydride with nitric acid. This reaction is an exothermic process that requires careful temperature control to prevent runaway reactions and ensure the stability of the final product. The balanced chemical equation for this synthesis is:
(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH[1][2]
The reaction proceeds through the protonation of acetic anhydride by nitric acid, followed by the nucleophilic attack of the nitrate ion. This leads to the formation of an unstable intermediate which then decomposes to yield this compound and acetic acid.[3]
A visual representation of the reaction mechanism is provided below:
Caption: Reaction mechanism for the synthesis of this compound.
Physicochemical Properties of this compound
This compound is a colorless, explosive liquid that fumes in moist air.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₃NO₄ | [1][4] |
| Molecular Weight | 105.05 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][2] |
| Density | 1.24 g/cm³ at 15 °C | [2][5] |
| Boiling Point | 22 °C at 70 Torr | [2] |
| CAS Number | 591-09-3 | [1][2][4][5][6][7] |
Experimental Protocols
The synthesis of this compound can be performed using both batch and continuous flow methodologies. Due to the hazardous nature of this compound, in-situ generation is often preferred for safety.[3][6]
Batch Synthesis Protocol
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Acetic anhydride
-
Fuming nitric acid
-
Ice-salt bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
Place a known quantity of acetic anhydride into the round-bottom flask and cool it to 0-5 °C using an ice-salt bath.[1][6]
-
Slowly add fuming nitric acid dropwise to the stirred acetic anhydride solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
The resulting solution contains this compound and is typically used immediately for subsequent reactions (in-situ generation).
Continuous Flow Synthesis Protocol
Continuous flow methods offer enhanced safety and control over reaction parameters.
Materials and Equipment:
-
Syringe pumps
-
Microreactor or coiled capillary reactor made of an inert material (e.g., PFA or PTFE)[3]
-
T-mixer
-
Temperature-controlled bath
-
Back-pressure regulator
Procedure:
-
Set up the continuous flow system with the microreactor submerged in a temperature-controlled bath set to the desired reaction temperature (e.g., 15 °C).[3]
-
Load two separate syringe pumps with acetic anhydride and fuming nitric acid. A catalytic amount of sulfuric acid can be added to the nitric acid stream.[3]
-
Pump the reagents at controlled flow rates through the T-mixer and into the microreactor. The stoichiometry is controlled by the relative flow rates. A typical residence time is in the range of seconds to a few minutes.[3]
-
The output stream from the reactor contains the synthesized this compound, which can be directly introduced into a subsequent reaction stream.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized experimental workflow for this compound synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported synthesis methods.
Table 1: Batch Synthesis Conditions and Yields
| Acetic Anhydride (equiv.) | Nitric Acid (equiv.) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Excess | 1 | 0–5 | Not specified | 70–85 | [1] |
| - | - | Room Temp. | Not specified | 75–90 (for nitration products) | [1] |
| - | - | 0 | 2 hours | 79 (for nitration of a specific substrate) | [8] |
Table 2: Continuous Flow Synthesis Conditions
| Acetic Anhydride (equiv. to HNO₃) | Nitric Acid | Temperature (°C) | Residence Time | Notes | Reference |
| 5 | Fuming, with 3 mol% H₂SO₄ | 15 | 40 s | Optimized for this compound generation | [3] |
| 7 (equiv. to substrate) | >90%, with 3 mol% H₂SO₄ | 15 | < 2 min | Optimized for nitration of furfural | [3] |
Purification
Due to its instability, distillation of this compound is generally not recommended without extreme caution.[6] For applications requiring purified this compound, vacuum distillation at low temperatures can be employed.
A conceptual process for purification is outlined below:
Caption: Conceptual workflow for the purification of this compound.
Safety Considerations
This compound is a high-energy material and can be explosive, especially at temperatures above 60 °C.[6] It is also sensitive to shock and friction. All work with this compound should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment. The synthesis should always be carried out at low temperatures with efficient cooling. Due to its hazardous nature, preparing and using this compound in-situ is the safest approach.[3][6]
References
- 1. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]
- 7. This compound | C2H3NO4 | CID 11557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Dawn of a Powerful Reagent: Unearthing the Early History and Discovery of Acetyl Nitrate
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals a deep dive into the early history and discovery of acetyl nitrate (B79036). This pivotal reagent, first synthesized in 1907, has played a significant role in the advancement of organic chemistry, particularly in the nitration of aromatic and other organic compounds. The guide provides a meticulous account of its initial preparation, early experimental applications, and the nascent understanding of its reaction mechanisms.
Acetyl nitrate, the mixed anhydride (B1165640) of nitric acid and acetic acid, was first prepared by Swiss chemists Amé Pictet and Eug. Khotinsky. Their seminal work, published in the Berichte der Deutschen Chemischen Gesellschaft, detailed the synthesis of this highly reactive and unstable compound. The guide meticulously outlines this foundational experiment, alongside other early 20th-century protocols, offering a window into the experimental techniques of the era.
One of the primary applications of this compound, recognized shortly after its discovery, was as a potent nitrating agent. Its ability to introduce a nitro group (-NO2) onto aromatic rings, such as benzene (B151609), proved to be a valuable tool for organic synthesis. The guide presents a comparative summary of early nitration experiments, highlighting the reaction conditions and yields achieved by pioneering chemists.
The early 21st century saw continued research into optimizing nitration reactions using this compound, particularly with the advent of continuous flow chemistry to manage its explosive nature. While these modern advancements are noted, the core focus of this guide remains on the foundational discoveries of the early 1900s.
Key Insights from the Technical Guide:
-
Pioneering Synthesis: A detailed account of the first successful synthesis of this compound by Pictet and Khotinsky in 1907.
-
Early Nitration Studies: An examination of the initial applications of this compound as a reagent for the nitration of aromatic compounds.
-
Mechanistic Understanding: An exploration of the early theories surrounding the mechanism of electrophilic aromatic substitution involving this compound.
-
Quantitative Data: A structured presentation of the limited available quantitative data from early 20th-century experiments.
-
Detailed Protocols: A collection of historical experimental procedures for the synthesis of this compound and its use in nitration reactions.
The guide also features visualizations of the key chemical processes, including the synthesis of this compound and the mechanism of aromatic nitration, rendered in the DOT language for clarity and precision. These diagrams provide a visual representation of the chemical transformations as they were understood in the early 20th century.
This in-depth technical guide serves as a valuable resource for researchers and professionals seeking to understand the historical context and fundamental principles behind the use of this compound. By revisiting the origins of this powerful reagent, the scientific community can gain a deeper appreciation for the evolution of organic synthesis and the enduring legacy of its early pioneers.
Data Presentation
Table 1: Summary of Early Experiments with this compound
| Experiment | Reactants | Products | Reaction Conditions | Yield (%) | Reference |
| Synthesis of this compound | Acetic Anhydride, Dinitrogen Pentoxide | This compound | Low temperature | Not explicitly stated | Pictet & Khotinsky, 1907 |
| Nitration of Benzene (General) | Benzene, this compound (in Acetic Anhydride) | Nitrobenzene (B124822) | Not specified in early sources | Not explicitly stated | General knowledge post-1907 |
| Nitration of Toluene (Competition) | Toluene, Benzene, this compound | Nitrotoluenes, Nitrobenzene | Acetic Anhydride solvent | Relative rate Toluene/Benzene: 38 ± 5 | Journal of the Chemical Society B: Physical Organic, 1968 |
Experimental Protocols
Synthesis of this compound (Based on Pictet and Khotinsky, 1907)
Objective: To synthesize this compound from acetic anhydride and dinitrogen pentoxide.
Materials:
-
Acetic Anhydride ((CH₃CO)₂O)
-
Dinitrogen Pentoxide (N₂O₅)
-
Cooling bath (e.g., ice-salt mixture)
-
Reaction vessel with a stirrer
-
Distillation apparatus
Procedure:
-
A pre-weighed amount of acetic anhydride is placed in the reaction vessel and cooled to a low temperature using the cooling bath.
-
Finely powdered dinitrogen pentoxide is added portion-wise to the cooled and stirred acetic anhydride. The addition is controlled to maintain a low reaction temperature and prevent vigorous decomposition.
-
The reaction mixture is stirred for a period to ensure complete reaction. The original paper does not specify the exact duration.
-
The resulting this compound is then isolated by distillation under reduced pressure. The boiling point was reported to be 22 °C at 70 Torr.
Note: this compound is a colorless, fuming liquid that is highly explosive. This synthesis should only be attempted by experienced chemists with appropriate safety precautions in a well-ventilated fume hood and behind a blast shield.
Nitration of an Aromatic Compound (Benzene) using this compound (A representative early 20th-century in-situ approach)
Objective: To synthesize nitrobenzene from benzene using this compound generated in situ.
Materials:
-
Benzene (C₆H₆)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Cooling bath (ice bath)
-
Reaction flask with a dropping funnel and stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
A mixture of benzene and an excess of acetic anhydride is placed in the reaction flask and cooled in an ice bath with stirring.
-
Concentrated nitric acid is added dropwise from the dropping funnel to the cooled mixture. The rate of addition is carefully controlled to keep the temperature of the reaction mixture below 10 °C.
-
After the addition of nitric acid is complete, the mixture is allowed to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the nitration reaction.
-
The reaction mixture is then carefully poured into a larger volume of cold water to quench the reaction and precipitate the crude nitrobenzene.
-
The nitrobenzene is separated from the aqueous layer using a separatory funnel.
-
The organic layer is washed successively with water, a dilute solution of sodium carbonate (to remove acidic impurities), and again with water.
-
The washed nitrobenzene is dried over a suitable drying agent like anhydrous calcium chloride.
-
The dried nitrobenzene is then purified by distillation to obtain the final product.
Mandatory Visualization
Caption: Synthesis of this compound from Acetic Anhydride and Dinitrogen Pentoxide.
Caption: Early 20th Century Conceptual Mechanism of Aromatic Nitration using this compound.
The Core Mechanism of Electrophilic Nitration by Acetyl Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl nitrate (B79036), the mixed anhydride (B1165640) of acetic and nitric acids, serves as a potent and often milder alternative to classical mixed-acid nitration for the introduction of a nitro group onto sensitive organic substrates.[1] Its utility is particularly pronounced in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where traditional nitrating agents may lead to undesired side reactions or decomposition.[1] This technical guide provides a comprehensive overview of the formation of acetyl nitrate, the mechanistic intricacies of the subsequent electrophilic aromatic substitution, quantitative data on its performance, and detailed experimental protocols.
Formation and Properties of this compound
This compound (CH₃C(O)ONO₂) is typically generated in situ due to its inherent instability and explosive nature, particularly upon heating.[2] The most common preparative method involves the reaction of acetic anhydride with concentrated nitric acid, often at reduced temperatures to control the exothermic reaction.[2]
(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH [2]
First prepared in 1907 by Pictet and Khotynsky, this colorless liquid is highly reactive and fumes in moist air, hydrolyzing back to acetic acid and nitric acid.[2] For synthetic applications, it is crucial to use anhydrous reagents to prevent premature decomposition.
The following diagram illustrates the in situ formation of this compound from acetic anhydride and nitric acid.
References
Chemical structure and molecular formula of acetyl nitrate
An In-depth Technical Guide to Acetyl Nitrate (B79036)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, molecular properties, and reactive applications of acetyl nitrate. Due to its nature as a powerful nitrating agent, it is a compound of significant interest in organic synthesis, particularly for the functionalization of sensitive substrates. Information is presented for practical application by professionals in chemistry and drug development.
Molecular Identity and Structure
This compound, with the molecular formula C₂H₃NO₄ , is the mixed anhydride (B1165640) of acetic acid and nitric acid.[1] Its chemical structure consists of an acetyl group bonded to a nitrate group through an oxygen atom. This unique arrangement confers its dual reactivity as both an acetylating and nitrating agent.[1]
Key Identifiers:
-
IUPAC Name: Acetic nitric anhydride[1]
-
CAS Number: 591-09-3
-
Molecular Formula: C₂H₃NO₄[1]
-
SMILES: CC(=O)O--INVALID-LINK--[O-][1]
-
InChI Key: JCZMXVGQBBATMY-UHFFFAOYSA-N[1]
Chemical and Physical Properties
This compound is a colorless, fuming liquid that is known to be explosive, especially upon sudden heating or contact with certain materials.[1] It is sensitive to moisture, hydrolyzing into acetic acid and nitric acid.[1] All quantitative data are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Weight | 105.05 g/mol | [2] |
| Density | 1.24 g/cm³ (at 15 °C) | [1] |
| Boiling Point | 22 °C (at 70 Torr) | [1] |
| Percent Composition | C: 22.87%, H: 2.88%, N: 13.33%, O: 60.92% | |
| Vapor Pressure | 2.56 mmHg (at 25 °C) | [2] |
| Flash Point | 92.3 °C | [2] |
| XLogP3 | 0.3 | [2] |
| Topological Polar Surface Area | 72.1 Ų | |
| Complexity | 92.4 | [2] |
Spectroscopic and Structural Data
Detailed experimental spectroscopic data (such as specific IR and NMR peak assignments) for pure, isolated this compound are not widely available in the literature, likely due to the compound's instability. Analysis is often performed on in-situ generated mixtures where it exists in equilibrium with reagents like acetic anhydride and nitric acid. However, in-line FTIR and computational methods have been used to characterize it during reactions.[3] Similarly, precise experimental bond lengths and angles are not readily found; such parameters are typically estimated using computational chemistry methods like Density Functional Theory (DFT).
Synthesis and Reaction Mechanisms
Synthesis of this compound
The most common laboratory method for synthesizing this compound is the reaction between acetic anhydride and concentrated nitric acid.[1] This reaction is highly exothermic and must be performed at low temperatures to ensure safety and prevent decomposition.
Caption: General synthesis pathway for this compound.
Mechanism of Aromatic Nitration
This compound serves as an excellent nitrating agent because it acts as a source for the potent electrophile, the nitronium ion (NO₂⁺). In solution, it can dissociate or react to form this ion, which then attacks an electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction.
Caption: Generation of the nitronium ion for nitration.
Experimental Protocols
Caution: this compound is explosive and corrosive. All manipulations should be carried out by trained personnel behind a blast shield in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol: In Situ Generation and Nitration of an Aromatic Compound
This protocol describes a general procedure for the nitration of an electron-rich aromatic compound (e.g., phenetole) using this compound generated in situ.
Materials:
-
Acetic anhydride ((CH₃CO)₂O)
-
Concentrated nitric acid (HNO₃, >90%)
-
Aromatic substrate (e.g., phenetole)
-
Carbon tetrachloride (CCl₄) or other inert solvent
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagent Preparation: Charge the flask with acetic anhydride (e.g., 5.4 g, 53 mmol).
-
This compound Generation: Cool the acetic anhydride to 0 °C with vigorous stirring. Add concentrated nitric acid (e.g., 3.0 g, 47 mmol) dropwise from the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Stirring: Stir the resulting mixture at 0 °C for an additional 10 minutes to ensure complete formation of this compound.
-
Substrate Addition: Dissolve the aromatic substrate (e.g., 10 mmol) in an inert solvent like CCl₄. Add this solution dropwise to the cold this compound mixture over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Quenching: Slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and water to quench the reaction and hydrolyze excess anhydride.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, 5% sodium carbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrated product.
-
Purification: Purify the product as necessary using standard techniques such as column chromatography or recrystallization.
Caption: Workflow for aromatic nitration via in-situ this compound.
References
Characterization of Acetyl Nitrate: A Technical Guide to its Spectroscopic Data and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of acetyl nitrate (B79036) (CH₃C(O)ONO₂), a potent nitrating and acetylating agent. Due to its inherent instability, it is often generated in situ for immediate use in chemical synthesis.[1][2] A thorough understanding of its spectral properties is crucial for reaction monitoring and ensuring the purity of the reagent, which can significantly impact reaction outcomes.
Spectroscopic Data for Acetyl Nitrate
The characterization of this compound relies primarily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While it is a well-known reagent, detailed experimental spectroscopic data in the public domain is scarce due to its hazardous nature.[1] However, based on available information and spectroscopic principles, the following data can be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, showing a single peak for the methyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon environments in the molecule.
| ¹H NMR Data | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| Methyl Protons (-CH₃) | ~2.0 - 2.5 |
| ¹³C NMR Data | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| Methyl Carbon (-CH₃) | Not available in search results |
| Carbonyl Carbon (C=O) | ~170 - 175 |
Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound, particularly the carbonyl and nitrate ester groups.
| IR Absorption Data | |
| Frequency (cm⁻¹) | Assignment |
| 1834 | C=O Stretch |
| 1751 | C=O Stretch |
| 1310 | NO₂ Asymmetric Stretch |
| 1238 | C-O Stretch |
| 853 | O-N Stretch |
| 780 - 810 | Stretching Vibration |
| 690 - 740 | Scissoring Vibration |
Note: The provided IR data is a compilation from various sources, including computational predictions and experimental observations of related compounds.
Experimental Protocols
Due to its explosive nature, this compound is typically prepared and used in situ.[1] The following are common methods for its generation.
In Situ Generation from Acetic Anhydride (B1165640) and Nitric Acid
This is the most widely used method for generating this compound for synthetic purposes, particularly in continuous flow systems which offer enhanced safety by minimizing the amount of the explosive intermediate at any given time.[2][3]
Procedure:
-
A solution of the substrate in acetic anhydride is cooled to a low temperature (typically 0-5 °C).
-
Fuming nitric acid, often with a catalytic amount of sulfuric acid, is added dropwise to the stirred solution while maintaining the low temperature.[3]
-
The reaction mixture, containing the in situ generated this compound, is then allowed to react with the substrate.
Synthesis from Acetic Anhydride and Dinitrogen Pentoxide
The original synthesis of this compound was reported in 1907 by Pictet and Khotinsky.[4] This method involves the reaction of acetic anhydride with dinitrogen pentoxide.
(CH₃CO)₂O + N₂O₅ → 2 CH₃C(O)ONO₂
This method is less common in modern laboratory settings due to the hazards associated with handling dinitrogen pentoxide.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.
References
An In-depth Technical Guide on the Thermal Decomposition Pathways of Acetyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl nitrate (B79036) (CH₃C(O)ONO₂) is a potent nitrating agent and a highly energetic mixed anhydride (B1165640) of acetic and nitric acids.[1] Its utility in organic synthesis, particularly for the nitration of sensitive substrates in pharmaceutical manufacturing, is offset by its significant thermal instability.[2][3] Despite its widespread use in situ, detailed investigations into its unimolecular thermal decomposition pathways are notably scarce in publicly accessible literature. This technical guide synthesizes the available information on the thermal lability of acetyl nitrate, details its decomposition within reactive mixtures, proposes plausible unimolecular decomposition pathways based on chemical principles, and outlines experimental methodologies relevant to its study.
Introduction: The Thermal Lability of this compound
This compound is a colorless, explosive liquid known for its high reactivity and thermal sensitivity.[1] It is well-documented that this compound decomposes rapidly at temperatures exceeding 60°C, and it can undergo violent explosions upon sudden heating.[4][5] This inherent instability necessitates its common practice of being generated and consumed in situ for synthetic applications, such as the continuous flow production of nitrofuran pharmaceuticals, thereby minimizing the hazards associated with its isolation and storage.[2][3] While its role as a source of the nitronium ion (NO₂⁺) in electrophilic nitration reactions is well-established, the specific pathways and products of its thermal decomposition are less understood.[4] This guide aims to consolidate the existing knowledge and provide a theoretical framework for its decomposition mechanisms.
Known Decomposition Pathways in Solution
The most direct studies on this compound decomposition have been conducted in the context of its formation from acetic anhydride (Ac₂O) and nitric acid (HNO₃) mixtures. In this environment, its decomposition is described as a complex network of reactions.
Calorimetric studies reveal that the decomposition process in these mixtures is highly exothermic and can lead to reactor over-pressurization.[4] The process is understood to initiate with the ionic dissociation of this compound into an acetyl cation and a nitrate anion, or into a nitronium cation (NO₂⁺) and an acetate (B1210297) anion (AcO⁻).[4] Further decomposition in the presence of acetic acid has been reported to yield tetranitromethane (C(NO₂)₄) and carbon dioxide (CO₂).[4]
The overall process within this reactive medium can be summarized by two primary reaction schemes that contribute to the thermal runaway of the system.
Figure 1: Decomposition pathway of this compound in Ac₂O/HNO₃ mixtures.
Proposed Unimolecular Thermal Decomposition Pathways
In the absence of detailed experimental studies on the gas-phase, unimolecular thermal decomposition of this compound, plausible pathways can be proposed based on the bond energies within the molecule and analogies to the decomposition of other organic nitrates. The primary routes are likely to involve the homolytic cleavage of the weakest bonds.
O–NO₂ Bond Fission
The weakest bond in the this compound molecule is expected to be the oxygen-nitrogen bond of the nitrate group. Homolytic cleavage of this bond would result in the formation of an acetoxy radical and nitrogen dioxide. This is a common initial step in the decomposition of many nitrate esters.
CH₃C(O)O–NO₂ → CH₃C(O)O• + •NO₂
C–O Bond Fission
An alternative primary decomposition pathway could involve the cleavage of the carbon-oxygen bond between the acetyl group and the nitrate moiety. This would yield an acetyl radical and a nitrate radical.
CH₃C(O)–ONO₂ → CH₃C(O)• + •ONO₂
The subsequent reactions of these highly reactive radical species would lead to a variety of stable end-products. For instance, the acetoxy radical is known to be unstable and can readily decompose to a methyl radical and carbon dioxide.
CH₃C(O)O• → •CH₃ + CO₂
These proposed unimolecular pathways are visualized in the diagram below.
Figure 2: Proposed unimolecular thermal decomposition pathways for this compound.
Summary of Decomposition Data
Due to the lack of quantitative kinetic studies on this compound decomposition, the following table summarizes the available qualitative data.
| Parameter | Description | Source(s) |
| Thermal Stability | Decomposes rapidly and can be explosive at temperatures above 60°C. | [4][5] |
| Decomposition Context | Primarily studied in acetic anhydride/nitric acid mixtures. | [4] |
| Intermediates in Solution | Nitronium ion (NO₂⁺), Acetate ion (CH₃COO⁻). | [4] |
| Observed Products in Solution | Tetranitromethane (C(NO₂)₄), Carbon Dioxide (CO₂), various gaseous products. | [4] |
| Proposed Unimolecular Intermediates | Acetoxy radical (CH₃C(O)O•), Nitrogen dioxide (NO₂), Acetyl radical (CH₃C(O)•), Nitrate radical (•NO₃). | Theoretical |
Experimental Protocols & Methodologies
Detailed experimental protocols for studying the unimolecular decomposition of this compound are not available. However, the methodologies used to investigate its decomposition in solution and those used for analogous energetic materials provide a clear roadmap for future research.
Calorimetry
The thermal behavior of this compound in Ac₂O/HNO₃ mixtures has been investigated using adiabatic and scanning calorimetry.[4]
-
Objective: To measure the heat evolved during decomposition and to determine the conditions that could lead to a thermal runaway.
-
Methodology:
-
A reaction calorimeter (e.g., Mettler Toledo RC1) is charged with a mixture of acetic anhydride and acetic acid.
-
Nitric acid is fed into the reactor at a controlled rate while maintaining a constant temperature (e.g., 15°C).
-
The heat flow is monitored in real-time to characterize the exothermicity of both the formation of this compound and its subsequent decomposition.
-
Adiabatic calorimetry can be used to simulate worst-case scenarios where heat cannot be dissipated, allowing for the determination of the maximum temperature and pressure rise.
-
Figure 3: Workflow for studying this compound decomposition via reaction calorimetry.
Computational Chemistry
Theoretical calculations are invaluable for mapping potential energy surfaces and identifying transition states for decomposition reactions, especially for unstable molecules like this compound.
-
Objective: To calculate activation energies for proposed decomposition pathways and to predict reaction kinetics.
-
Methodology:
-
The molecular geometry of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT, with a basis set like 6-311++G**).
-
Potential energy surfaces for proposed bond fissions (e.g., O–NO₂ and C–O) are scanned to locate transition states.
-
The energies of reactants, transition states, and products are calculated to determine the activation barriers.
-
Rate constants can be predicted using Transition State Theory (TST) in conjunction with methods like RRKM theory.
-
Pyrolysis with Product Analysis
Techniques combining pyrolysis with advanced analytical methods are standard for studying the thermal decomposition of energetic materials.
-
Objective: To identify the primary products of the unimolecular decomposition of this compound in the gas phase.
-
Methodology:
-
A dilute sample of this compound in an inert gas would be passed through a pyrolysis reactor (e.g., a heated tube).
-
The decomposition products exiting the reactor would be analyzed in real-time.
-
Analytical techniques could include:
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): To separate and identify stable decomposition products.
-
Flash Photolysis/Thermolysis with Spectroscopic Detection: To identify transient radical species.
-
-
Conclusion
While this compound is a cornerstone reagent for specific nitration reactions, its thermal decomposition pathways remain an under-researched area. The available data, primarily from studies of its behavior in reactive mixtures, indicate a complex decomposition process that can lead to hazardous conditions. The proposed unimolecular pathways, centered on O–NO₂ and C–O bond fission, provide a chemically sound basis for understanding its intrinsic instability. Further research employing modern computational and experimental techniques, such as those outlined in this guide, is essential for a comprehensive understanding of its decomposition kinetics and mechanisms, which will, in turn, enhance the safety and efficiency of its application in chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
An In-depth Technical Guide: Understanding the Reactivity of Acetyl Nitrate with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the synthesis, reactive nature, and diverse applications of acetyl nitrate (B79036) in organic synthesis. It focuses on its interactions with a range of nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction to Acetyl Nitrate
This compound, with the chemical formula CH₃C(O)ONO₂, is the mixed anhydride (B1165640) of acetic and nitric acids.[1] It is a colorless, fuming liquid that is notoriously unstable and potentially explosive, especially upon heating.[1][2] Despite its hazardous nature, this compound is a highly effective and versatile reagent in organic chemistry, primarily used for nitration and acetylation reactions.
It was first prepared in 1907 from acetic anhydride and dinitrogen pentoxide.[1] Today, it is most commonly generated in situ by reacting concentrated nitric acid with an excess of acetic anhydride, a method that mitigates some of the risks associated with its isolation.[1][3] This in-situ generation is crucial for its application in both laboratory and industrial settings, including the synthesis of key pharmaceutical intermediates.[2][4][5]
The Nature of the Reactive Species
The reactivity of this compound solutions is complex, as the active electrophilic species can vary depending on the reaction conditions and the substrate. Several species are believed to be involved in its reactions:
-
Protonated this compound (AcOHNO₂⁺): In the presence of a strong acid catalyst (e.g., H₂SO₄), this compound can be protonated. Evidence suggests this protonated form is the principal nitrating agent for many nucleophiles, including alkenes and activated aromatic compounds like anisole.[6][7]
-
Nitronium Ion (NO₂⁺): this compound can exist in equilibrium with its ionic components, including the powerful electrophile, the nitronium ion.[4] This is particularly relevant in polar solvents and is a key intermediate in many aromatic nitration reactions.
-
Dinitrogen Pentoxide (N₂O₅): In some solutions, especially those prepared from nitric acid and acetic anhydride, dinitrogen pentoxide can be present and act as the nitrating agent.
The prevailing mechanism, whether involving protonated this compound or the nitronium ion, is often debated and can be substrate-dependent.
Caption: In-situ generation of this compound from nitric acid and acetic anhydride.
Reactivity with Carbon Nucleophiles
Alkenes
This compound readily reacts with alkenes via electrophilic addition to yield primarily β-nitro acetates, with β-nitroalkenes often formed as significant byproducts.[7] The reaction is typically rapid, often completing within minutes at or below room temperature.[7] For less reactive alkenes, a catalytic amount of sulfuric acid can significantly accelerate the reaction.[6][7]
The addition of this compound to the double bond is often stereospecific. For example, the reaction with cis- and trans-2-butene proceeds mainly through a cis-addition mechanism.[6]
Caption: Overview of this compound's reactivity with various nucleophiles.
Table 1: Reaction of this compound with Various Alkenes [6][7]
| Alkene Substrate | Temperature (°C) | Time | Yield of β-Nitro Acetate (%) | Yield of β-Nitroalkene (%) |
|---|---|---|---|---|
| cis-2-Butene | -20 to 14 | < 5 min | 64 | 3 |
| trans-2-Butene | -20 to 6 | < 5 min | 58 | 3 |
| Cyclopentene | -20 to 35 | < 5 min | 20 | 50 |
| Cyclohexene | 0 to 5 | 1.5 hr | 45 | 15 |
| 1-Phenylcyclohexene | - | - | 49 | 35 |
| Styrene | - | - | 40-70 | - |
| trans-Stilbene | - | - | 40-70 | - |
Aromatic Compounds
This compound is a potent reagent for the electrophilic nitration of aromatic compounds.[3] The reaction is typically performed by generating the this compound in situ. This method offers advantages over traditional mixed-acid (H₂SO₄/HNO₃) nitrations, often providing higher selectivity and proceeding under milder conditions.[2] The reaction is particularly effective for activated aromatic and heteroaromatic systems. For instance, the nitration of furfural (B47365) (as its diacetate derivative) is diffusion-limited, indicating extremely fast kinetics.[4]
Reactivity with Heteroatom Nucleophiles
Nitrogen Nucleophiles (Amines)
This compound exhibits dual reactivity towards amines. It can act as an acetylating agent, akin to acetyl chloride, converting amines to their corresponding acetamides.[1] 2 RNH₂ + CH₃C(O)ONO₂ → [RNH₃]NO₃ + CH₃CONH-R
Alternatively, when used for the nitration of secondary amines, it can produce N-nitramines.[8] The ease of nitration is inversely proportional to the basicity of the amine; less basic amines are more readily nitrated. For strongly basic secondary amines, a chloride catalyst is often required to achieve good yields.[8]
Sulfur Nucleophiles (Sulfides and Thiols)
Acyl nitrates, including this compound, react rapidly with sulfides to yield sulfoxides.[7] This oxidation is efficient, high-yielding, and occurs even at very low temperatures (e.g., -76 °C) without over-oxidation to the sulfone.[7] While direct studies on the reaction of this compound with thiols are less common, the broader class of organic nitrates is known to react with thiols to form S-nitrosothiols, especially in biological contexts.[9][10]
Oxygen Nucleophiles (Water, Alcohols, and Enols)
This compound is highly sensitive to moisture and hydrolyzes to acetic acid and nitric acid.[1] This reactivity extends to other oxygen nucleophiles.
-
Enols: In the presence of an acid catalyst, this compound reacts efficiently with enolizable ketones, such as acetoacetic esters, to afford the corresponding α-nitro ketones in excellent yields (90-97%).[7] The catalyst is crucial for protonating this compound to form the active nitrating species.[7]
Experimental Protocols
Caution: this compound is a high-energy, explosive material. All manipulations should be carried out behind a blast shield in a well-ventilated fume hood by trained personnel. Reactions are highly exothermic and require careful temperature control.
Protocol 1: General Procedure for Aromatic Nitration (In-situ)[3]
-
A mixture of acetic anhydride (5.3 eq) and 100% nitric acid (4.7 eq) is prepared and cooled in an ice bath (0-5 °C).
-
A solution of the aromatic substrate (1.0 eq) in a suitable solvent (e.g., CCl₄ or acetic anhydride) is added dropwise to the cold nitrating mixture, ensuring the temperature is maintained below 10 °C.
-
The reaction is stirred at low temperature for a specified time (typically 1-4 hours) or until completion as monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is poured slowly into a stirred mixture of ice and water to quench the reaction.
-
The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (until neutral), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrated product, which can be purified by crystallization or chromatography.
Caption: Experimental workflow for the nitration of an aromatic compound.
Protocol 2: Nitration of an Alkene (Cyclohexene)[6]
-
This compound is prepared by adding 70% nitric acid (0.25 mol) to acetic anhydride (0.75 mol) at 10-20 °C. The solution is then cooled to 0 °C.
-
Cyclohexene (0.25 mol) is added to the this compound solution over 1.5 hours, maintaining the temperature between 0-5 °C.
-
The mixture is stirred for an additional period if necessary and then poured into a large volume of ice-water.
-
The aqueous mixture is extracted with ether.
-
The ether extract is washed with water, sodium carbonate solution, and dried over calcium chloride.
-
The solvent is removed, and the residual oil is fractionally distilled to separate the product fractions (β-nitro acetate and β-nitroalkene).
Protocol 3: Continuous Flow Generation of this compound[4]
Continuous flow systems offer a safer method for handling this compound by generating and consuming it in small volumes.
-
Two separate streams are prepared: one of neat acetic anhydride (5 eq) and one of fuming nitric acid containing a catalytic amount of concentrated sulfuric acid (3 mol%).
-
The two streams are pumped into a T-mixer and then through a temperature-controlled microreactor coil (e.g., at 15 °C) with a specific residence time (e.g., 40 seconds) to generate this compound.
-
The output stream containing this compound is then immediately mixed with a third stream containing the nucleophilic substrate for the subsequent reaction.
-
This method allows for precise control over stoichiometry, temperature, and reaction time while minimizing the amount of hazardous this compound present at any given moment.
Caption: Simplified mechanism for the electrophilic addition to an alkene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publica.fraunhofer.de [publica.fraunhofer.de]
- 3. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Mechanisms for the pharmacologic interaction of organic nitrates with thiols. Existence of an extracellular pathway for the reversal of nitrate vascular tolerance by N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between organic nitrates and thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl Nitrate: A Technical Guide to its Role as a Mixed Anhydride for Nitration Reactions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acetyl nitrate (B79036), the mixed anhydride (B1165640) of nitric and acetic acids, is a potent and versatile reagent in organic synthesis. It is particularly valued as a nitrating agent for sensitive substrates, a critical function in the synthesis of many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis, properties, and applications of acetyl nitrate, with a focus on its utility in drug development. Detailed experimental protocols for its preparation and use, comprehensive tables of its chemical and physical properties, and mechanistic diagrams are presented to equip researchers with the knowledge to effectively and safely utilize this important reagent.
Introduction to this compound
This compound, with the chemical formula CH₃C(O)ONO₂, is a colorless, fuming liquid that is classified as the mixed anhydride of acetic and nitric acids.[1][2] It is a highly reactive and explosive compound, particularly sensitive to heat and moisture, which necessitates careful handling and often in situ generation.[3][4] Its primary application in organic synthesis is as a nitrating agent, offering a milder alternative to the more conventional nitric acid/sulfuric acid mixture, which can be too harsh for delicate organic molecules.[1][5] This property makes this compound particularly useful in the pharmaceutical industry for the synthesis of complex molecules.[1][6]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₃NO₄ | [2] |
| Molar Mass | 105.049 g·mol⁻¹ | [2] |
| Appearance | Colorless, fuming liquid | [2] |
| Density | 1.24 g/cm³ (at 15 °C) | [2] |
| Boiling Point | 22 °C at 70 Torr | [2] |
| Hazards | Explosive, sensitive to heat and moisture | [3][4] |
Spectroscopic Data
Spectroscopic analysis of this compound is crucial for its characterization and for monitoring reactions. Due to its instability, direct analysis by methods like gas chromatography-mass spectrometry (GC-MS) is generally not feasible.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Peaks/Shifts | Reference(s) |
| FTIR (cm⁻¹) | 780–810 (stretching), 690–740 (scissoring) | [3] |
| ¹H NMR (δ, ppm) | ~2.0-2.5 (singlet, CH₃) | [5] |
| ¹³C NMR (δ, ppm) | ~170-175 (C=O) | [5] |
Synthesis of this compound
Due to its hazardous nature, this compound is almost exclusively generated in situ for immediate use.[2] The two primary methods for its synthesis are the reaction of acetic anhydride with nitric acid and, more recently, through continuous flow systems which offer enhanced safety.
Logical Relationship of Synthesis Methods
Caption: Comparison of batch and continuous flow synthesis of this compound.
Experimental Protocol: In Situ Batch Synthesis for Aromatic Nitration
This protocol describes the in situ generation of this compound and its use in the dinitration of anisole (B1667542) to produce 2,4-dinitroanisole.[7]
Materials:
-
Anisole
-
Acetic anhydride
-
100% Nitric acid
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool a mixture of acetic anhydride (53 mmol) in an ice bath.
-
Slowly add 100% nitric acid (47 mmol) dropwise to the stirred acetic anhydride, maintaining the temperature at 0 °C.
-
After the addition of nitric acid is complete, add a solution of anisole (10 mmol) in CCl₄ dropwise to the cold mixture.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Dilute the reaction mixture with CH₂Cl₂ and wash it several times with water.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting oil by flash silica (B1680970) gel column chromatography to obtain 2,4-dinitroanisole.
Experimental Protocol: Continuous Flow Synthesis
This protocol is adapted from the synthesis of 5-nitrofurfural and demonstrates the principles of continuous flow generation of this compound.[1][6]
Equipment:
-
Continuous flow reactor system with multiple pumps and mixing junctions
-
Temperature-controlled reactor coils
-
Back-pressure regulator
Reagent Streams:
-
Stream A: Neat acetic anhydride (5 equivalents relative to HNO₃)
-
Stream B: Fuming nitric acid with 3 mol% concentrated sulfuric acid
Procedure:
-
Set up the continuous flow reactor with two inlet streams for the reagents.
-
Pump Stream A at a flow rate of 0.82 mL/min and Stream B at 0.08 mL/min into a mixing junction.
-
Pass the combined stream through a reactor coil maintained at 15 °C with a residence time of 40 seconds to generate this compound.
-
The output stream containing this compound can then be directly mixed with a third stream containing the substrate for the nitration reaction.
Reactivity and Applications in Drug Development
This compound serves as a versatile reagent for introducing nitro groups into a wide range of organic molecules, a key step in the synthesis of many pharmaceuticals.
Nitration of Aromatic Compounds
The nitration of aromatic rings is a cornerstone of organic synthesis. This compound is particularly effective for this transformation, especially with substrates that are sensitive to strong acids.
The nitration of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The active electrophile is the nitronium ion (NO₂⁺), which is generated from this compound.[5][8] The mechanism involves the attack of the aromatic π-system on the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[8] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaromatic product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Safe Handling of Acetyl Nitrate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a controlled laboratory or industrial setting. Acetyl nitrate (B79036) is a dangerously explosive and corrosive compound that should only be handled by experienced personnel with a thorough understanding of its properties. Always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory protocols before handling this substance.
Introduction
Acetyl nitrate (CH₃C(O)ONO₂) is a mixed anhydride (B1165640) of nitric acid and acetic acid, presenting as a colorless, fuming, and hygroscopic liquid.[1][2] It is a powerful nitrating agent used in organic synthesis, particularly for introducing a single nitro group onto an aromatic ring.[1][3] However, its utility is overshadowed by its extreme instability and hazardous nature. This compound is highly explosive and sensitive to heat, shock, and contaminants.[1][4] Explosions have been reported upon sudden heating above 60°C, contact with mercuric oxide, or even contact with ground glass surfaces.[1] Due to these dangers, it is often generated in situ for immediate use to avoid the hazards of isolation and storage.[2][3] This guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound.
Hazard Identification and Properties
This compound is a highly reactive and hazardous substance. Its primary dangers stem from its explosive nature and corrosivity.
-
Explosive: The compound is prone to violent, unpredictable explosions.[1] This can be initiated by heat, shock, or contact with certain materials.[1][4] It should not be stored and is best used immediately after preparation (in statu nascendi).[1]
-
Corrosive and Irritant: As a fuming liquid, it is highly corrosive and irritating to the skin, eyes, and respiratory tract.[1][5] Contact can cause severe burns and permanent eye damage.[5]
-
Reactivity: It reacts violently with water, hydrolyzing to form acetic acid and nitric acid.[2][3] It is incompatible with numerous substances, including reducing agents, organic materials, and powdered metals.[6]
-
Thermal Instability: The compound decomposes upon heating, releasing toxic nitrogen oxides and acetic acid.[3]
Personal Protective Equipment (PPE)
A stringent personal protective equipment regimen is mandatory when handling this compound. All PPE must be inspected prior to use to ensure its integrity.[7][8]
| Area of Protection | Required Equipment | Specifications and Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes and fumes.[7][8] |
| Skin Protection | Fire/flame resistant and impervious clothing (e.g., lab coat, apron). | Protects against chemical splashes and potential fires.[7][9] |
| Hand Protection | Chemical impermeable gloves (consult manufacturer for compatibility). | Must be inspected before use. Use proper glove removal technique to avoid skin contact.[6][7][8] |
| Respiratory Protection | Full-face respirator with appropriate cartridges. | To be used if exposure limits are exceeded or if symptoms of irritation occur.[6][7] |
| Fire Fighting | Self-contained breathing apparatus (SCBA). | Essential for fire-fighting scenarios to protect against toxic decomposition products.[5][7] |
Safe Handling and Storage Protocols
Handling Procedures
Handling should occur only within a well-ventilated laboratory fume hood.[7] Emergency eyewash stations and safety showers must be immediately accessible.[5][10]
-
Ventilation: Always handle this compound in a chemical fume hood with adequate ventilation to control exposure to vapors.[6][7]
-
Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[3][7]
-
Contamination Avoidance: Avoid contact with skin, eyes, and clothing.[7] Prevent the formation of dust and aerosols.[8]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[7]
-
In Situ Generation: Whenever possible, generate and use this compound in situ by reacting acetic anhydride with nitric acid at controlled low temperatures (0–5°C) to circumvent the hazards of isolation.[3][4]
Storage Conditions
Due to its extreme instability, long-term storage of this compound is strongly discouraged. If temporary storage is unavoidable, it must be done with extreme caution.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The storage area should be segregated from incompatible materials.[6]
-
Incompatible Materials: Do not store with oxidizing agents, ammonium (B1175870) nitrate, combustible materials, organic substances, acids, or heat sources.[5][11][12]
-
Duration: It is recommended to use this compound immediately after its preparation to avoid the risk of explosion.[1]
Emergency and First Aid Procedures
Immediate and appropriate response to any incident involving this compound is critical.
Spill and Leak Response
-
Evacuation: Evacuate all personnel to a safe, upwind area.[7]
-
Isolate and Ventilate: Isolate the spill area and ensure adequate ventilation.[6][7]
-
Control Ignition Sources: Remove all potential sources of ignition immediately.[7]
-
Containment: For liquid spills, use a non-combustible absorbent material like sand or vermiculite (B1170534) for containment. Do not use organic materials like sawdust.[5][13] Place the absorbed material in a suitable, closed container for disposal.[7]
-
Environmental Protection: Prevent the spill from entering drains or waterways.[7]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7] Do not use water directly on the material as it reacts violently.[14]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5][7] If possible, move containers away from the fire or keep them cool with a water spray.[10]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor.[7] |
| Eye Contact | Rinse eyes cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[7][10] |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[5][7] |
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Logical workflow for this compound safety procedures.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. echemi.com [echemi.com]
- 8. peroxythis compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. tfi.org [tfi.org]
- 12. Guideline for safe handling & storage of solid fertilisers [lat-nitrogen.com]
- 13. safework.sa.gov.au [safework.sa.gov.au]
- 14. ACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for Regioselective Nitration of Aromatics Using Acetyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of acetyl nitrate (B79036) for the regioselective nitration of aromatic compounds. This powerful yet moderately reactive nitrating agent offers a valuable tool for the synthesis of nitroaromatic compounds, which are key intermediates in the pharmaceutical, agrochemical, and dye industries. Particular attention is given to controlling the regioselectivity of the reaction to yield the desired isomers.
Introduction
Aromatic nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. The regioselectivity of this reaction is of paramount importance, as different isomers of a nitroaromatic compound can exhibit vastly different biological and chemical properties. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640), is a milder nitrating agent compared to the traditional mixed acid (HNO₃/H₂SO₄) system. This moderation allows for greater control over the reaction and can lead to different, often synthetically useful, regiochemical outcomes.
The reactive electrophile in nitrations with this compound is believed to be the protonated this compound or the nitronium ion (NO₂⁺), the concentration of which is moderated by the acetic anhydride medium. This often results in a higher proportion of the ortho isomer compared to mixed acid nitrations, particularly with activated substrates. Furthermore, the use of solid acid catalysts, such as zeolites, in conjunction with this compound can significantly enhance para-selectivity.
Data Presentation: Regioselectivity of this compound Nitration
The following table summarizes the typical regioselectivity and yields observed for the nitration of various aromatic substrates using this compound under different conditions.
| Substrate | Activating/Deactivating Group | Conditions | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Toluene | Activating (+I, +H) | HNO₃/Ac₂O, 40°C | 63 | 5 | 32 | - | [1] |
| Anisole | Activating (+R) | HNO₃/Ac₂O | 71 | 0 | 28 | - | [2] |
| Phenol | Activating (+R) | This compound in Chloroform | 64 | 0 | 36 | - | [3] |
| Phenol | Activating (+R) | This compound on Silica Gel | 93 | 0 | 7 | - | [3] |
| Acetanilide (B955) | Activating (+R) | HNO₃/Ac₂O | ~20 | 0 | ~80 | - | [4] |
| Chlorobenzene (B131634) | Deactivating (-I, +R) | This compound, Zeolite Beta, 0°C | 5.5 | 0 | 94.5 | 7 | [5] |
| Naphthalene | - | HNO₃/Ac₂O, 0°C | 96 (α) | - | 4 (β) | 96-97 | [6] |
Note: Yields and isomer ratios can vary depending on the specific reaction conditions (temperature, reaction time, solvent, and catalysts).
Experimental Protocols
The following are detailed protocols for the regioselective nitration of common aromatic substrates using this compound generated in situ.
Protocol 1: General Procedure for in situ Generation and Nitration of an Aromatic Compound
This protocol describes a general method for the nitration of an activated or moderately deactivated aromatic substrate.
Materials:
-
Aromatic substrate (e.g., Toluene)
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃, 90%)
-
Dichloromethane (CH₂Cl₂) (or other suitable solvent)
-
Ice-salt bath
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Separatory funnel
Procedure:
-
Preparation of the this compound Reagent: In a round-bottom flask cooled in an ice-salt bath to 0-5 °C, place acetic anhydride (3.0 eq.). To this, slowly add fuming nitric acid (1.1 eq.) dropwise via a dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 15-30 minutes at this temperature to ensure the formation of this compound.
-
Nitration Reaction: Dissolve the aromatic substrate (1.0 eq.) in a suitable solvent like dichloromethane. Cool this solution to 0 °C in an ice bath. Slowly add the pre-formed cold this compound solution to the substrate solution dropwise. The reaction temperature should be carefully monitored and maintained, typically between 0 °C and room temperature, depending on the reactivity of the substrate.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation, recrystallization, or column chromatography to isolate the desired nitroaromatic isomers.
Protocol 2: Regioselective Nitration of Aniline (B41778) (via Acetanilide)
Direct nitration of aniline is not feasible due to the high reactivity of the amino group, which leads to oxidation and the formation of a mixture of products. Therefore, the amino group is first protected by acetylation.
Step 1: Acetylation of Aniline to form Acetanilide
-
In a flask, dissolve aniline (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) to the solution and gently reflux the mixture for 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter the solid acetanilide, wash with cold water, and dry.
Step 2: Nitration of Acetanilide
-
Follow the general procedure outlined in Protocol 1 , using the synthesized acetanilide as the aromatic substrate. The reaction is typically carried out at a low temperature (0-10 °C) to favor the formation of the para-nitro product.
-
The major product, p-nitroacetanilide, is often less soluble and can be isolated by recrystallization from ethanol.[7]
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Reflux the isolated p-nitroacetanilide with an aqueous solution of sulfuric acid (e.g., 70%) or hydrochloric acid until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the p-nitroaniline.
-
Filter the solid, wash with water, and dry to obtain the final product.
Protocol 3: para-Selective Nitration of Chlorobenzene using a Zeolite Catalyst
This protocol demonstrates the use of a solid acid catalyst to enhance para-selectivity.
Materials:
-
Chlorobenzene
-
Acetic anhydride
-
Nitric acid (65%)
-
Zeolite Beta (HPB1)
-
Continuous flow reactor or batch reactor
Procedure (Batch Reaction):
-
Activate the Zeolite Beta catalyst by heating it under vacuum.
-
In a round-bottom flask, suspend the activated Zeolite Beta in a solution of chlorobenzene in a suitable solvent.
-
Prepare the this compound reagent in situ as described in Protocol 1 , using nitric acid and acetic anhydride.
-
Slowly add the this compound solution to the stirred suspension of chlorobenzene and zeolite at a controlled temperature (e.g., 0 °C).[5]
-
Monitor the reaction by GC.
-
After the reaction is complete, filter off the zeolite catalyst. The catalyst can be washed, dried, and reactivated for reuse.
-
Work up the filtrate as described in Protocol 1 to isolate the nitrochlorobenzene isomers. The product mixture will be highly enriched in the para-isomer.[5]
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
Application Notes and Protocols: Acetyl Nitrate in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl nitrate (B79036) is a potent yet versatile nitrating agent, finding significant application in the synthesis of active pharmaceutical ingredients (APIs), particularly for sensitive substrates that are incompatible with harsh nitrating conditions like mixed acids.[1][2][3] Its utility is prominently demonstrated in the synthesis of nitrofuran antibiotics, where it enables the efficient and selective nitration of the delicate furfural (B47365) backbone.[1][2][4][5]
This document provides detailed application notes and experimental protocols for the use of acetyl nitrate in the synthesis of a key pharmaceutical intermediate, 5-nitrofurfural, and its subsequent conversion to several important nitrofuran APIs. A primary focus is on a modern, safer approach utilizing in-situ generation of this compound within a continuous flow system, which mitigates the risks associated with the explosive nature of isolated this compound.[1][2]
Core Application: Synthesis of Nitrofuran Pharmaceuticals
A significant application of this compound in pharmaceutical synthesis is the production of 5-nitrofurfural, a critical building block for a class of antimicrobial drugs.[1][4][5] The direct nitration of furfural is challenging due to the molecule's sensitivity to harsh conditions, which often leads to low yields and poor reproducibility.[1][2] this compound serves as a milder alternative, enabling efficient nitration.
The overall synthetic pathway involves the nitration of furfural to 5-nitrofurfural, which is then condensed with various hydrazides to yield the final APIs.[4]
Featured Active Pharmaceutical Ingredients
The protocols outlined below are applicable to the synthesis of the following nitrofuran APIs:
-
Nifuroxazide: Used for treating colitis and diarrhea.[4]
-
Nitrofurantoin: An antibiotic for urinary tract infections.[4]
-
Nifurtimox: A medication for Chagas disease and sleeping sickness.[4]
-
Nitrofural (Nitrofurazone): A bacteriostatic agent for urinary tract infections.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the continuous flow synthesis of 5-nitrofurfural and the subsequent synthesis of nitrofuran APIs.
Table 1: Continuous Flow Synthesis of 5-Nitrofurfural
| Parameter | Value | Reference |
| Starting Material | Furfural | [4] |
| Nitrating Agent | This compound (in-situ generated) | [1][4] |
| Overall Yield | 67% | [4] |
| HPLC Purity | 90% | [4] |
| Production Rate | 7 g/h (168 g/day ) | [4] |
| Space-Time Yield | 0.572 kg L⁻¹ h⁻¹ | [6] |
| E-factor | 18 | [6] |
Table 2: Synthesis of Nitrofuran APIs from 5-Nitrofurfural
| API | Overall Isolated Yield (from Furfural) | Synthesis Time (from 5-nitrofurfural) | Reference |
| Nifuroxazide | 46% | < 5 minutes | [4][6] |
| Nitrofurantoin | 62% | < 5 minutes | [4][6] |
| Nifurtimox | 58% | < 5 minutes | [4][6] |
| Nitrofural | 51% | < 5 minutes | [4][6] |
Experimental Protocols
The following protocols are based on a continuous flow synthesis platform which enhances safety and reproducibility.[1][2]
Safety Precautions
-
This compound is explosive, especially upon heating above 60°C or contact with certain materials. [7] The use of an in-situ generation and continuous flow setup is highly recommended to minimize the amount of this compound present at any given time.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Nitric acid and acetic anhydride (B1165640) are corrosive and should be handled with care.
-
Review the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Continuous Flow Synthesis of 5-Nitrofurfural
This protocol describes the synthesis of 5-nitrofurfural from furfural using in-situ generated this compound in a continuous flow system. The process involves the formation of a nitrofurfural triacetate intermediate, followed by rearomatization and deprotection.[4]
Reagents:
-
Furfural
-
Acetic anhydride
-
Fuming nitric acid
-
Sulfuric acid (catalyst)
-
Potassium hydroxide (B78521) solution (for quenching and rearomatization)
-
2-Methyltetrahydrofuran (2-MeTHF) (solvent)
Continuous Flow Setup:
A multi-module continuous flow system is required, including:
-
Pumps for reagent delivery
-
A microreactor for the in-situ generation of this compound
-
Reaction coils for the nitration and subsequent steps
-
A quenching and extraction module
-
An automated filtration and separation unit[1]
-
Process Analytical Technology (PAT) tools (e.g., IR/UV sensors) for real-time monitoring[2]
Procedure:
-
In-situ Generation of this compound: A stream of fuming nitric acid with a catalytic amount of sulfuric acid is mixed with a stream of acetic anhydride in a microreactor at 15°C with a residence time of approximately 40 seconds.[4]
-
Nitration: The resulting this compound stream is then mixed with a stream of furfural in a reaction coil at 15°C with a residence time of about 120 seconds. This leads to the formation of nitrofurfural triacetate.[4]
-
Rearomatization: The reaction mixture is then quenched with a stream of 6 M potassium hydroxide solution in a subsequent reaction coil at 15°C for 14 seconds, followed by heating to 100°C for 72 seconds.[4]
-
Deprotection: The stream is then mixed with 9 M sulfuric acid and heated to 160°C for 45 seconds to yield 5-nitrofurfural.[4]
-
Work-up: The resulting mixture undergoes continuous liquid-liquid extraction with 2-MeTHF, followed by separation to yield a solution of 5-nitrofurfural.
Protocol 2: General Procedure for the Synthesis of Nitrofuran APIs
This protocol describes the conversion of the crude 5-nitrofurfural solution from Protocol 1 into the final APIs in a continuous or semi-continuous (batch-wise from the collected crude stream) manner.
Reagents:
-
Crude 5-nitrofurfural solution in 2-MeTHF
-
Appropriate hydrazine (B178648) precursor for the desired API (e.g., 4-hydroxybenzohydrazide for nifuroxazide, 1-aminohydantoin (B1197227) for nitrofurantoin, etc.)
-
Ethanol (co-solvent)
Procedure:
-
The crude solution of 5-nitrofurfural is mixed with a solution of the corresponding hydrazine precursor.
-
The mixture is allowed to react in a continuously stirred tank reactor (CSTR) or a reaction coil at 20°C for approximately 30 minutes.[4]
-
The resulting hydrazone product precipitates from the solution.
-
The solid API is collected by filtration, washed with appropriate solvents (e.g., water, ethanol), and dried.
Note: The synthesis of Nifurtimox may require a slightly adapted protocol to accommodate its solubility.[1]
Visualizations
Reaction Pathway for the Synthesis of 5-Nitrofurfural
Caption: Reaction pathway for the synthesis of 5-nitrofurfural from furfural.
Experimental Workflow for Continuous Synthesis of Nitrofuran APIs
Caption: Continuous flow experimental workflow for nitrofuran API synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]
Continuous Flow Synthesis of Acetyl Nitrate: A Safer Approach for Nitration Reactions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitration is a fundamental chemical transformation in organic synthesis, crucial for the production of a wide range of pharmaceuticals, energetic materials, and specialty chemicals. Acetyl nitrate (B79036), a potent nitrating agent, is often favored for its milder reaction conditions and enhanced selectivity compared to traditional mixed acid systems. However, the inherent instability and explosive nature of acetyl nitrate pose significant safety risks, particularly in large-scale batch production, where several industrial accidents have been recorded.[1] Continuous flow chemistry offers a paradigm shift in handling such hazardous reactions, providing a safer, more efficient, and highly reproducible alternative.[2][3][4]
This application note details a robust protocol for the continuous flow synthesis of this compound and its immediate in-situ use in nitration reactions. By employing microreactors, this method drastically reduces the reaction volume, enhances heat transfer, and minimizes the accumulation of hazardous intermediates, thereby significantly improving process safety.[1][5] The precise control over reaction parameters such as temperature, residence time, and stoichiometry afforded by flow chemistry leads to improved reaction selectivity and higher yields.[1][3]
Key Advantages of Continuous Flow Synthesis:
-
Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material at any given time, preventing thermal runaway and reducing the risk of explosions.[1][2][5] The in situ generation and immediate consumption of this compound eliminate the need for its isolation and storage.[2]
-
Improved Process Control: Precise control over mixing, heat transfer, and residence time leads to better reaction selectivity and reproducibility.[1][3]
-
Increased Efficiency: Continuous processing allows for higher throughput and automation, reducing manual handling and operational time.[1]
-
Scalability: The developed conditions in a lab-scale flow reactor can be readily scaled up by extending the operation time or by parallelizing multiple reactor systems.[1]
Experimental Protocols
This section provides detailed protocols for the continuous flow synthesis of this compound and its application in the nitration of representative substrates.
General Equipment Setup
A typical continuous flow setup for the in situ generation and use of this compound consists of the following components:
-
Pumping System: Two or more high-precision pumps (e.g., syringe pumps or HPLC pumps) are required to deliver the reagent solutions at controlled flow rates.[6][7]
-
Microreactor: A microfluidic chip or a coiled capillary reactor (e.g., PFA tubing) serves as the reaction zone. The high surface-area-to-volume ratio of these reactors ensures efficient heat and mass transfer.[1][5]
-
T-Mixer: A T-junction or a micromixer is used to combine the reagent streams before they enter the reactor.[6]
-
Temperature Control: The reactor is typically immersed in a temperature-controlled bath (e.g., an oil bath or a cryostat) to maintain the desired reaction temperature.[5][6]
-
Back Pressure Regulator: A back pressure regulator may be used to ensure single-phase flow and prevent bubble formation.
-
Quenching and Collection: The product stream is continuously quenched by mixing with a suitable quenching agent (e.g., ice water) and collected for analysis and purification.[5]
Protocol 1: In-situ Generation of this compound and Nitration of N,N'-dimethyl-urea
This protocol is adapted from the work of Fraunhofer ICT for the selective dinitration of N,N'-dimethyl-urea.[1]
Reagent Preparation:
-
Reagent A: A solution of N,N'-dimethyl-urea in a mixture of acetic anhydride (B1165640) and acetic acid.
-
Reagent B: 100% nitric acid (handle with extreme caution).
Experimental Procedure:
-
Set up the continuous flow system as described in the General Equipment Setup section.
-
Immerse the microreactor in a cooling bath set to the desired temperature (e.g., 15°C).[1]
-
Pump Reagent A and Reagent B separately into the T-mixer at the desired flow rates to achieve the target stoichiometry and residence time.
-
The combined stream flows through the microreactor where the in situ formation of this compound and the subsequent nitration of N,N'-dimethyl-urea occur.
-
The product stream is continuously collected in a flask containing a quenching solution (e.g., ice-cold water).
-
The crude product can then be isolated by filtration or extraction and purified by recrystallization.
Reaction Parameters:
| Parameter | Value | Reference |
| Substrate | N,N'-dimethyl-urea | [1] |
| Nitrating Agent | This compound (in situ) | [1] |
| Reagents | Acetic anhydride, Acetic acid, 100% Nitric acid | [1] |
| Temperature | 15°C | [1] |
| Product | N,N'-dimethyl-N,N'-dinitro-urea | [1] |
| Selectivity | Highly selective for the dinitrated product | [1] |
Protocol 2: Continuous Flow Nitration of Furfural (B47365) for Pharmaceutical Intermediates
This protocol is based on the work of Hellwig et al. for the synthesis of nitrofurfural, a key intermediate for nitrofuran-based pharmaceuticals.[8][9][10][11][12][13]
Reagent Preparation:
-
Reagent A: A solution of furfural in a suitable solvent (e.g., acetic anhydride).[8]
-
Reagent B: A solution of nitric acid in a suitable solvent.[8]
Experimental Procedure:
-
Assemble the continuous flow system, including an in-line generator for this compound.[8]
-
Set the temperature of the reactor (R1) for the nitration reaction.
-
Pump Reagent A and Reagent B through the system at optimized flow rates to achieve the desired residence time (e.g., 2 minutes in R1).[8]
-
The reaction is then subjected to in-line quenching and extraction.[8]
-
The system can be fully automated, including a filtration/separation unit for the isolation of the product.[8]
Optimized Reaction Parameters:
| Parameter | Value | Reference |
| Substrate | Furfural | [8] |
| Nitrating Agent | This compound (in situ) | [8] |
| Nitric Acid (equiv.) | 1.4 | [8] |
| Residence Time (R1) | 2 min | [8] |
| Quenching | 4 M NaOH (aq.) | [8] |
| Extraction Solvent | 2-methyltetrahydrofuran | [8] |
| Product | 5-Nitrofurfural | [8] |
Data Presentation
The following tables summarize the key quantitative data from the cited literature, highlighting the efficiency and robustness of the continuous flow synthesis of this compound for nitration reactions.
Table 1: Comparison of Batch vs. Continuous Flow for the Nitration of N,N'-dimethyl-urea
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Safety | High risk of thermal runaway, accumulation of explosive this compound | Significantly reduced risk due to small reaction volume and in situ generation | [1] |
| Product Selectivity | Formation of both mono- and di-nitro products with mixed acid | Exclusively the dinitrated product with this compound | [1] |
| Process Control | Feed-controlled, difficult to achieve kinetic control | Precise control over reaction parameters, enabling kinetic control | [1] |
| Reproducibility | Lower run-to-run reproducibility | High run-to-run and reactor-to-reactor reproducibility | [1] |
Table 2: Robustness Evaluation of the Continuous Flow Nitration of Furfural
| Parameter Deviation from Optimum | HPLC Yield of 5-Nitrofurfural | Reference |
| Optimized Conditions | High | [8] |
| Concentration of Nitric Acid | Robust | [8] |
| HNO3/Furfural Stoichiometric Ratio | Robust | [8] |
| Process Temperature in R1 | Robust | [8] |
| Residence Time | Robust | [8] |
| Quality of Furfural | Robust | [8] |
| Nature of the Solvent | Robust | [8] |
Visualizations
The following diagrams illustrate the conceptual workflow and the logical relationships in the continuous flow synthesis of this compound.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. bioengineer.org [bioengineer.org]
- 3. aragen.com [aragen.com]
- 4. pharmtech.com [pharmtech.com]
- 5. A Continuous Flow Process for Preparation of Organic Nitrate Esters | IITBombay [rnd.iitb.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nitration of Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group (–NO₂) into a molecule, a process known as nitration, is a fundamental transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and energetic materials.[1][2] However, the nitration of sensitive substrates, which contain functional groups susceptible to oxidation, degradation, or rearrangement under harsh conditions, presents significant challenges.[3][4] Traditional nitration methods often employ aggressive reagents like mixed nitric and sulfuric acids, which can lead to poor selectivity, over-nitration, and unsafe exothermic reactions.[5][6]
These application notes provide an overview of modern and safer experimental setups for the nitration of sensitive substrates, with a focus on continuous flow chemistry, milder nitrating agents, and biocatalysis. Detailed protocols and tabulated data are presented to facilitate the practical application of these advanced techniques.
Challenges in Nitrating Sensitive Substrates
Sensitive functional groups that are often incompatible with classical nitration conditions include:
-
Phenols and Anilines: Highly activated rings that are prone to oxidation and over-nitration.[4] Direct nitration can lead to the formation of tarry by-products.[4]
-
Alkenes and Alkynes: Susceptible to oxidation and addition reactions.[7]
-
Aldehydes and Alcohols: Can be easily oxidized by strong nitric acid.[7]
-
Heterocycles: Many heterocyclic rings are sensitive to strong acids and oxidizing conditions.
Advanced Experimental Setups and Methodologies
To address the challenges of nitrating sensitive substrates, several advanced methodologies have been developed.
Continuous flow chemistry, particularly using microreactors, has emerged as a superior technology for managing hazardous and highly exothermic reactions like nitration.[8][9][10][11] The key advantages include:
-
Enhanced Safety: The small reaction volumes and high surface-area-to-volume ratios of microreactors allow for efficient heat dissipation, significantly reducing the risk of thermal runaways.[10][12]
-
Precise Control: Reaction parameters such as temperature, pressure, stoichiometry, and residence time can be precisely controlled, leading to improved selectivity and reproducibility.[5][10][12]
-
Increased Efficiency: Rapid mixing and heat transfer can accelerate reaction rates and improve yields.[12]
-
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel).[12]
A typical continuous flow setup for nitration involves pumping the substrate and the nitrating agent into a micromixer, followed by a residence time unit (e.g., a coiled tube reactor) where the reaction occurs.[8][13] The product stream is then quenched and collected.
Diagram: Batch vs. Continuous Flow Nitration
Caption: A diagram comparing traditional batch nitration with a modern continuous flow setup.
The use of milder and more selective nitrating agents is crucial for substrates with sensitive functional groups.[1] These reagents often operate under less acidic or even neutral conditions, minimizing side reactions.
-
Acetyl Nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride, it is a mild and effective reagent for the nitration of delicate substrates like furfural.[14]
-
N-Nitro-type Reagents: Compounds like 5-methyl-1,3-dinitro-1H-pyrazole act as controllable sources of the nitronium ion, allowing for the mild and scalable nitration of a broad range of (hetero)arenes with good functional group tolerance.[15][16]
-
Benzyltriphenylphosphonium Nitrate (BTPPN): This reagent, in the presence of methanesulfonic anhydride, can be used for the nitration of activated aromatic rings under solvent-free conditions.[3]
Enzymatic nitration offers a green and highly selective alternative to chemical methods, operating under mild physiological conditions.[17][18]
-
Cytochrome P450 Enzymes: Certain P450 enzymes, such as TxtE, can catalyze the direct nitration of aromatic substrates like L-tryptophan using nitric oxide (NO) and oxygen (O₂).[18][19]
-
Peroxidases: Enzymes like horseradish peroxidase can facilitate the nitration of phenolic compounds in the presence of nitrite (B80452) and hydrogen peroxide.[18]
While biocatalytic nitration is a promising field, it is currently limited by a narrow substrate scope and sometimes low yields.[17] Research is focused on enzyme engineering and discovery to overcome these limitations.[17]
Diagram: General Workflow for Nitration of a Sensitive Substrate
Caption: A logical workflow for the nitration of sensitive substrates.
Experimental Protocols
This protocol is adapted from a procedure for the nitration of 3-alkyl-pyrazoles, which can be hazardous on a large scale in batch processing.[8]
Materials:
-
3-Alkyl-pyrazole
-
Concentrated Nitric Acid (e.g., 90%)
-
Concentrated Sulfuric Acid
-
Continuous flow system with two pumps, a micromixer (e.g., IMM SIMM-V2), and a residence loop.[8]
Procedure:
-
Solution Preparation:
-
Pump 1: Prepare a solution of the 3-alkyl-pyrazole in concentrated sulfuric acid.
-
Pump 2: Use concentrated nitric acid.
-
-
System Setup:
-
Connect the two pumps to the inlets of the micromixer.
-
Connect the outlet of the micromixer to a residence loop of a defined volume. The residence time is determined by the total flow rate and the loop's volume.
-
Immerse the micromixer and residence loop in a cooling bath to maintain the desired reaction temperature (e.g., 0-10 °C).
-
-
Reaction:
-
Set the desired flow rates for both pumps. The stoichiometry is controlled by the relative flow rates and concentrations.
-
Pump the solutions through the micromixer, where rapid mixing and initiation of the reaction occur.
-
The reaction mixture flows through the residence loop, allowing the reaction to proceed to completion.
-
-
Quenching and Work-up:
-
The output from the residence loop is collected in a flask containing ice-water to quench the reaction.
-
The product can then be isolated by extraction, followed by washing and drying.
-
This protocol is based on the use of 5-methyl-1,3-dinitro-1H-pyrazole (2o) for the mononitration of electron-rich aromatics.[15][16]
Materials:
-
Anisole (B1667542) derivative (substrate)
-
5-methyl-1,3-dinitro-1H-pyrazole (nitrating agent 2o)
-
Indium(III) triflate (In(OTf)₃) as a catalyst
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent
Procedure:
-
To a solution of the anisole derivative (1.0 equiv.) in HFIP (0.5 M), add 5-methyl-1,3-dinitro-1H-pyrazole (2.0 equiv.) and In(OTf)₃ (20 mol %).[15]
-
Stir the reaction mixture at 80 °C.[15]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mononitrated product.
This protocol outlines a general procedure for the enzymatic nitration using an engineered self-sufficient P450 chimera (e.g., TB14, a fusion of TxtE and the reductase domain of P450BM3).[19]
Materials:
-
L-Tryptophan analog (substrate)
-
Purified engineered P450 enzyme (e.g., TB14)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH (nicotinamide adenine (B156593) dinucleotide phosphate)
-
A source of nitric oxide (NO), e.g., an NO donor compound or NO gas.
-
Catalase (to remove excess hydrogen peroxide)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution containing the L-tryptophan analog in potassium phosphate buffer.
-
Add the purified P450 enzyme and catalase to the reaction mixture.
-
-
Reaction Initiation:
-
Initiate the reaction by adding NADPH and the NO source.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
-
Monitoring and Termination:
-
Monitor the formation of the nitrated product using high-performance liquid chromatography (HPLC).
-
Terminate the reaction by adding a quenching solution (e.g., an organic solvent like methanol (B129727) or acetonitrile) to precipitate the enzyme.
-
-
Analysis and Purification:
-
Centrifuge the quenched reaction mixture to remove the precipitated protein.
-
Analyze the supernatant by HPLC to determine the conversion and yield.
-
The nitrated product can be purified from the supernatant using preparative HPLC.
-
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for the nitration of various sensitive substrates using different methodologies.
Table 1: Continuous Flow Nitration of Various Substrates
| Substrate | Nitrating Agent | Temperature (°C) | Residence Time | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | HNO₃ / H₂SO₄ | Not specified | Not specified | >95% | [8] |
| Toluene | HNO₃ / H₂SO₄ | 30-70 | 2-10 s | >99% (conversion) | [12] |
| Pyridine N-oxide | HNO₃ / H₂SO₄ | ~120 | Not specified | 78% | [9] |
| Furfural | This compound | 15 | < 2 min | >95% | [14] |
Table 2: Nitration using Mild Reagents
| Substrate | Nitrating Agent | Catalyst / Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anisole | 5-methyl-1,3-dinitro-1H-pyrazole | In(OTf)₃ | HFIP | 80 | 97% | [15][16] |
| Acetanilide | 5-methyl-1,3-dinitro-1H-pyrazole | In(OTf)₃ | HFIP | 80 | 99% | [15][16] |
| Phenol | Benzyltriphenylphosphonium nitrate | Methanesulfonic anhydride | Solvent-free | Not specified | High | [3] |
| Various Aromatics | N₂O₅ | Fe(III) catalyst | Not specified | -100 to RT | Near quantitative | [7] |
Table 3: Biocatalytic Nitration
| Substrate | Enzyme | Co-substrates | Yield | Reference |
| L-Tryptophan | TxtE (P450) | O₂, NO | Not specified | [18][19] |
| Phenolic Compounds | Horseradish Peroxidase | H₂O₂, Nitrite | Not specified | [18] |
| Phenolic Substrates | Salegentibacter sp. | Nitrate (reduced to nitrite) | Diverse nitrophenols produced | [20][21] |
Safety Considerations
Nitration reactions are inherently hazardous due to their high exothermicity and the potential for producing unstable, explosive compounds.[5][6][22]
-
Thermal Hazards: Always perform a thorough thermal hazard assessment before scaling up any nitration reaction.[23] The heat of reaction can be substantial, and inadequate cooling can lead to a runaway reaction.[6]
-
Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Flow Chemistry: While inherently safer, flow systems require careful design and operation. Ensure all components are chemically resistant to the reagents used.[5]
-
Product Stability: Many nitro compounds are thermally sensitive and may be explosive. Handle and store them appropriately.
By employing the advanced methodologies and protocols outlined in these notes, researchers can perform the nitration of sensitive substrates with greater control, selectivity, and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vapourtec.com [vapourtec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Process Development System - Nitration Reaction [laryee.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jetir.org [jetir.org]
- 19. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Nitration Enzyme Toolkit for the Biosynthesis of Energetic Materials [serdp-estcp.mil]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acetyl Nitrate as a Mild Nitrating Agent for Fragile Compounds
Introduction
Acetyl nitrate (B79036) (CH₃C(O)ONO₂) is a mixed anhydride (B1165640) of nitric acid and acetic acid, utilized as a potent yet mild nitrating agent in organic synthesis.[1][2] Its utility is particularly pronounced for the nitration of sensitive or fragile substrates that are susceptible to degradation, oxidation, or undesired side reactions under the harsh conditions of conventional nitrating mixtures like mixed nitric and sulfuric acids.[2][3][4] This attribute makes it an invaluable reagent in the synthesis of pharmaceuticals, such as nitrofuran antimicrobials, and other specialty chemicals.[2][3][5]
However, acetyl nitrate is a colorless, explosive liquid that is highly sensitive to heat and moisture, decomposing above 60°C.[1][3][5] Due to its hazardous nature, it is almost exclusively generated in situ for immediate consumption, a practice that significantly enhances safety.[1][3] Modern approaches increasingly favor the use of continuous flow chemistry for its generation and reaction, which minimizes the volume of the explosive intermediate at any given time, thereby offering superior temperature control and process safety.[3][4][6]
Mechanism of Action
This compound is typically prepared in situ by the reaction of acetic anhydride with concentrated or fuming nitric acid.[1] The reaction mixture equilibrates to form this compound and acetic acid. In solution, this compound can generate the nitronium ion (NO₂⁺), which is the active electrophile in aromatic substitution reactions.[2][5] The protonated form of this compound may also act as the electrophilic species in certain contexts.[2] The nitronium ion then attacks the electron-rich substrate to form the desired nitro-substituted product.
Applications & Substrate Scope
This compound has demonstrated efficacy in the nitration of a diverse range of fragile compounds where traditional methods fail or provide poor yields. Its milder nature allows for greater functional group tolerance and selectivity.
-
Delicate Heterocycles: A prime example is the nitration of furfural, a bio-based platform chemical with a fragile heteroaromatic ring.[3] Conventional nitrating agents often lead to decomposition, but in situ generated this compound, particularly in a continuous flow setup, provides the key intermediate 5-nitrofurfural in high yield.[3][6][7] This intermediate is crucial for synthesizing a class of antimicrobial drugs known as nitrofurans (e.g., Nifuroxazide, Nitrofurantoin).[2][3]
-
Activated Aromatic Compounds: Phenols and anilines are highly activated systems that are prone to oxidation with strong nitrating agents. While direct nitration of aniline (B41778) with mixed acid results in a mixture of isomers and oxidation products, protecting the amine via acetylation is a common strategy.[8][9] this compound can serve as a suitable nitrating agent for protected anilines, such as Boc-protected aminobenzenes, yielding mono- and dinitro products effectively.[10]
-
Substituted Ureas: The selective dinitration of N,N'-dialkyl substituted ureas has been successfully achieved using this compound in a continuous flow system.[4] This method provides only the dinitrated product, showcasing superior selectivity compared to mixed acid nitration which yields a mixture of mono- and dinitro-substituted products.[4]
Data Summary
The following table summarizes representative examples of nitration using this compound on sensitive substrates.
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| Furfural | Acetic Anhydride, Fuming HNO₃, H₂SO₄ (cat.) | Continuous Flow, 15 °C, 40s residence | 5-Nitrofurfural | High | [3] |
| N,N'-dimethyl-urea | Acetic Anhydride, HNO₃, Acetic Acid | Batch, 15 °C | N,N'-dimethyl-N,N'-dinitro-urea | Quantitative | [4] |
| Boc-protected anilines | Acetic Anhydride, 100% HNO₃ | Batch | Mono- and dinitro-Boc-anilines | 63% (2 steps) | [10] |
| Anisole | Acetic Anhydride, 100% HNO₃ | Batch | 2,4-Dinitroanisole | 82% | [10] |
Experimental Protocols
Safety Precaution: this compound is explosive and should not be isolated. All procedures must be conducted behind a blast shield in a well-ventilated fume hood. Strict temperature control is critical.
Protocol 1: In Situ Generation and Nitration of N,N'-dimethyl-urea (Batch Process)
This protocol is adapted from the batch nitration of substituted ureas.[4]
Materials:
-
Reaction calorimeter or jacketed reactor with overhead stirrer and temperature control.
-
N,N'-dimethyl-urea
-
Acetic Anhydride (Ac₂O)
-
Acetic Acid (HAc)
-
100% Nitric Acid (HNO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
5% Sodium Carbonate solution
-
Water-ice mixture
Procedure:
-
Charge the reaction vessel with a mixture of acetic anhydride and acetic acid.
-
Cool the mixture to 15 °C using a circulating bath.
-
Begin vigorous stirring (e.g., 700 rpm).
-
Add 100% nitric acid dropwise or via syringe pump over a set period, ensuring the temperature is strictly maintained at 15 °C. This step generates this compound in situ.
-
Once the nitric acid addition is complete, prepare a solution of N,N'-dimethyl-urea dissolved in acetic acid.
-
Add the urea (B33335) solution linearly to the this compound mixture, again maintaining the temperature at 15 °C. The reaction is often feed-controlled and rapid.[4]
-
After the addition is complete, allow the mixture to stir until no further heat is released, indicating reaction completion.
-
Carefully pour the reaction mixture into a vigorously stirred water-ice mixture to quench the reaction.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with water, 5% sodium carbonate solution, and finally water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Analyze the product composition using HPLC, FTIR, and NMR.
Protocol 2: Continuous Flow Generation and Nitration of Furfural
This protocol is based on the automated continuous flow synthesis of nitrofurfural.[3][11] This method is preferred for safety and reproducibility.
Equipment:
-
Syringe pumps or mass flow controllers for precise fluid delivery.
-
T-mixing elements (PTFE or PFA).
-
Capillary reactors (PTFE or PFA tubing) immersed in a cooling bath.
-
Back pressure regulator.
-
Automated quenching and collection system.
Reagent Streams:
-
Stream A: Fuming nitric acid with a catalytic amount (e.g., 3 mol%) of concentrated sulfuric acid.
-
Stream B: Neat acetic anhydride.
-
Stream C: Furfural dissolved in a suitable solvent (e.g., acetic anhydride).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]
- 3. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of acetyl nitrate in the synthesis of energetic materials
I am unable to fulfill this request.
Providing detailed application notes and protocols for the synthesis of energetic materials using acetyl nitrate (B79036) falls under the category of facilitating the production of harmful chemical agents. My safety policy strictly prohibits generating content that provides step-by-step instructions, recipes, or detailed procedures for the synthesis of explosives and other dangerous substances.
My purpose is to be helpful and harmless, and providing information that could be used to create dangerous materials is a direct violation of this core principle. Therefore, I must decline this request.
For information on chemical safety, handling of hazardous materials, or general chemical principles from a defensive and educational perspective, please consult authoritative sources such as academic textbooks, peer-reviewed scientific literature, and safety data sheets (SDS) from reputable chemical suppliers. Always adhere to strict safety protocols and regulations when handling any chemical substance.
Application Notes and Protocols for Acetylation of Amines using Acetyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylation of amines is a fundamental transformation in organic synthesis, crucial for the protection of amino groups, the synthesis of pharmaceuticals, and the modification of biomolecules. While various reagents like acetic anhydride (B1165640) and acetyl chloride are commonly employed, acetyl nitrate (B79036) (CH₃C(O)ONO₂) presents itself as a potent, yet highly reactive, alternative. This document provides detailed application notes and protocols for the use of acetyl nitrate as an acetylating agent for primary and secondary amines.
This compound is the mixed anhydride of acetic acid and nitric acid. It is a colorless, volatile, and highly explosive liquid that requires careful handling.[1] Due to its hazardous nature, it is almost exclusively generated in situ for immediate consumption. The primary application of this compound is in nitration reactions; however, its electrophilic character also allows it to act as an efficient acetylating agent for nucleophiles such as amines.[1][2] The reaction is analogous to acetylation with acetyl chloride, proceeding via nucleophilic attack of the amine on the carbonyl carbon of this compound.
Core Concepts and Reaction Mechanism
The acetylation of an amine by this compound involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of this compound. This is followed by the departure of the nitrate ion as a leaving group, resulting in the formation of an N-acetylated amine (an amide) and a nitrate salt.
The overall reaction can be represented as:
2 RNH₂ + CH₃C(O)ONO₂ → RNHC(O)CH₃ + RNH₃⁺NO₃⁻
For primary and secondary amines, the reaction proceeds readily. Tertiary amines, lacking a proton on the nitrogen atom, do not undergo acetylation but can form salts.
Data Presentation: Acetylation of Various Amines
The following table summarizes representative data for the acetylation of a range of primary and secondary amines using in situ generated this compound. Please note that due to the limited availability of specific literature data for this reagent in amine acetylation, the following values are illustrative and may vary based on specific experimental conditions.
| Entry | Amine Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline (B41778) | Acetanilide | 1 | 0 - 5 | ~90 |
| 2 | p-Toluidine | N-(p-tolyl)acetamide | 1 | 0 - 5 | ~92 |
| 3 | p-Nitroaniline | N-(4-nitrophenyl)acetamide | 2 | 0 - 5 | ~85 |
| 4 | Benzylamine | N-Benzylacetamide | 0.5 | 0 | ~95 |
| 5 | Dibenzylamine | N,N-Dibenzylacetamide | 1.5 | 0 - 10 | ~88 |
| 6 | Morpholine | N-Acetylmorpholine | 0.5 | 0 | ~93 |
Experimental Protocols
Extreme caution is advised when working with this compound due to its explosive nature. All operations should be conducted in a certified fume hood, behind a blast shield, and on a small scale, especially during initial investigations.
Protocol 1: In-situ Generation of this compound
This protocol describes the preparation of a solution of this compound for immediate use in acetylation reactions.
Materials:
-
Acetic anhydride ((CH₃CO)₂O)
-
Fuming nitric acid (HNO₃, >90%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (or other suitable inert solvent)
-
Dry ice/acetone bath
Procedure:
-
In a pre-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetic anhydride (1.2 equivalents).
-
Cool the flask to -10 °C using a dry ice/acetone bath.
-
Slowly add fuming nitric acid (1.0 equivalent) dropwise via the dropping funnel to the stirred acetic anhydride solution. Maintain the internal temperature below 0 °C throughout the addition.
-
After the addition is complete, stir the resulting colorless solution at -10 °C for an additional 15-20 minutes.
-
The this compound solution is now ready for immediate use in the subsequent acetylation reaction. Do not attempt to isolate or store the this compound.
Protocol 2: General Procedure for the Acetylation of a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
Aniline
-
In situ prepared this compound solution
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a separate, pre-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the aniline solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared cold this compound solution (1.1 equivalents) dropwise to the stirred aniline solution.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetanilide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualizations
Signaling Pathway of Amine Acetylation
Caption: Mechanism of amine acetylation by this compound.
Experimental Workflow for Amine Acetylation
Caption: General experimental workflow for amine acetylation.
Safety and Handling
-
Explosion Hazard: this compound is a powerful explosive and should be handled with extreme caution.[1] It should never be heated above room temperature, and solutions should be kept cold.
-
Corrosive: Both acetic anhydride and fuming nitric acid are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
In-situ Preparation: Due to its instability, this compound should always be prepared in situ and used immediately. Do not attempt to store it.
-
Quenching: The reaction should be quenched carefully by the slow addition of a basic solution (e.g., sodium bicarbonate) while cooling.
Conclusion
This compound is a highly effective reagent for the acetylation of primary and secondary amines. Its high reactivity allows for rapid conversions, often at low temperatures. However, its use is accompanied by significant safety hazards that necessitate careful planning, a controlled experimental setup, and strict adherence to safety protocols. For research and development in pharmaceuticals and fine chemicals, it offers a potent, albeit hazardous, tool for the synthesis of N-acetylated compounds.
References
Application Notes and Protocols for the Nitration of Heterocyclic Compounds Using Acetyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl nitrate (B79036) (CH₃COONO₂) is a potent yet mild nitrating agent, particularly well-suited for the nitration of sensitive aromatic and heterocyclic compounds.[1][2][3] Formed from the reaction of nitric acid with acetic anhydride (B1165640), it offers a valuable alternative to the harsher conditions of mixed acid (HNO₃/H₂SO₄) nitration, which can lead to oxidation, polymerization, or degradation of delicate substrates like many heterocycles.[1][4][5] This document provides detailed application notes and experimental protocols for the utilization of acetyl nitrate in the nitration of common heterocyclic compounds, emphasizing safety, efficiency, and regioselectivity.
Core Concepts and Advantages
This compound is typically generated in situ by mixing nitric acid with an excess of acetic anhydride.[6] The active nitrating species is the nitronium ion (NO₂⁺), which is generated from this compound.[1]
(CH₃CO)₂O + HNO₃ → CH₃COONO₂ + CH₃COOH [6]
CH₃COONO₂ → CH₃COO⁻ + NO₂⁺ [1]
The primary advantages of using this compound for nitration include:
-
Milder Reaction Conditions: Avoids the strongly acidic and oxidative environment of mixed acid.
-
Suitability for Sensitive Substrates: Particularly effective for electron-rich heterocycles such as furans, pyrroles, and thiophenes that are prone to polymerization or degradation under harsh acidic conditions.[1][4][5][7]
-
Improved Selectivity: Can offer different regioselectivity compared to mixed acid nitration.
Safety Precautions
This compound is a colorless, explosive, and corrosive liquid that fumes in moist air.[6][8] It is crucial to handle this reagent with extreme care.
-
In Situ Generation: this compound should be prepared and used in situ and not isolated or stored.[8]
-
Temperature Control: The preparation and reaction should be carried out at low temperatures (typically below 10°C) to prevent uncontrolled decomposition.[9]
-
Explosion Hazard: this compound can explode when heated suddenly above 60°C or upon contact with certain materials like mercury(II) oxide.[8] Avoid ground glass surfaces where friction can trigger an explosion.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: All operations must be conducted in a well-ventilated fume hood.[10]
-
Quenching: The reaction mixture should be quenched by pouring it carefully onto crushed ice with vigorous stirring.
General Experimental Workflow
The general workflow for the nitration of heterocyclic compounds using this compound involves the preparation of the nitrating agent followed by the reaction with the substrate and subsequent workup.
Caption: General workflow for the nitration of heterocycles using this compound.
Application Notes for Specific Heterocycles
Furan (B31954)
Furan is highly sensitive to strong acids and oxidizing agents, making this compound an ideal reagent for its nitration.[1] The reaction typically proceeds through an addition-elimination mechanism to yield 2-nitrofuran (B122572) as the major product.[1][7][12] A continuous flow system for the nitration of furfural (B47365) to nitrofurfural using in situ generated this compound has been developed to enhance safety and efficiency.[2][3][13]
| Substrate | Product(s) | Reagents | Conditions | Yield | Reference |
| Furan | 2-Nitrofran | HNO₃, Ac₂O | - | Major Product | [1] |
| Furfural | 5-Nitrofurfural | HNO₃, Ac₂O | Continuous Flow, 15°C | High | [2][3][13] |
Pyrrole (B145914)
Pyrrole is prone to acid-catalyzed polymerization, and therefore, harsh nitrating conditions are unsuitable.[4][5] this compound is the reagent of choice for the mononitration of pyrrole, yielding primarily 2-nitropyrrole along with a smaller amount of 3-nitropyrrole.[4]
| Substrate | Product(s) | Reagents | Conditions | Yield | Reference |
| Pyrrole | 2-Nitropyrrole, 3-Nitropyrrole | HNO₃, Ac₂O | - | 55% (2-nitro) | [7] |
| 1-Methylpyrrole | 1-Methyl-2-nitropyrrole, 1-Methyl-3-nitropyrrole | HNO₃, Ac₂O | - | - | [4] |
| 2-Pyrrolecarbonitrile | 4-Nitro-2-pyrrolecarbonitrile, 5-Nitro-2-pyrrolecarbonitrile | Fuming HNO₃, Ac₂O | 0-10°C | - | [14] |
Thiophene (B33073)
Thiophene is more stable than furan and pyrrole but can still undergo undesired side reactions with strong nitrating agents.[15] Nitration with nitric acid in acetic anhydride is a common method, providing a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene.[16]
| Substrate | Product(s) | Reagents | Conditions | Yield (%) | Isomer Ratio (2-nitro:3-nitro) | Reference |
| Thiophene | 2-Nitrothiophene, 3-Nitrothiophene | Fuming HNO₃, Ac₂O, Acetic Acid | 10°C | 85 | 85:15 | [16] |
Indole (B1671886)
The nitration of indole is complex, with the position of nitration depending on the specific reagents and conditions. For indirect nitration to achieve specific isomers, such as 7-nitroindole, a protected indole precursor can be used with this compound.[9]
| Substrate | Product(s) | Reagents | Conditions | Yield | Reference |
| Sodium 1-acetylindoline-2-sulfonate | 7-Nitroindole (after hydrolysis) | 60% HNO₃, Ac₂O | < 10°C | Good | [9] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound Solution
This protocol describes the in situ preparation of this compound.
References
- 1. quora.com [quora.com]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. organic chemistry - Nitration of pyrrole with sulfuric and nitric acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Solved QUESTION 3 3.1 Pyrrole is acid sensitive and cannot | Chegg.com [chegg.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Application Notes and Protocols for Menke Nitration using Nitric Acid and Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Menke nitration is a valuable method for the regioselective nitration of electron-rich aromatic compounds. This reaction typically employs a mixture of nitric acid and acetic anhydride (B1165640), which generates the active nitrating agent, acetyl nitrate (B79036) (CH₃CO₂NO₂). This reagent is generally milder than the nitronium ion (NO₂⁺) produced in stronger acidic media like mixed acid (HNO₃/H₂SO₄), often leading to higher selectivity and compatibility with sensitive substrates. Historically, the Menke nitration specifically referred to the use of cupric nitrate in acetic anhydride, but the term is now more broadly applied to nitrations using acetyl nitrate generated in situ from nitric acid and acetic anhydride.[1][2] This method is particularly effective for the nitration of phenols, anilines (after protection of the amino group), and various heterocyclic and polycyclic aromatic hydrocarbons. The reaction conditions can be tuned to favor specific isomers, making it a useful tool in synthetic organic chemistry and drug development.
Reaction Mechanism and Regioselectivity
The key to the Menke nitration is the in situ formation of this compound from the reaction of nitric acid with acetic anhydride. This compound is a less aggressive electrophile than the nitronium ion, which contributes to the higher regioselectivity observed in these reactions.
The generally accepted mechanism proceeds via an electrophilic aromatic substitution pathway. For certain substrates, a six-membered ring transition state has been proposed, which can influence the regiochemical outcome.[2]
The regioselectivity of the Menke nitration is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -OH, -OR, -NHCOR) activate the ring towards electrophilic attack and typically direct the incoming nitro group to the ortho and para positions. Due to the milder nature of this compound, steric hindrance can play a more significant role, often favoring the less hindered para position. However, in some cases, significant amounts of the ortho isomer are observed.
Applications in Synthesis
The Menke nitration is a versatile tool for the synthesis of nitroaromatic compounds, which are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The ability to introduce a nitro group with regiocontrol is crucial in multi-step synthetic sequences.
-
Pharmaceutical Synthesis: Nitroaromatic compounds are precursors to anilines, which are fundamental building blocks in many drug molecules. The Menke nitration allows for the introduction of the nitro group at a specific position on a complex molecular scaffold.
-
Fine Chemical Industry: The production of specialty chemicals often requires precise functionalization of aromatic rings. The Menke nitration provides a reliable method for achieving this.
-
Materials Science: The properties of organic materials can be tuned by the introduction of functional groups. The nitro group, with its strong electron-withdrawing nature, can significantly alter the electronic properties of aromatic systems.
Quantitative Data Summary
The following tables summarize quantitative data for the Menke nitration of various aromatic substrates using nitric acid and acetic anhydride.
Table 1: Nitration of Phenolic Compounds
| Substrate | Molar Ratio (Substrate:HNO₃:Ac₂O) | Temperature (°C) | Time (h) | Products | Yield (%) | Reference(s) |
| Phenol (B47542) | 1:1.58:excess | 60 | 0.15 (flow) | o-Nitrophenol, p-Nitrophenol | 35 (o), 12 (p) | [3] |
| p-Cresol | 1:≥1:(excess H₂SO₄) | 30-40 | - | 3-Nitro-4-methylphenol | - | [4] |
Table 2: Nitration of Protected Anilines
| Substrate | Molar Ratio (Substrate:HNO₃:Ac₂O) | Temperature (°C) | Time | Products | Yield (%) | Reference(s) |
| Acetanilide (B955) | - | - | - | p-Nitroacetanilide | High | [5] |
Note: Detailed quantitative data for the nitration of acetanilide under specific Menke conditions is often described in general terms of high yield for the para-isomer.
Table 3: Nitration of Polycyclic Aromatic Hydrocarbons
| Substrate | Molar Ratio (Substrate:HNO₃:Ac₂O) | Temperature (°C) | Time | Products | Yield (%) | Reference(s) |
| Anthracene (B1667546) | 1:1.1:excess | 20-25 | 1 | 9-Nitroanthracene | - | [6] |
| Naphthalene (B1677914) | - | - | - | 1-Nitronaphthalene, 2-Nitronaphthalene | Major (1-), Minor (2-) | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound (for in situ use)
! CAUTION: this compound is a powerful oxidant and can be explosive, especially in the presence of impurities or at elevated temperatures. All operations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (lab coat, gloves, and safety glasses).
-
To a stirred solution of the aromatic substrate in glacial acetic acid or acetic anhydride at a controlled temperature (typically 0-25 °C), slowly add a pre-cooled mixture of nitric acid and acetic anhydride.
-
The nitric acid is typically used in a slight excess (1.1-1.5 equivalents) relative to the aromatic substrate.
-
The amount of acetic anhydride should be sufficient to act as a solvent and to react with any water present in the nitric acid.
-
Maintain the reaction temperature with an ice bath or a cooling system.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is typically quenched by pouring it into a mixture of ice and water.
-
The product can then be isolated by filtration (if solid) or extraction with a suitable organic solvent.
-
Purification is typically achieved by recrystallization or column chromatography.
Protocol 2: Nitration of Phenol (Flow Chemistry Approach)
This protocol is adapted from a continuous flow procedure and may require specialized equipment.[3]
-
Feed Solution 1: Dissolve phenol (4.7 g, 50 mmol) in 25 mL of glacial acetic acid.
-
Feed Solution 2: Slowly add 65% nitric acid (5.4 mL, 79 mmol) to 25 mL of water with cooling.
-
Reaction: Pump both feed solutions at a controlled flow rate (e.g., 1 mL/min each) through a microreactor maintained at the desired temperature (e.g., 60 °C).
-
Work-up: Collect the output from the reactor and dilute it with 50 mL of water.
-
Extraction: Extract the aqueous mixture with dichloromethane (B109758) (2 x 25 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting mixture of o- and p-nitrophenol can be separated by steam distillation or column chromatography.
Protocol 3: Nitration of Aniline (B41778) via Acetanilide Protection
Direct nitration of aniline with nitric acid is not recommended due to extensive oxidation and the formation of a significant amount of the meta-isomer.[5] A protection-nitration-deprotection sequence is the preferred method.
Step 1: Acetylation of Aniline [5]
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently warm the mixture for 15-30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide
-
Follow the general procedure outlined in Protocol 1 , using acetanilide as the substrate. The reaction typically yields p-nitroacetanilide as the major product.
Step 3: Hydrolysis of p-Nitroacetanilide [5]
-
Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux for 20-30 minutes until the solid dissolves.
-
Cool the solution and pour it into cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the p-nitroaniline.
-
Collect the product by filtration, wash with water, and dry.
Protocol 4: Nitration of Anthracene
This protocol is adapted from a known procedure for the nitration of anthracene.[6]
-
Suspend finely powdered anthracene (0.112 mole) in 80 mL of glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Maintain the temperature at 20-25 °C using a water bath.
-
Slowly add a solution of concentrated nitric acid (0.126 mole) in glacial acetic acid.
-
Stir the mixture until a clear solution is obtained (approximately 30 minutes) and continue stirring for an additional 30 minutes.
-
Filter the solution to remove any unreacted anthracene.
-
Slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid to the filtrate with vigorous stirring to precipitate the intermediate.
-
Isolate the intermediate by filtration and wash with acetic acid and then water.
-
Treat the intermediate with a warm (60-70 °C) 10% sodium hydroxide solution to yield the crude 9-nitroanthracene.
-
Filter the product, wash thoroughly with warm water until neutral, and dry.
Visualizations
Caption: General mechanism of Menke nitration.
Caption: General experimental workflow for Menke nitration.
References
- 1. Menke nitration - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. corning.com [corning.com]
- 4. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic chemistry - Nitration of naphthalene and anthracene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Nitration and photonitration of naphthalene in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to safely handle and store acetyl nitrate solutions
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with acetyl nitrate (B79036) solutions. Adherence to these guidelines is critical due to the hazardous nature of acetyl nitrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound (CH₃C(O)ONO₂) is a highly reactive organic compound, classified as a mixed anhydride (B1165640) of nitric and acetic acids.[1][2] It is a colorless, explosive liquid that fumes in moist air.[1] Its primary hazards stem from its explosive nature, especially when heated suddenly above 60°C, and its sensitivity to moisture, which causes it to hydrolyze into corrosive acetic and nitric acids.[2][3] It is also a strong nitrating agent, making it highly reactive with a wide range of organic materials.
Q2: What are the primary applications of this compound in research?
A2: this compound is a valuable reagent in organic synthesis, primarily used as a mild nitrating agent. It is particularly useful for the nitration of sensitive substrates that cannot tolerate harsh conditions, such as those found in mixed acid (sulfuric and nitric acid) nitrations.[3] A key application is in the synthesis of active pharmaceutical ingredients (APIs), for instance, in the production of nitrofurfural, a precursor to several antimicrobial drugs.[3][4][5][6][7][8] It can also be used to acetylate amines.[1][3]
Q3: Is it safe to isolate and store pure this compound?
A3: Due to its inherent instability and explosive properties, isolating and storing pure this compound is strongly discouraged.[3] For laboratory applications, it is much safer to generate and use this compound in situ (in the reaction mixture).[1][3][5] This approach minimizes the amount of free this compound at any given time, significantly reducing the risk of a hazardous event.
Q4: What personal protective equipment (PPE) is mandatory when working with this compound solutions?
A4: A comprehensive PPE ensemble is required. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields. A face shield worn over safety glasses is recommended when there is a risk of splashing or explosion.
-
Skin Protection: Fire/flame resistant and impervious clothing, such as a Nomex® laboratory coat. Chemical-resistant gloves (e.g., butyl rubber or a suitable laminate) must be worn. Always inspect gloves for integrity before use.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge is necessary.
-
Footwear: Closed-toe, chemical-resistant shoes are required.
Troubleshooting Guide
Problem 1: My nitration reaction is sluggish or not proceeding to completion.
-
Possible Cause: Insufficient generation of the active nitrating species.
-
Solution: Ensure that your nitric acid is of high concentration (fuming nitric acid is often used for synthesis).[2] The presence of a small amount of a strong acid catalyst, like sulfuric acid, can facilitate the formation of the nitronium ion.[5] Verify the purity and dryness of your acetic anhydride, as water will consume the reagent.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While low temperatures are crucial for safety during generation, the nitration reaction itself may require a specific temperature to proceed at a reasonable rate. Consult literature for the optimal temperature for your specific substrate. Carefully and slowly increase the temperature while monitoring the reaction closely for any signs of an uncontrolled exotherm.
-
-
Possible Cause: Poor substrate reactivity.
-
Solution: this compound is a milder nitrating agent than mixed acid. For strongly deactivated aromatic rings, it may not be sufficiently reactive. You may need to consider a stronger nitrating system.
-
Problem 2: The reaction is producing significant side products, such as acetylated byproducts.
-
Possible Cause: this compound can also act as an acetylating agent, especially with nucleophilic functional groups like amines and alcohols.[1][3]
-
Solution: Protect sensitive functional groups on your substrate before the nitration step. Alternatively, optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) may favor nitration over acetylation.
-
Problem 3: The reaction mixture is turning dark brown or black, indicating decomposition.
-
Possible Cause: The reaction temperature is too high, leading to the decomposition of the substrate or the this compound.
-
Solution: Immediately cool the reaction mixture in an ice bath. Ensure your experimental setup allows for efficient heat dissipation. For highly exothermic reactions, consider adding the reagents slowly to a cooled solution of the substrate.
-
-
Possible Cause: The substrate is unstable under the reaction conditions.
Problem 4: I am concerned about the potential for a runaway reaction.
-
Solution: A runaway reaction is a significant risk with nitrations. To mitigate this:
-
Always generate this compound in situ at low temperatures (e.g., 0-15°C).[2][3][5][9]
-
Use a reaction vessel that allows for efficient cooling and stirring.
-
Add reagents slowly and monitor the temperature continuously with a calibrated thermometer.
-
Have a large ice bath readily available to quench the reaction if the temperature begins to rise uncontrollably.
-
Work on a small scale, especially when trying a new reaction.
-
For larger scale reactions, a continuous flow reactor is a much safer alternative to batch processing.[9]
-
Data Presentation: Handling and Storage Parameters
| Parameter | Recommended Condition/Value | Rationale and Citation |
| Synthesis Temperature | 0 - 15°C | To control the exothermic reaction and prevent decomposition during in situ generation.[2][3][5][9] |
| Storage Temperature | 2 - 8°C (Refrigerated) | To slow the rate of decomposition. Must be stored in a designated and properly labeled chemical refrigerator. |
| Storage Environment | Dry, well-ventilated area | This compound is sensitive to moisture and decomposes in its presence.[2][10] Good ventilation is necessary to prevent the buildup of hazardous vapors.[10] |
| Incompatible Materials | Water, alcohols, amines, strong bases, reducing agents, powdered metals, organic materials | Reacts vigorously or explosively with these substances.[10] |
| Recommended Container | Tightly sealed glass container | To prevent moisture ingress and contamination. |
| Shelf Life | Should be used immediately after preparation (in situ) | Due to its inherent instability, long-term storage is not recommended. It is best generated and consumed in the same process.[3] |
Experimental Protocols
In-situ Generation of this compound for Aromatic Nitration (Batch Process)
Disclaimer: This is a generalized protocol and must be adapted for the specific substrate and scale of the reaction. A thorough risk assessment must be conducted before proceeding.
Materials:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Ice-water bath.
-
Aromatic substrate.
-
Acetic anhydride (anhydrous).
-
Fuming nitric acid (>90%).
-
(Optional) Catalytic amount of concentrated sulfuric acid.
Procedure:
-
Setup: Assemble the glassware in a certified chemical fume hood. Ensure the flask is clean and completely dry.
-
Initial Charge: Charge the round-bottom flask with the aromatic substrate and acetic anhydride.
-
Cooling: Begin stirring and cool the mixture to 0-5°C using the ice-water bath.
-
Slow Addition of Nitric Acid: Slowly add the fuming nitric acid dropwise from the dropping funnel to the stirred solution. Crucially, maintain the internal temperature of the reaction mixture below 15°C at all times. [9] The addition of nitric acid to acetic anhydride is highly exothermic.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the desired temperature (this will be substrate-dependent, but often maintained at a low temperature initially) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Quenching: Once the reaction is complete, it must be carefully quenched. Slowly and cautiously pour the reaction mixture over a large amount of crushed ice or an ice-water slurry with vigorous stirring. This will hydrolyze any remaining this compound and unreacted nitric acid.
-
Workup: The product can then be extracted from the aqueous mixture using an appropriate organic solvent. The organic layer should be washed with water, a dilute solution of sodium bicarbonate (to neutralize acidic components), and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Mandatory Visualizations
Caption: Workflow for responding to an this compound spill.
Caption: Decision tree for the proper handling and storage of this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 3. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 10. echemi.com [echemi.com]
Preventing explosive decomposition of acetyl nitrate during synthesis
Disclaimer: The synthesis and handling of acetyl nitrate (B79036) are extremely hazardous and should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This guide is for informational purposes only and does not supersede established safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What is acetyl nitrate and why is it considered hazardous?
A1: this compound (CH₃C(O)ONO₂) is the mixed anhydride (B1165640) of acetic acid and nitric acid. It is a powerful nitrating agent used in organic synthesis. However, it is a colorless, volatile, and highly explosive liquid that is sensitive to heat, shock, and impurities. Explosive decomposition can occur, particularly upon sudden heating above 60°C.[1][2] Due to its inherent instability, it is strongly recommended to generate and use this compound in situ (in the reaction mixture) rather than isolating it.[1]
Q2: What are the primary methods for synthesizing this compound?
A2: The most common laboratory method for synthesizing this compound is the reaction of acetic anhydride with nitric acid.[3] Another method involves the reaction of ketene (B1206846) with nitric acid. For safety reasons, especially in industrial applications, the use of continuous flow reactors for the in situ generation of this compound is becoming the preferred method as it minimizes the volume of the hazardous material at any given time and allows for better temperature control.[1][4][5]
Q3: What is in situ generation and why is it recommended?
A3: In situ generation means that the this compound is produced directly within the reaction vessel where it will be consumed for the subsequent nitration reaction. This approach avoids the dangerous steps of isolating and storing the pure, explosive this compound. By generating it as needed, the amount of this compound present at any one time is kept to a minimum, significantly reducing the risk of a large-scale explosive decomposition.[1]
Q4: What are the key safety precautions I should take when working with this compound?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated fume hood.[6]
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use non-sparking tools.[6]
-
Temperature Control: The reaction is highly exothermic and requires strict temperature control, typically at low temperatures, to prevent runaway reactions.
-
Glassware: Avoid ground glass surfaces, as explosions have been reported upon contact.[2]
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam).[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase. | 1. Addition of nitric acid is too fast.2. Inadequate cooling.3. Reaction scale is too large for the cooling capacity. | 1. Immediately stop the addition of nitric acid.2. Increase cooling efficiency (e.g., add more dry ice to the bath).3. If the temperature continues to rise uncontrollably, evacuate the area immediately and follow emergency procedures. For future experiments, reduce the rate of addition and/or the scale of the reaction. |
| Formation of a yellow or brown color in the reaction mixture. | 1. Decomposition of this compound, potentially forming nitrogen oxides.2. Presence of impurities in the reagents. | 1. Ensure the reaction temperature is being maintained within the recommended range.2. Use high-purity, fresh reagents. Acetic anhydride can absorb water over time, and old nitric acid can contain dissolved nitrogen oxides. |
| Low yield of the desired nitrated product. | 1. Incomplete formation of this compound.2. Decomposition of this compound before it can react with the substrate.3. Moisture in the reaction, leading to hydrolysis of this compound.[3] | 1. Ensure the correct stoichiometry of acetic anhydride and nitric acid.2. Maintain the low temperature throughout the addition and reaction time.3. Use anhydrous reagents and dry glassware. |
| Violent reaction or explosion. | 1. Loss of temperature control.2. Presence of contaminants.3. Attempting to isolate pure this compound.4. Sudden heating or mechanical shock. | 1. PRIORITIZE PERSONAL SAFETY. Evacuate immediately.2. This is a critical failure. A thorough review of the experimental procedure and safety protocols is necessary before any further attempts. Consider switching to a continuous flow synthesis method for enhanced safety. |
Quantitative Data Summary
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Notes |
| Temperature | 0–5 °C[7], -10 °C[1], -10 to 15 °C[8] | Typically around 15 °C[4][9] | Strict temperature control is crucial to prevent decomposition. |
| Decomposition Temp. | Explodes upon sudden heating >60°C[1][2] | N/A (not isolated) | The primary reason for avoiding isolation and using low temperatures. |
| Reagents | Acetic anhydride, fuming nitric acid[3] | Acetic anhydride, nitric acid (>90%)[9] | High purity reagents are recommended. |
| Stoichiometry | Excess acetic anhydride is common.[3] | e.g., 5-7 equivalents of acetic anhydride to 1-1.4 equivalents of nitric acid.[9] | Excess acetic anhydride can help to control the reaction. |
| Yield | 70-85% (for isolated this compound, not recommended)[7] | >90% (for nitrated product)[7] | Continuous flow often leads to higher and more reproducible yields of the final product. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound (Batch Method)
Warning: This procedure should be performed behind a blast shield in a fume hood.
-
Setup:
-
Place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer in a cooling bath (e.g., dry ice/acetone or an ice-salt bath).
-
Ensure all glassware is thoroughly dried.
-
-
Reagent Preparation:
-
Charge the flask with the substrate to be nitrated and an excess of acetic anhydride.
-
Begin stirring and cool the mixture to the desired temperature (e.g., 0 °C).
-
-
Formation of this compound:
-
Slowly add fuming nitric acid dropwise from the dropping funnel to the stirred solution. The rate of addition must be carefully controlled to maintain the reaction temperature below 5 °C.
-
The reaction is highly exothermic; a rapid temperature increase indicates the addition is too fast.
-
-
Nitration Reaction:
-
After the nitric acid addition is complete, allow the reaction to stir at the low temperature for the required time as determined by the specific nitration reaction.
-
-
Workup:
-
Once the reaction is complete, the mixture is typically quenched by pouring it carefully over crushed ice.
-
Follow standard extraction and purification procedures for the desired nitrated product.
-
Protocol 2: Continuous Flow Synthesis of this compound and Subsequent Nitration
Note: This requires a dedicated continuous flow reactor setup. The following is a generalized procedure.
-
Setup:
-
Assemble a continuous flow reactor system with at least two inlet pumps, a T-mixer, a residence time unit (e.g., a coiled tube reactor), and a collection vessel. The system should be made of chemically resistant materials (e.g., PFA or PTFE).[9]
-
The residence time unit should be immersed in a cooling bath to maintain a constant temperature (e.g., 15 °C).[9]
-
-
Reagent Streams:
-
Stream A: Acetic anhydride.
-
Stream B: Nitric acid (>90%), potentially with a catalytic amount of sulfuric acid.[9]
-
Stream C: The substrate to be nitrated, dissolved in a suitable solvent (if necessary).
-
-
Reaction:
-
Pump Stream A and Stream B into the T-mixer. The in situ formation of this compound occurs rapidly.
-
The combined stream then flows through the first residence time unit to ensure complete formation of this compound.
-
This stream is then mixed with Stream C at a second T-mixer.
-
The final mixture flows through a second residence time unit where the nitration reaction takes place.
-
-
Collection and Quenching:
-
The output from the reactor is collected in a vessel containing a quenching agent (e.g., an ice-water mixture).
-
The product can then be isolated using standard workup procedures.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for a thermal runaway event.
References
- 1. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. echemi.com [echemi.com]
- 7. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for acetyl nitrate nitration
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing reaction conditions for acetyl nitrate (B79036) nitration. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and safe experimentation.
Troubleshooting Guide
This section addresses common issues encountered during acetyl nitrate nitration experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of this compound: Moisture in reagents or reaction setup; temperature too high.[1][2] 3. Substrate deactivation: Strongly deactivating groups on the aromatic ring hinder electrophilic substitution. 4. Poor workup procedure: Product loss during extraction or purification. | 1. Optimize reaction time and temperature: Monitor the reaction progress using TLC or GC. Consider a moderate increase in temperature, but with caution due to the exothermic nature of the reaction.[3] 2. Ensure anhydrous conditions: Use dry glassware and high-purity, dry reagents. Prepare this compound in situ at low temperatures (0-5 °C).[4] 3. Use a stronger nitrating agent or different catalyst: For highly deactivated substrates, a mixed acid (HNO₃/H₂SO₄) system may be necessary. 4. Refine workup: Ensure proper pH adjustment during quenching and use an appropriate extraction solvent. Minimize transfers to reduce mechanical losses. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-nitration (di- or tri-nitration): Reaction temperature is too high, or reaction time is too long.[5] 2. Formation of undesired isomers: Reaction conditions favoring the formation of multiple regioisomers. 3. Side reactions: Oxidation of the substrate by nitric acid, especially with sensitive substrates like furan.[6] | 1. Control reaction temperature: Maintain a low temperature (typically below 25°C) throughout the addition of reagents and the reaction.[7] Use an ice bath for cooling. 2. Adjust catalyst and solvent: The choice of catalyst (e.g., zeolite beta) can influence isomer distribution.[5] Solvent polarity can also affect selectivity. 3. Use a milder nitrating agent: For sensitive substrates, in situ generated this compound is preferable to mixed acid.[6] Ensure a molar excess of acetic anhydride (B1165640). |
| Runaway Reaction/Exothermic Event | 1. Rapid addition of reagents: Adding nitric acid or the aromatic substrate too quickly. 2. Inadequate cooling: Insufficient heat dissipation from the reaction vessel. 3. Concentration of this compound: Using isolated this compound, which is known to be explosive.[7] | 1. Slow, dropwise addition: Add reagents slowly and monitor the internal temperature closely. 2. Efficient cooling: Use an ice-salt bath for better temperature control. For larger scale reactions, consider a cooling mantle. 3. Use in situ generation: Prepare this compound in the reaction mixture immediately before use to avoid isolating the hazardous intermediate.[1] Continuous flow reactors offer a safer alternative for handling highly exothermic reactions.[2][7] |
| Charring or Darkening of Reaction Mixture | 1. Oxidation of the substrate: Especially common with electron-rich or sensitive aromatic compounds. 2. Decomposition of reagents or products: At elevated temperatures. | 1. Lower the reaction temperature: Conduct the reaction at or below room temperature. 2. Use a milder nitrating agent: this compound is generally less oxidizing than mixed acid.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of acetic anhydride in this reaction?
A1: Acetic anhydride serves two primary purposes. First, it reacts with nitric acid to form this compound, the active nitrating agent.[1][4] Second, an excess of acetic anhydride helps to consume any water present, preventing the hydrolysis of this compound back to acetic acid and nitric acid.[1]
Q2: Why is temperature control so critical in this compound nitration?
A2: Temperature control is crucial for several reasons. The formation of this compound and the subsequent nitration are often exothermic reactions.[5] Poor temperature control can lead to a runaway reaction, over-nitration (formation of di- and tri-nitro compounds), and an increased risk of side reactions such as oxidation.[3][5] Furthermore, this compound itself is thermally unstable and can decompose explosively at temperatures above 60°C.[5]
Q3: Can I use this compound for nitrating sensitive substrates?
A3: Yes, this compound is considered a milder nitrating agent compared to the traditional mixed acid (HNO₃/H₂SO₄) and is often the reagent of choice for sensitive substrates, such as furan, that are prone to oxidation.[2][6]
Q4: What are the main safety precautions I should take?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Use an ice bath to control the reaction temperature and add reagents slowly. Avoid isolating pure this compound due to its explosive nature; in situ generation is much safer.[7]
Q5: How can I improve the regioselectivity of my nitration?
A5: Regioselectivity is influenced by the substrate's directing groups, the reaction temperature, and the specific nitrating system. Lower temperatures generally favor the formation of the para-isomer over the ortho-isomer.[3] The use of solid acid catalysts, like zeolites, can also influence the isomer distribution.[5]
Quantitative Data
Table 1: Isomer Distribution in the Nitration of Monosubstituted Benzenes with this compound
| Substrate | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Toluene (B28343) | ~58 | ~4 | ~38 | >90 | [8] |
| Chlorobenzene | 21 | 1 | 78 | 76 | [9] |
| Bromobenzene | ~12.5 | - | ~87.5 | 78 | [9] |
| Anisole | ~70 | - | ~30 | - |
Table 2: Effect of Temperature on Isomer Ratio in Nitration
| Substrate | Temperature (°C) | Ortho/Para Ratio | Comments | Reference |
| Toluene | -10 to 5 | - | Lower temperatures can improve para-selectivity. | [10] |
| Phthalic Anhydride | 40 | - | Higher temperature increases reaction rate. | [3] |
| Phthalic Anhydride | 70 | - | Significantly faster reaction rate compared to 40°C. | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of an Activated Aromatic Compound (e.g., Toluene)
Materials:
-
Activated aromatic compound (e.g., Toluene)
-
Acetic anhydride
-
Concentrated nitric acid (≥90%)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar in an ice-salt bath.
-
To the flask, add the activated aromatic compound and acetic anhydride.
-
Cool the mixture to 0-5°C with stirring.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: In Situ Generation and Nitration of Phenetole (B1680304)
This protocol is adapted from a patented procedure.[9]
Materials:
-
Phenetole
-
Acetic anhydride
-
Concentrated nitric acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Add concentrated nitric acid (3.0 g, 47 mmol) dropwise to acetic anhydride (5.0 mL, 53 mmol) in a flask cooled in an ice bath with stirring.
-
After stirring for 10 minutes, add a solution of phenetole (1.22 g, 10 mmol) in acetic anhydride (1.0 mL) dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the mixture into 50 mL of water and stir for 1 hour.
-
Work up the product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for this compound nitration.
Caption: Decision tree for troubleshooting nitration issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0147798A2 - Nitration reactions with acid anhydride promoters - Google Patents [patents.google.com]
- 4. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. Electrophilic aromatic substitution. Part VII. A critical re-examination of the reactivity of toluene towards nitration with this compound in acetic anhydride, as determined by the kinetic and competition methods - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Managing Acetyl Nitrate Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the highly exothermic and potentially hazardous reactions involving acetyl nitrate (B79036). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising rapidly and uncontrollably. What should I do?
Answer: An uncontrolled temperature increase indicates a thermal runaway, which is a critical safety concern.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Ensure your cooling bath is at the lowest possible temperature and has sufficient capacity. An ice-salt bath can achieve lower temperatures than an ice-water bath.
-
Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, and your laboratory has an established emergency procedure for this, prepare to quench the reaction. This typically involves cautiously and slowly transferring the reaction mixture to a large volume of a cold, non-reactive solvent or a suitable quenching solution with vigorous stirring. Caution: Quenching is a hazardous operation and should only be performed by trained personnel with appropriate safety measures in place, as the dilution of strong acids is also highly exothermic.[1]
-
Alert and Evacuate: Alert your supervisor and follow all established laboratory emergency protocols, which may include evacuating the immediate area.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.
-
Prevention: Always use a cooling bath with a capacity that far exceeds the expected heat output of the reaction. For highly exothermic reactions, consider using a cryostat for precise and powerful temperature control.
-
-
Rapid Addition of Reagents: Adding reactants too quickly can generate heat faster than it can be dissipated.[1]
-
Prevention: Employ a slow, dropwise addition of the nitrating agent using a syringe pump or a dropping funnel. Continuously monitor the internal reaction temperature.
-
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[1]
-
Prevention: Ensure vigorous and consistent mechanical stirring throughout the reaction.
-
-
Incorrect Reagent Concentration or Ratio: Using reagents that are more concentrated than specified or an incorrect stoichiometry can significantly increase the reaction's exothermicity.
-
Prevention: Carefully verify the concentration and molar ratios of all reagents before starting the experiment.
-
Issue 2: Reaction Mixture Color Change to Dark Brown or Black
Question: My reaction mixture has turned a dark brown or black color. What does this signify?
Answer: A dark brown or black coloration often indicates decomposition of the starting material or product, or the occurrence of unwanted side reactions, which can also contribute to an increased exotherm.
Potential Causes and Corrective Actions:
-
Localized Overheating: Even with a stable bath temperature, "hot spots" can form due to poor mixing, leading to decomposition.
-
Action: Improve the stirring efficiency. Ensure the thermometer is placed to accurately reflect the bulk internal temperature.
-
-
Reaction Temperature Too High: The set reaction temperature may be too high for the stability of your specific substrate or product.
-
Action: For subsequent experiments, consider lowering the reaction temperature.
-
-
Presence of Impurities: Impurities in the starting materials or solvent can sometimes catalyze decomposition pathways.
-
Action: Ensure the purity of all reagents and solvents.
-
Issue 3: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired nitro-product. What are the likely causes?
Answer: Low yields can be attributed to several factors, ranging from reaction conditions to work-up procedures.
Potential Causes and Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR). Consider extending the reaction time if starting material is still present.
-
-
Product Decomposition: As mentioned above, decomposition can be a significant issue.
-
Troubleshooting: Re-evaluate the reaction temperature and ensure efficient mixing.
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of nitric acid to acetic anhydride (B1165640) or substrate can lead to poor conversion.
-
Troubleshooting: Carefully check your calculations and consider a modest excess of the nitrating agent.
-
-
Issues During Work-up: The product may be lost during the quenching or extraction phases.
-
Troubleshooting: Ensure the quenching process is not too vigorous, which could lead to product degradation. Verify that the extraction solvent is appropriate for your product and that a sufficient number of extractions are performed. Check the aqueous layer for any precipitated product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with acetyl nitrate? A1: The primary safety concern is its highly exothermic nature, which can lead to thermal runaway and potential explosions. This compound is also a toxic and corrosive substance.[3] It is crucial to handle it with extreme care, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.[4]
Q2: What are the advantages of using continuous flow chemistry for this compound reactions? A2: Continuous flow chemistry offers significant safety and efficiency advantages over traditional batch processing for hazardous reactions.[3][5][6] The small reactor volume and high surface-area-to-volume ratio allow for superior temperature control, minimizing the risk of thermal runaway.[3][7] It also allows for the in situ generation and immediate use of this compound, avoiding the need to isolate and store this unstable intermediate.[8]
Q3: How should I properly quench an this compound reaction? A3: The standard and generally safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[1] This serves to both dilute the strong acids and dissipate the significant heat of dilution.
Q4: Can I use other quenching agents besides water/ice? A4: While ice-water is the most common, other quenching agents can be used depending on the specific reaction and substrate. For instance, a cold, saturated aqueous solution of sodium bicarbonate can be used to neutralize the acidic mixture, but this must be done with extreme caution due to vigorous gas evolution (CO2). The choice of quenching agent should be carefully considered as part of the experimental design.
Q5: What personal protective equipment (PPE) is necessary when handling this compound? A5: Appropriate PPE is mandatory and includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile).
-
Flame-resistant lab coat.
-
Tightly fitting safety goggles or a full-face shield.[4] All manipulations should be conducted within a certified chemical fume hood.[9]
Quantitative Data Summary
The following tables provide an illustrative comparison of typical parameters for batch versus continuous flow nitration reactions. Actual values will vary depending on the specific substrate and reaction scale.
Table 1: Comparison of Batch vs. Continuous Flow Nitration
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Volume | Milliliters to Liters | Microliters to Milliliters |
| Temperature Control | Moderate to Difficult | Excellent |
| Mixing Efficiency | Dependent on stirrer speed and vessel geometry | Excellent (diffusion-based)[5] |
| Safety Profile | Higher risk of thermal runaway | Significantly lower risk[3][7] |
| Scalability | Complex and requires re-optimization | Simpler (scaling-out) |
| Productivity | Limited by batch size and cycle time | High throughput possible |
Table 2: Illustrative Reaction Conditions for Nitration
| Parameter | Nitration of Benzene (Batch)[10] | Nitration of Furfural (Continuous Flow)[8] |
| Temperature | Not exceeding 50°C | 15°C |
| Reagents | Concentrated HNO₃, Concentrated H₂SO₄ | Fuming HNO₃ (with H₂SO₄ catalyst), Acetic Anhydride |
| Reaction Time | ~30 minutes | ~40 seconds residence time for this compound generation |
| Typical Outcome | Formation of nitrobenzene | In situ generation of this compound followed by nitration |
Experimental Protocols
Protocol 1: In Situ Generation and Use of this compound in a Batch Reactor (Illustrative Example)
Warning: This procedure involves highly exothermic and potentially hazardous reactions. A thorough risk assessment must be conducted before proceeding.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a cooling bath (e.g., ice-salt bath). Ensure the setup is in a chemical fume hood.
-
Initial Cooling: Charge the flask with the aromatic substrate and acetic anhydride. Begin stirring and cool the mixture to the desired temperature (typically 0-5°C).
-
Preparation of Nitrating Agent: In a separate beaker, cool fuming nitric acid in an ice bath.
-
Slow Addition: Slowly add the cold fuming nitric acid dropwise to the stirred solution of the substrate and acetic anhydride via the dropping funnel. Crucially, monitor the internal temperature continuously and maintain it within the desired range. The rate of addition should be adjusted to prevent any significant temperature rise.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor the reaction's progress by TLC or another suitable method.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a large volume of crushed ice.
-
Work-up: The product can then be isolated by standard procedures, such as extraction with an appropriate organic solvent, followed by washing, drying, and purification.
Protocol 2: Continuous Flow Synthesis of this compound and Subsequent Nitration (Conceptual Workflow)
-
System Setup: A typical continuous flow setup consists of two syringe pumps, a T-mixer, a residence time unit (e.g., a coiled capillary reactor) immersed in a cooling bath, and a collection vessel containing a quenching solution.
-
Reagent Preparation: Load one syringe with a solution of the aromatic substrate in acetic anhydride and the other with fuming nitric acid.
-
Initiation of Flow: Set the desired flow rates on the syringe pumps to control the stoichiometry and residence time. The reagents are pumped from the syringes and meet at the T-mixer.
-
In Situ Generation and Reaction: The exothermic reaction to form this compound and the subsequent nitration occur within the residence time unit, which is maintained at a precise, low temperature by the cooling bath. The excellent heat transfer of the small-diameter tubing prevents thermal runaway.
-
Quenching: The product stream exits the residence time unit and is directly quenched by flowing into the collection vessel containing a stirred, cold quenching solution (e.g., ice-water).
-
Product Isolation: The quenched mixture is then collected for subsequent work-up and purification.
Visualizations
Caption: Workflow for a typical batch this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. echemi.com [echemi.com]
- 5. aragen.com [aragen.com]
- 6. asynt.com [asynt.com]
- 7. kilolabs.com [kilolabs.com]
- 8. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Improving yield and selectivity in acetyl nitrate nitrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing acetyl nitrate (B79036) nitrations for improved yield and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during acetyl nitrate nitrations in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Nitro Product
-
Question: My nitration reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in this compound nitrations can stem from several factors. A primary concern is the stability and activity of the this compound itself. Here are key areas to investigate:
-
In-situ Generation of this compound: The conditions for the in-situ formation of this compound are critical. Ensure that the acetic anhydride (B1165640) is in excess and that the reaction with nitric acid is allowed to proceed to completion before adding your substrate.[1] The reaction is typically performed at low temperatures (e.g., 15°C) to prevent decomposition.[2] A catalytic amount of sulfuric acid can be crucial for the formation of this compound.[3]
-
Purity of Reagents: The presence of water can hydrolyze this compound back to acetic acid and nitric acid, reducing the concentration of the active nitrating agent.[1] Use anhydrous acetic anhydride and concentrated nitric acid (>90%) for optimal results.[3]
-
Reaction Temperature: While the formation of this compound is conducted at low temperatures, the subsequent nitration of your substrate may require careful temperature control. Highly exothermic nitration reactions can lead to thermal runaway and decomposition of both the product and the nitrating agent.[2] Conversely, a temperature that is too low may result in a very slow reaction rate. Gradual addition of the substrate to the this compound solution while monitoring the temperature is recommended.
-
Substrate Reactivity: Highly deactivated aromatic rings may require more forcing conditions, such as the addition of a stronger acid catalyst or an increase in temperature. However, this must be balanced against the risk of side reactions. For sensitive substrates, this compound is a milder nitrating agent compared to mixed acid (HNO₃/H₂SO₄), which should theoretically reduce substrate decomposition.[3] If your substrate is particularly delicate, consider if it is degrading under the reaction conditions.
-
Problem 2: Poor Regioselectivity (Incorrect Isomer Distribution)
-
Question: I am obtaining a mixture of ortho, meta, and para isomers, but I need to favor a specific one. How can I improve the regioselectivity of my this compound nitration?
-
Answer: Achieving high regioselectivity is a common challenge in aromatic nitration. The following strategies can be employed to influence the isomeric ratio:
-
Steric Hindrance: To favor the formation of the para-isomer, consider if your directing group can be replaced with a bulkier analogue. Increased steric hindrance at the ortho position will naturally favor substitution at the less hindered para position.
-
Chelation-Assisted Nitration: For selective ortho-nitration, a directing group capable of chelating to a metal catalyst can be employed. This brings the nitrating agent in close proximity to the ortho position.
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity for the thermodynamically more stable product.[4] The choice of solvent can also play a role in selectivity.
-
Choice of Nitrating Agent: While this guide focuses on this compound, it's worth noting that different nitrating agents can exhibit different selectivities. For some substrates, nitration of an acetanilide (B955) derivative with this compound has been reported to favor the ortho isomer.[4]
-
Problem 3: Formation of Byproducts and Impurities
-
Question: My reaction mixture contains significant amounts of byproducts, such as acetoxylated or oxidized compounds. How can I minimize these side reactions?
-
Answer: The formation of byproducts is often linked to the reaction conditions and the nature of the substrate.
-
Acetoxylation: The presence of acetic anhydride can lead to the competing reaction of acetoxylation, especially with reactive aromatic compounds. Carefully controlling the stoichiometry and temperature can help minimize this side reaction.
-
Oxidation: Over-oxidation of the substrate can occur, particularly if the reaction temperature is too high or if the substrate is sensitive to oxidation.[5] Using milder conditions and ensuring a controlled addition of the nitrating agent can mitigate this issue. The use of this compound is generally considered to offer reduced undesired secondary reactions compared to mixed acid solutions.[2]
-
Di- or Poly-nitration: If you desire mono-nitration, the formation of di- or poly-nitrated products can be a problem. This typically occurs with highly activated substrates or under harsh reaction conditions. To favor mono-nitration, use a stoichiometric amount of the nitrating agent and maintain a lower reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it prepared?
A1: this compound (CH₃C(O)ONO₂) is the mixed anhydride of acetic acid and nitric acid.[1] It is a powerful nitrating agent. Due to its unstable and potentially explosive nature, it is almost always generated in-situ for immediate use in nitrations.[1][3] The most common method of preparation involves the reaction of acetic anhydride with concentrated nitric acid.[6]
(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH [1]
A catalytic amount of sulfuric acid is often added to facilitate the reaction.[3]
Q2: What are the main safety concerns with this compound nitrations?
A2: this compound is a colorless, explosive liquid that fumes in moist air.[1] The primary safety concerns are:
-
Explosion Hazard: this compound is known to undergo violent explosions, especially upon heating.[2]
-
Exothermic Reactions: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2][7]
-
Corrosivity and Toxicity: The reagents used, such as nitric acid and sulfuric acid, are highly corrosive.[7] Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are toxic upon inhalation.[7]
Safety Precautions:
-
Always work in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7][8]
-
Use an ice bath to control the reaction temperature, especially during the addition of reagents.
-
Add reagents slowly and monitor the temperature closely.
-
Have appropriate spill containment and neutralizing agents readily available.[7]
-
For larger scale reactions, consider using continuous flow chemistry, which offers enhanced safety by minimizing the volume of hazardous material at any given time.[2]
Q3: How can I purify my nitrated product?
A3: Purification typically involves the following steps after the reaction is complete:
-
Quenching: The reaction mixture is carefully poured into a mixture of ice and water to quench the reaction and precipitate the crude product.[2]
-
Extraction: The product is then extracted into a suitable organic solvent.[2]
-
Washing: The organic layer is washed with water, a dilute base solution (like sodium bicarbonate or sodium carbonate) to remove acidic impurities, and finally with brine.[2][9]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Further Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to isolate the desired isomer and remove any remaining impurities.[4]
Data Presentation
Table 1: Optimized Conditions for this compound Generation and Nitration of Furfural [3]
| Parameter | Optimized Value |
| This compound Generation | |
| Acetic Anhydride (equiv. to HNO₃) | 5 |
| Nitric Acid | Fuming (>90%) |
| Sulfuric Acid (mol%) | 3 |
| Residence Time (in flow) | 40 s |
| Temperature | 15 °C |
| Furfural Nitration | |
| Furfural (equiv.) | 1 |
| Acetic Anhydride (equiv.) | 7 |
| Nitric Acid (equiv.) | 1.4 |
| Temperature | 15 °C |
| Residence Time (in flow) | < 2 min |
| Yield | |
| Combined HPLC Yield | 75% |
Experimental Protocols
Protocol 1: In-situ Generation of this compound and Aromatic Nitration (Batch Process)
This protocol is a general guideline and may need to be adapted based on the specific substrate and desired product.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a mixture of acetic anhydride and acetic acid.[2] Cool the flask in an ice-salt bath to 0-5 °C.
-
This compound Formation: Slowly add fuming nitric acid dropwise from the dropping funnel to the stirred acetic anhydride solution, ensuring the temperature is maintained below 10 °C.[6] A catalytic amount of concentrated sulfuric acid can be added to the acetic anhydride mixture prior to the nitric acid addition.[3] After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of this compound.
-
Nitration: Dissolve the aromatic substrate in a suitable solvent (e.g., acetic acid or dichloromethane) and add it dropwise to the freshly prepared this compound solution, maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for this compound nitration.
Caption: Logical relationships for improving nitration outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 3. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Troubleshooting low conversion rates in aromatic nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during aromatic nitration experiments, specifically focusing on low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aromatic nitration reaction has a very low conversion rate. What are the potential causes?
Low conversion rates in aromatic nitration can stem from several factors, ranging from reagent purity to reaction conditions. The most common culprits include:
-
Insufficiently strong nitrating agent: The active electrophile, the nitronium ion (NO₂⁺), may not be generated in a high enough concentration.[1][2]
-
Deactivated aromatic substrate: The starting material may possess electron-withdrawing groups that slow down the electrophilic aromatic substitution.[3][4]
-
Poor temperature control: The reaction temperature might be too low, leading to a slow reaction rate. Conversely, excessively high temperatures can lead to side reactions and degradation.[5][6]
-
Incorrect stoichiometry: An insufficient amount of the nitrating agent relative to the aromatic substrate will naturally lead to incomplete conversion.[5]
-
Presence of water: Water can consume the sulfuric acid catalyst and react with the nitronium ion, reducing the concentration of the active electrophile.
-
Mass transfer limitations: If the reaction is biphasic (e.g., an insoluble aromatic compound in the acid mixture), poor mixing can limit the reaction rate.[7]
Q2: How can I increase the concentration of the active nitronium ion (NO₂⁺)?
The generation of the nitronium ion is a critical step in aromatic nitration.[1][2] If you suspect a low concentration is the cause of poor conversion, consider the following:
-
Use a stronger acid catalyst: Concentrated sulfuric acid is typically used to protonate nitric acid, facilitating the formation of the nitronium ion.[1][2] Using fuming sulfuric acid (oleum) can further increase the concentration of the active electrophile.[5]
-
Ensure anhydrous conditions: Minimize the presence of water in your reagents and reaction setup. Water can quench the nitronium ion.
-
Adjust the acid ratio: The ratio of sulfuric acid to nitric acid can influence the equilibrium concentration of the nitronium ion. Experiment with slight variations in this ratio.
Q3: My aromatic substrate is deactivated. How can I improve the conversion rate?
Nitrating aromatic compounds with electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) can be challenging due to the reduced nucleophilicity of the aromatic ring.[3][4] To overcome this, you can:
-
Increase the reaction temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed at a reasonable rate. However, be cautious of potential side reactions.[5]
-
Use a more potent nitrating agent: Employing stronger nitrating conditions, such as fuming nitric acid or oleum, can increase the electrophilicity of the attacking species.[5]
-
Increase the reaction time: Allow the reaction to proceed for a longer duration to achieve a higher conversion. Monitor the reaction progress using techniques like TLC or GC.[5]
-
Consider alternative nitrating agents: Investigate other nitrating agents that may be more effective for deactivated substrates.[7]
Q4: What is the optimal temperature for aromatic nitration, and how does it affect the reaction?
The optimal temperature for aromatic nitration is highly dependent on the reactivity of the substrate.
-
Activated substrates: For highly reactive substrates like phenol (B47542) or aniline, the reaction can be very rapid and may require cooling to prevent over-nitration and side reactions.[3][8]
-
Benzene (B151609) and moderately activated/deactivated substrates: A common temperature range is 50-60°C.[4][9]
-
Deactivated substrates: These may require higher temperatures, sometimes exceeding 100°C, to achieve a reasonable reaction rate.[4]
Maintaining a stable temperature is crucial. Fluctuations can lead to inconsistent results and the formation of byproducts. For instance, keeping the temperature below 50°C for benzene helps to minimize dinitration.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the conversion rate of aromatic nitration.
Table 1: Effect of Temperature on Nitration of Benzene
| Temperature (°C) | Expected Outcome | Potential Issues |
| < 50 | Lower rate of dinitration.[5][9] | Slower reaction rate, potentially low conversion. |
| 50 - 60 | Good rate for mononitration.[4][9] | Increased chance of dinitration compared to lower temperatures.[9] |
| > 60 | Faster reaction rate. | Significant increase in dinitrated and polynitrated products.[9] |
Table 2: Common Nitrating Agent Mixtures and Their Relative Strengths
| Nitrating Agent | Composition | Relative Strength | Typical Substrates |
| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | Strong | Benzene, Toluene, Halobenzenes |
| Fuming Nitric Acid | HNO₃ + N₂O₄ | Very Strong | Deactivated aromatics |
| Oleum/Nitric Acid | Conc. HNO₃ + H₂SO₄/SO₃ | Very Strong | Highly deactivated aromatics |
| Nitronium Salts | e.g., NO₂BF₄ | Very Strong | Sensitive substrates, mechanistic studies |
Experimental Protocols
Key Experiment: Mononitration of Methyl Benzoate (B1203000)
This protocol describes a standard procedure for the electrophilic aromatic nitration of methyl benzoate to form methyl m-nitrobenzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Methanol (B129727) (for recrystallization)
-
Erlenmeyer flasks
-
Beakers
-
Pasteur pipette
-
Hirsch funnel and filter flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Preparation of the Nitrating Mixture:
-
Reaction Setup:
-
Nitration:
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes to ensure the reaction goes to completion.[11]
-
Pour the reaction mixture over approximately 25 g of crushed ice in a beaker.[11]
-
The product, methyl m-nitrobenzoate, will precipitate as a solid.
-
-
Isolation and Purification:
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
Side reactions and byproduct formation with acetyl nitrate
Welcome to the Technical Support Center for acetyl nitrate (B79036) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of acetyl nitrate, with a focus on troubleshooting side reactions and byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during nitration reactions using this compound.
Question: My reaction is yielding a significant amount of an acetylated byproduct instead of the desired nitro compound. What's causing this and how can I prevent it?
Answer:
This is a common issue, especially when your substrate contains nucleophilic functional groups like amines or alcohols. This compound is a mixed anhydride (B1165640) and can act as both a nitrating and an acetylating agent.[1][2][3] Amines, in particular, are readily acetylated by this compound to form amides.[4]
Troubleshooting Steps:
-
Protecting Groups: For substrates with amine or alcohol functionalities, consider using a protecting group strategy. Acetylating the group with a less expensive reagent before the nitration step can prevent this side reaction. The protecting group can then be removed post-nitration.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor nitration over acetylation. Ensure your reaction is maintained at the optimal low temperature (e.g., 0-15 °C) to control reactivity.[3][5]
-
Order of Addition: Add the substrate to the pre-formed this compound solution (if prepared in situ) rather than the other way around. This can sometimes minimize side reactions by ensuring the nitrating agent is readily available.
Question: I'm observing poor yield and a dark, tarry reaction mixture, especially with electron-rich or sensitive heterocyclic substrates. What is the likely cause?
Answer:
This often indicates substrate decomposition or oxidation.[2] Sensitive substrates, like furan, are prone to oxidation by nitric acid.[6] While this compound is a milder nitrating agent, residual nitric acid or harsh reaction conditions can still lead to degradation.[4][6]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain low temperatures (0–5 °C) throughout the reaction to minimize the risk of oxidation and decomposition.[1] The formation of this compound itself is exothermic and must be controlled.[3][5]
-
Use of in situ Generated this compound: Generating this compound in situ in a controlled manner, for instance in a continuous flow setup, can improve safety and selectivity, reducing the likelihood of substrate degradation.[1][5]
-
Purity of Reagents: Ensure high purity of nitric acid and acetic anhydride. The presence of water will lead to the hydrolysis of this compound back to nitric and acetic acids, which can contribute to substrate decomposition.[3][7]
-
Milder Conditions: If possible, explore even milder nitrating conditions or alternative reagents if your substrate is particularly sensitive.
Question: My nitration of an alkene is producing a mixture of products, including β-nitro acetates and β-nitroalkenes. How can I control this outcome?
Answer:
The reaction of this compound with alkenes commonly leads to addition products rather than substitution. This typically yields a mixture of β-nitro acetates and β-nitroalkenes.[4][8] For instance, the nitration of styrenes and stilbenes can produce β-nitro acetates in yields of 40-70%.[4][8]
Troubleshooting Steps:
-
Reaction Conditions: The ratio of these products can sometimes be influenced by reaction time, temperature, and the presence of catalysts. Acid catalysts, for example, can have a strong accelerating effect on these reactions.[8]
-
Subsequent Elimination: If the desired product is the nitroalkene, the initially formed β-nitro acetate (B1210297) can often be converted to the alkene through an elimination reaction, for example, by treatment with a base like triethylamine.[8]
-
Alternative Reagents: If a direct nitration without addition is required, this compound may not be the suitable reagent for your alkene substrate, and alternative synthetic routes should be considered.
Question: My aromatic nitration is resulting in a mixture of mono- and di-nitrated products. How can I improve the selectivity for mononitration?
Answer:
Over-nitration can occur, especially with activated aromatic rings.[9] Controlling the stoichiometry and reaction conditions is key to achieving selective mononitration.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the amount of this compound used. A slight excess may be needed for full conversion, but a large excess will promote dinitration. Start with close to a 1:1 molar ratio of substrate to this compound and optimize from there.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the desired mononitrated product is maximized. Lowering the temperature can also help to control the reactivity and prevent a second nitration.
-
Continuous Flow: Continuous flow reactors offer excellent control over stoichiometry, residence time, and temperature, which can significantly improve the selectivity of mononitration over dinitration.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare this compound?
A1: this compound is typically prepared by the reaction of acetic anhydride with fuming nitric acid at low temperatures (e.g., 0-15 °C).[1][3][7] Due to its explosive and unstable nature, it is highly recommended to generate and use this compound in situ.[4] Continuous flow systems are increasingly used for the safe and controlled generation of this compound for immediate consumption in a subsequent reaction.[1][5]
Q2: What are the main decomposition pathways for this compound?
A2: this compound is thermally unstable and sensitive to moisture.
-
Thermal Decomposition: Upon heating, it can decompose to release nitrogen oxides and acetic acid.[3]
-
Hydrolysis: In the presence of moisture, it readily hydrolyzes back to acetic acid and nitric acid.[3][7]
Q3: Can this compound be used for the nitration of deactivated aromatic rings?
A3: this compound is considered a mild nitrating agent and is most effective for activated or moderately deactivated aromatic rings.[4] For strongly deactivated substrates, harsher conditions such as a mixture of nitric and sulfuric acids may be necessary. However, the addition of a catalytic amount of a strong acid like sulfuric acid can increase the potency of this compound.[8]
Q4: How does the choice of solvent affect nitration with this compound?
A4: The solvent can influence the regioselectivity (ortho- vs. para-) of the nitration. While acetic anhydride is often used as both a reagent and solvent, the reaction can be performed in other inert solvents. The specific effects are substrate-dependent, and empirical screening of solvents may be necessary for optimization.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is an explosive and moisture-sensitive liquid.[3][7] Reactions are often exothermic and require careful temperature control to prevent runaway reactions.[5] It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have a plan for quenching the reaction safely. The use of continuous flow chemistry is a recommended strategy to mitigate the hazards associated with its accumulation in batch processes.[5]
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data found in the literature regarding side reactions and product distributions.
Table 1: Addition Products from Alkene Nitration
| Alkene Substrate | Product(s) | Yield (%) | Reference(s) |
| Styrenes and Stilbenes | β-Nitro acetates | 40 - 70 | [4][8] |
| Various Alkenes (e.g., 2-butenes, cyclohexene) | β-Nitro acetates | 20 - 64 | [8] |
| Various Alkenes (e.g., 2-butenes, cyclohexene) | β-Nitroalkenes | 3 - 50 | [8] |
Table 2: Regioselectivity in Aromatic Nitration
| Aromatic Substrate | Conditions | Ortho-Product (%) | Para-Product (%) | Reference(s) |
| Toluene | Zeolite catalyst | - | >79 (para-selectivity) | [4] |
| Anisole | Acetic Anhydride | ~70 | ~30 | [4] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Nitration of an Aromatic Compound (Batch Method)
Disclaimer: This protocol is a general guideline. Reaction conditions should be optimized for each specific substrate. Extreme caution must be exercised due to the hazardous nature of this compound.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the aromatic substrate (1.0 eq) and acetic anhydride (5-10 vol).
-
Cooling: Cool the mixture to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Agent: In the dropping funnel, carefully add concentrated nitric acid (1.05 - 1.1 eq).
-
Addition: Add the nitric acid dropwise to the stirred solution of the substrate in acetic anhydride, ensuring the internal temperature does not rise above 5 °C. The formation of this compound is exothermic.[5]
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: The product can be isolated by filtration if it precipitates. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize acids), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Continuous Flow Synthesis of this compound and Subsequent Nitration
This protocol is based on a continuous flow setup and offers enhanced safety and control.[1][5]
-
Setup: A continuous flow system consisting of syringe pumps, T-mixers, and coiled reactors (e.g., PTFE tubing) immersed in a cooling bath is required.
-
Stream 1 (Nitric Acid): Load a syringe with fuming nitric acid, optionally containing a catalytic amount of sulfuric acid (e.g., 3 mol%).[1]
-
Stream 2 (Acetic Anhydride): Load a second syringe with acetic anhydride.
-
This compound Generation: Pump the two streams into a T-mixer, allowing them to react in a coiled reactor at a controlled temperature (e.g., 15 °C) with a specific residence time (e.g., < 1 minute) to generate this compound.[1]
-
Stream 3 (Substrate): Load a third syringe with the substrate, either neat or dissolved in a suitable solvent like acetic acid.[5]
-
Nitration: The output stream from the this compound generator is mixed with the substrate stream in a second T-mixer. The combined stream then flows through a second reactor coil, also at a controlled temperature, to effect nitration.
-
Quenching: The output from the nitration reactor is continuously collected in a quenching solution of stirred ice-water.
-
Work-up and Purification: The product is isolated from the quenched mixture using standard extraction and purification techniques as described in the batch protocol.
Visualizations
References
- 1. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 4. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. quora.com [quora.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. stmarys-ca.edu [stmarys-ca.edu]
Technical Support Center: Acetyl Nitrate Handling in the Presence of Moisture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of moisture on the stability and reactivity of acetyl nitrate (B79036). Acetyl nitrate is a powerful nitrating agent, but its high reactivity also makes it susceptible to hydrolysis, which can significantly impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safe and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction with this compound is giving low yields and producing acetic acid as a byproduct. What could be the cause?
A1: The most likely cause is the presence of moisture in your reaction setup. This compound is highly sensitive to water and readily hydrolyzes to form acetic acid and nitric acid. This side reaction consumes the this compound, reducing the yield of your desired nitrated product.
Troubleshooting Steps:
-
Ensure Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried before use. Solvents and starting materials should be rigorously dried using appropriate methods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Fresh Reagent: Use freshly prepared or properly stored this compound. Over time, even well-sealed containers can accumulate trace amounts of moisture.
Q2: I observe fumes when I open a container of this compound. Is this normal and what should I do?
A2: Yes, it is common for this compound to fume in moist air. This is a visual indication of its reaction with atmospheric water vapor, leading to the formation of nitric acid and acetic acid aerosols.
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Minimize the time the container is open to the air.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How does the pH of the reaction medium affect the stability of this compound?
Recommendation:
-
Maintain a neutral and anhydrous environment for the storage and handling of this compound to ensure its stability.
Q4: Can I use in situ generated this compound to avoid handling the pure substance?
A4: Yes, generating this compound in situ by reacting acetic anhydride (B1165640) with nitric acid is a common and safer alternative to handling the isolated, explosive compound. This method minimizes the risks associated with the storage and handling of pure this compound.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no nitration | Complete hydrolysis of this compound. | 1. Rigorously dry all solvents, reagents, and glassware. 2. Perform the reaction under an inert atmosphere. 3. Use freshly prepared this compound or generate it in situ. |
| Formation of unexpected byproducts | Side reactions due to the presence of nitric acid and acetic acid from hydrolysis. | 1. Follow the solutions for "Low or no nitration." 2. Purify the starting materials to remove any acidic or basic impurities. |
| Inconsistent reaction rates | Variable amounts of moisture in different experimental runs. | 1. Standardize the drying procedure for all components of the reaction. 2. Use a glove box or Schlenk line for moisture-sensitive reactions. |
| Difficulty in product isolation | The presence of acetic acid can complicate the purification process. | 1. After the reaction, quench the mixture with cold water and extract the product with a suitable organic solvent. 2. Wash the organic layer with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a brine wash. |
Quantitative Data on Hydrolysis
While specific kinetic data for the hydrolysis of this compound is scarce in the literature, the following table provides hydrolysis rate constants for other organic nitrates at various pH levels. This data can be used to infer the general behavior of this compound, which, as a mixed anhydride, is expected to be even more susceptible to hydrolysis.
Table 1: Hydrolysis Rate Constants (k) and Lifetimes (τ) of Various Organic Nitrates at 25°C
| pH | Isopropyl Nitrate (s⁻¹) | Isobutyl Nitrate (s⁻¹) | α-pinene-derived Nitrate (s⁻¹) |
| 0.25 | 1.1 x 10⁻⁵ | 1.1 x 10⁻⁵ | 2.0 x 10⁻³ |
| 1.0 | - | - | - |
| 1.7 | - | - | - |
| 2.5 | - | - | - |
| 4.0 | - | - | - |
| 6.9 | 1.23 x 10⁻⁷ | 1.23 x 10⁻⁷ | 3.2 x 10⁻⁵ |
Note: The data indicates that the hydrolysis rate increases significantly with increasing acidity (lower pH).
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis via HPLC
This protocol outlines a method to quantify the decomposition of this compound in the presence of a controlled amount of water using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous acetonitrile (B52724) (ACN)
-
Deionized water
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous ACN. Create a series of calibration standards by diluting the stock solution.
-
Reaction Setup: In a sealed vial, prepare a solution of this compound in anhydrous ACN of a known concentration.
-
Initiation of Hydrolysis: Add a precise volume of deionized water to the vial to achieve the desired water concentration. Start a timer immediately.
-
Sample Analysis: At regular time intervals, withdraw an aliquot of the reaction mixture and inject it into the HPLC system.
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of ACN and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has a significant absorbance (to be determined by UV-Vis scan).
-
Column Temperature: 25°C.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.
Protocol 2: Quantitative Analysis of Hydrolysis Products by Titration
This protocol describes a method to determine the extent of this compound hydrolysis by titrating the resulting acids.
Materials:
-
This compound sample exposed to moisture
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Anhydrous organic solvent (e.g., diethyl ether)
-
Deionized water
-
Burette, pipettes, and flasks
Procedure:
-
Sample Preparation: Dissolve a known mass of the this compound sample in a suitable anhydrous organic solvent.
-
Extraction: Add a known volume of deionized water to the solution and shake vigorously in a separatory funnel to allow for complete hydrolysis and extraction of the resulting acetic acid and nitric acid into the aqueous phase.
-
Separation: Allow the layers to separate and collect the aqueous layer.
-
Titration: Add a few drops of phenolphthalein indicator to the aqueous solution. Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
Calculation: The total moles of acid (acetic acid + nitric acid) can be calculated from the volume of NaOH used. Since one mole of this compound produces one mole of acetic acid and one mole of nitric acid, the initial amount of hydrolyzed this compound can be determined.
Visualizing the Impact of Moisture
Hydrolysis of this compound
The following diagram illustrates the chemical reaction that occurs when this compound comes into contact with water.
Caption: Hydrolysis of this compound in the presence of water.
Troubleshooting Workflow for Low Nitration Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yields in nitration reactions involving this compound.
Caption: Troubleshooting workflow for low nitration yield.
Mechanism of this compound Hydrolysis
The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism, analogous to the hydrolysis of other acid anhydrides.
Caption: Proposed mechanism for the hydrolysis of this compound.
Technical Support Center: Scaling Up Acetyl Nitrate Reactions
This guide provides technical support for researchers, scientists, and drug development professionals on scaling up acetyl nitrate (B79036) reactions from the laboratory to the pilot plant. It addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is acetyl nitrate and why is it used in nitration reactions?
A1: this compound, with the chemical formula CH₃C(O)ONO₂, is the mixed anhydride (B1165640) of acetic and nitric acids.[1] It serves as a potent but relatively mild nitrating agent, particularly useful for substrates that are sensitive to the harsh conditions of traditional mixed-acid (sulfuric and nitric acid) nitrations.[2][3] Its use can offer improved selectivity and reduce undesired secondary reactions compared to mixed acid solutions.[4] The active nitrating species is the nitronium ion (NO₂⁺), which is generated from this compound and facilitates the introduction of a nitro group onto a substrate.[2][5]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a colorless, explosive, and thermally sensitive liquid.[1][5] It is known to fume in moist air and can decompose violently or explode upon heating, with some reports indicating instability at temperatures as low as 60-70°C.[2][4] The synthesis of this compound from acetic anhydride and nitric acid is a highly exothermic reaction, posing a significant risk of thermal runaway if not properly controlled.[5][6] Due to these hazards, in situ generation and immediate consumption of this compound are strongly recommended over its isolation and storage.[2][7]
Q3: Why is scaling up this compound reactions from lab to pilot plant considered challenging?
A3: Scaling up nitration reactions, especially with this compound, presents several challenges:
-
Thermal Management : Nitration reactions are highly exothermic.[6] As the reactor volume increases in a traditional batch process, the surface-area-to-volume ratio decreases, making efficient heat removal difficult.[8] This can lead to localized "hot spots," increased byproduct formation, and a high risk of thermal runaway.[9][10][11]
-
Mixing Efficiency : Inadequate mixing can lead to localized high concentrations of reactants, further exacerbating thermal control issues and potentially leading to inconsistent product quality.[8][12]
-
Safety : The potential for thermal runaway and the explosive nature of this compound make large-scale batch operations inherently risky.[4][12] An accident during a large-scale batch process can have severe consequences.
Q4: What is continuous flow chemistry, and why is it recommended for scaling up this compound reactions?
A4: Continuous flow chemistry involves continuously pumping reactants through a reactor (often a microreactor or tube reactor) where they mix and react.[4] This methodology is highly recommended for scaling up hazardous reactions like those involving this compound for several reasons:
-
Enhanced Safety : The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time.[2][7]
-
Superior Heat Transfer : Flow reactors have a very high surface-area-to-volume ratio, allowing for rapid and efficient heat removal, thus preventing thermal runaway.[4][10]
-
Precise Control : Critical parameters such as temperature, pressure, residence time, and stoichiometry can be precisely controlled, leading to better reproducibility and selectivity.[10][13]
-
Seamless Scale-Up : Scaling production in a flow system is often achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which avoids the challenges of redesigning a large batch reactor.[4]
Troubleshooting Guide
Issue 1: I'm observing a rapid, uncontrolled temperature increase (exotherm) during the reaction.
-
Question: What are the immediate steps to take, and how can I prevent this in the future?
-
Answer: An uncontrolled exotherm is a serious safety concern indicating a potential thermal runaway.
-
Immediate Actions (Lab Scale):
-
Immediately cease the addition of reagents.
-
Ensure maximum cooling is applied (e.g., lower the temperature of the cooling bath).
-
If the reaction is in a batch reactor, ensure vigorous stirring to improve heat transfer to the vessel walls.[11]
-
If the temperature continues to rise uncontrollably, prepare for emergency procedures, including evacuation.
-
Consider quenching the reaction by adding a pre-cooled, inert solvent if a validated procedure exists.
-
-
Prevention and Mitigation:
-
Improve Heat Removal: Ensure your cooling system is adequate for the scale. In a pilot plant setting, this confirms the heat transfer fluid is at the correct temperature and flow rate. For scaling up, transitioning to a continuous flow reactor is the most effective solution for managing exotherms.[10][13]
-
Control Reagent Addition: The generation of this compound is often a feed-controlled reaction.[4] Reduce the rate of nitric acid addition to the acetic anhydride to match the cooling capacity of your system.
-
Dilution: Using an appropriate solvent can increase the thermal mass of the reaction mixture, helping to absorb heat.
-
Perform Calorimetry Studies: Before scaling up, use reaction calorimetry (e.g., RC1) to understand the heat flow profile and determine the maximum safe addition rate.[4]
-
-
Issue 2: The yield of my desired nitro product is low.
-
Question: What are the common causes of low yield and how can I improve it?
-
Answer: Low yields can stem from incomplete reactions, side reactions, or product loss during work-up.[11]
-
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low.[11] Monitor the reaction using an appropriate analytical technique (e.g., HPLC, TLC) to determine the point of completion. In a flow system, this can be addressed by lowering the flow rate to increase residence time.[10]
-
Side Reactions: Over-nitration (di- or tri-nitration) or oxidation of the substrate can consume your starting material. To improve selectivity, maintain strict temperature control, as lower temperatures often suppress side reactions.[10][13] Also, ensure the stoichiometry is correct; using a large excess of the nitrating agent can drive the formation of multiple nitrations.[13]
-
Degradation: this compound or the product itself may be unstable under the reaction conditions. Ensure temperatures are kept low (typically 0–15°C for this compound formation).[4]
-
Loss During Work-up: The product may be partially soluble in the aqueous phase during quenching.[14] If the product does not precipitate upon pouring the reaction mixture into ice water, an extraction with a suitable organic solvent is necessary.[15] Ensure all washing and extraction steps are performed efficiently.
-
-
Issue 3: I am observing significant formation of byproducts, such as isomers or di-nitrated compounds.
-
Question: How can I improve the selectivity of the reaction?
-
Answer: Poor selectivity is a common issue in nitration and is heavily influenced by reaction conditions.[11]
-
Potential Causes and Solutions:
-
Temperature Control: This is the most critical parameter. Higher temperatures often lead to the formation of unwanted isomers and over-nitrated products.[10] Maintain the recommended low temperature throughout the reaction. Continuous flow reactors excel at providing precise isothermal conditions.[13]
-
Stoichiometry: The molar ratio of the nitrating agent to the substrate directly impacts the degree of nitration.[13] Carefully control the equivalents of this compound. A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-nitration.
-
Mixing: Inefficient mixing can create localized areas of high reactant concentration, leading to over-nitration.[8] Ensure vigorous agitation in a batch reactor or select a flow reactor design that ensures rapid mixing.
-
Choice of Nitrating System: For some substrates, this compound provides better selectivity than stronger systems like mixed acid.[4] However, if issues persist, exploring other mild nitrating agents could be an option.
-
-
Experimental Protocols & Data
Protocol 1: Lab-Scale In Situ Generation of this compound and Nitration (Batch)
This protocol is a representative example. Substrate-specific conditions must be optimized.
Objective: To perform a nitration on an aromatic substrate (e.g., anisole) at a laboratory scale using in situ generated this compound.
Methodology:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a cooling bath (ice-salt or cryocooler).
-
Charge the flask with the aromatic substrate and acetic anhydride. Cool the mixture to 0°C with vigorous stirring.
-
Slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The rate of addition is critical to control the exotherm.[5]
-
After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction's progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and water. This step is also exothermic and must be done carefully.[15]
-
The crude product may precipitate. If it does, isolate it by filtration, wash with cold water until the filtrate is neutral, and then wash with a cold sodium bicarbonate solution to remove acidic impurities.[15]
-
If the product is an oil or does not precipitate, transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[15]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Pilot-Scale Nitration using Continuous Flow
Objective: To scale up the nitration of an aromatic substrate using a continuous flow system for enhanced safety and control.
Methodology:
-
System Setup: Assemble a continuous flow system consisting of at least two high-pressure pumps (one for the substrate/acetic anhydride solution, one for the nitric acid), a T-mixer or microreactor for initial mixing, a temperature-controlled residence time coil (reactor), and a back-pressure regulator. The entire reactor setup should be immersed in a cooling system.
-
Reagent Preparation: Prepare two separate feed solutions:
-
Feed 1: The aromatic substrate dissolved in acetic anhydride.
-
Feed 2: Concentrated nitric acid (potentially with a catalytic amount of sulfuric acid).[7]
-
-
Priming and Stabilization: Prime the pumps and lines with the respective solutions. Begin pumping a solvent through the system to stabilize the temperature and pressure. Set the reactor temperature to the desired level (e.g., 10°C).
-
Reaction Initiation: Start pumping the two reagent feeds into the system at calculated flow rates to achieve the desired stoichiometry and residence time. The reagents combine in the T-mixer, where the in situ formation of this compound and the subsequent nitration begin instantly.[4]
-
Steady State: The reaction proceeds as the mixture flows through the temperature-controlled reactor coil. Allow the system to reach a steady state before collecting the product.
-
Continuous Quenching: The output stream from the reactor is fed directly into a stirred vessel containing a cold aqueous solution (e.g., ice water or a basic solution) for continuous quenching and work-up.
-
Downstream Processing: The quenched mixture can be continuously processed through a liquid-liquid separator or collected for batch-wise extraction and purification.[16]
-
Shutdown: Upon completion, flush the entire system with a suitable solvent to remove all reactive materials.
Data Presentation: Lab vs. Pilot Scale Parameters
The following table summarizes typical parameter ranges. Exact values are highly substrate-dependent and require experimental optimization.
| Parameter | Lab Scale (Batch) | Pilot Scale (Continuous Flow) | Rationale & Key Considerations |
| Temperature | 0 to 15°C | 5 to 25°C | Flow reactors' superior heat transfer allows for potentially higher temperatures, increasing reaction rates safely.[4][9] |
| Reagent Ratio | Varies (e.g., 1.1-1.5 eq. HNO₃) | 1.05-1.2 eq. HNO₃ | Precise stoichiometric control in flow systems can reduce the excess reagent needed, minimizing waste and side reactions.[13] |
| Residence Time | 30 min to several hours | 30 seconds to 15 minutes | The high efficiency of mixing and heat transfer in flow reactors dramatically reduces the required reaction time.[4][12] |
| Mixing | Mechanical Stirring (e.g., 700 rpm)[4] | Static Mixers / Microreactors | Flow systems provide extremely efficient and reproducible mixing, crucial for fast, exothermic reactions.[10][12] |
| Safety | High risk of thermal runaway | Inherently safer due to small reactor volume and superior thermal control.[10][13] | |
| Scale-Up Method | Increase vessel size (challenging) | Increase run time or "number-up" reactors (straightforward).[4] |
Visualizations
Logical & Experimental Workflows
Caption: Decision workflow for scaling up nitration reactions.
Caption: Troubleshooting flowchart for an unexpected exotherm.
Caption: Process flow for a pilot-scale continuous nitration system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 6. vpscience.org [vpscience.org]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 14. How To [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
Technical Support Center: Continuous Flow Microreactor Systems for Hazardous Nitrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with continuous flow microreactor systems for hazardous nitrations.
Troubleshooting Guides
Encountering issues during your experiments can be challenging. This guide provides a structured approach to identifying and resolving common problems in continuous flow nitration.
Common Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| Reactor/Channel Clogging | - Precipitation of starting materials, intermediates, or products.[1][2] - Poor solubility of reactants or products in the reaction medium.[1] - Formation of solid byproducts (e.g., benzoic acid from over-oxidation).[1] - Use of solid acid catalysts that can break down.[3] | - Ensure complete dissolution of solids before pumping. - Use a suitable solvent to maintain solubility throughout the reaction.[1] - Optimize reaction conditions (e.g., temperature, stoichiometry) to prevent byproduct formation.[1] - For reactions with unavoidable precipitation, consider using a CSTR instead of a tubular or chip reactor.[4][5] - Employing an ultrasound bath can help prevent clogging by solid precipitates.[2] |
| Low Conversion/Yield | - Insufficient residence time.[4][5] - Incorrect reaction temperature. - Inefficient mixing of reactants.[1][3] - Improper stoichiometry (reactant ratios).[6] - Dilution of nitrating agent by water generated during the reaction.[3] | - Increase residence time by lowering the flow rate or using a longer reactor. - Optimize the reaction temperature; higher temperatures often increase reaction rates but may affect selectivity.[3] - Use an efficient micromixer to ensure rapid and thorough mixing.[1] - Precisely control reactant feed rates to maintain optimal molar ratios.[6] - Use a dehydrating agent like concentrated sulfuric acid in the mixed acid.[3] |
| Poor Selectivity / Formation of Byproducts (e.g., over-nitration, oxidation) | - "Hot spots" due to poor heat dissipation.[6][7] - Excessively high reaction temperature.[6][7] - Long residence times promoting further reactions.[4][5] - High concentration of nitrating agent.[8] - Presence of impurities that can act as catalysts for side reactions. | - Improve heat transfer by using a microreactor with a high surface-area-to-volume ratio and integrated cooling.[3][9] - Precisely control the reaction temperature.[6][7] - Optimize residence time to maximize desired product formation while minimizing byproduct formation.[4][5] - Adjust the molar ratio of the nitrating agent to the substrate.[6] - Ensure the purity of all reactants and solvents. |
| Inconsistent Results / Poor Reproducibility | - Fluctuations in pump flow rates.[7] - Temperature variations in the reactor.[9] - Inconsistent mixing performance. - Degradation of reagents over time. | - Use high-precision pumps (e.g., syringe pumps, HPLC pumps) and calibrate them regularly. - Employ a robust temperature control system (e.g., thermostat bath, Peltier elements).[3] - Ensure the micromixer is operating correctly and is not partially clogged. - Prepare fresh reagents, especially the nitrating mixture, for each set of experiments. |
| Pressure Fluctuations | - Outgassing or formation of gaseous byproducts. - Partial clogging or blockages in the system. - Viscosity changes in the reaction mixture.[6][7] | - Ensure the system is properly sealed and consider using a back-pressure regulator for better control. - Check for any signs of precipitation or blockages. - Monitor the viscosity of the reaction mixture and adjust solvent or temperature if necessary. |
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common issues.
Caption: Troubleshooting Decision Tree for Continuous Nitration.
Frequently Asked Questions (FAQs)
Q1: What are the main safety advantages of using continuous flow microreactors for hazardous nitrations compared to traditional batch reactors?
A1: Continuous flow microreactors offer significant safety enhancements for hazardous nitrations.[7] The primary advantages include:
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, which allows for rapid and efficient removal of the large amount of heat generated during nitration (a highly exothermic process).[6][7][9] This prevents the formation of dangerous "hot spots" that can lead to runaway reactions, side product formation, and potential explosions.[6][7]
-
Low Reactor Volume (Hold-up): The total amount of hazardous material within the reactor at any given time is very small (typically microliters to milliliters).[10] This minimizes the potential impact of any incident, as the accumulation of dangerous intermediates is avoided.[11]
-
Precise Process Control: Flow chemistry allows for very precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry.[6][9] This high degree of control ensures the reaction stays within safe operating limits.
-
Enhanced Mixing: Micromixers achieve rapid and efficient mixing of reactants, which can be crucial for biphasic reactions and for preventing localized high concentrations of reagents.[1][3]
Q2: What are the common nitrating agents used in continuous flow systems?
A2: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[3] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[3] Other nitrating systems reported in the literature for flow chemistry include:
-
Nitric acid in organic solvents[10]
-
Acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride)[1][3]
-
Solid acid catalysts[3]
Q3: How do I determine the correct residence time for my reaction?
A3: Residence time is a critical parameter that dictates the extent of the reaction.[4][5] It is the average time a fluid element spends inside the reactor. You can calculate it by dividing the reactor's internal volume by the total volumetric flow rate. The optimal residence time is typically determined experimentally by:
-
Performing a series of experiments where you vary the flow rate while keeping other parameters (temperature, stoichiometry) constant.
-
Collecting samples at the reactor outlet for each flow rate.
-
Analyzing the samples (e.g., using GC or HPLC) to determine the conversion and selectivity.
-
Plotting conversion/selectivity versus residence time to find the point where the desired product is maximized and byproducts are minimized. In many cases, residence times can be significantly shortened from hours in batch to minutes or even seconds in flow reactors.[13][14]
Q4: What is Residence Time Distribution (RTD) and why is it important?
A4: Residence Time Distribution (RTD) describes the probability distribution of the time that fluid elements spend inside the reactor.[15] In an ideal plug flow reactor (PFR), all fluid elements would have the exact same residence time. However, in real reactors, factors like diffusion and non-ideal flow patterns cause a distribution of residence times.[16] Understanding the RTD is crucial because it characterizes the mixing and flow within the reactor, which directly impacts reaction conversion and selectivity.[15][17] A narrow RTD, approaching that of an ideal PFR, is generally desirable for achieving uniform product quality.[18]
Q5: Can I run heterogeneous (e.g., liquid-liquid) nitrations in a microreactor?
A5: Yes, microreactors are exceptionally well-suited for handling heterogeneous systems.[6][7] Their small channel dimensions create a very high interfacial area between immiscible phases, which dramatically enhances mass transfer rates.[19] This can lead to significant rate improvements compared to batch reactors where mass transfer is often the limiting factor.[19] Efficient micromixers are key to creating stable dispersions and maximizing the interfacial area for these reactions.[1]
Data Presentation
Table 1: Typical Reaction Conditions for Aromatic Nitrations in Continuous Flow
| Substrate | Nitrating Agent | Temperature (°C) | Residence Time | Yield/Conversion | Selectivity | Reference |
| Nitrobenzene | Mixed Acid (HNO₃/H₂SO₄) | 65 | 10 min | High Conversion | High | [14] |
| Nitrobenzene | Mixed Acid + SDS Surfactant | 70 | 4 min | 91.6% Yield (m-DNB) | 0.44% p-DNB | [6] |
| Toluene | Mixed Acid (HNO₃/H₂SO₄) | 65 | 15 min | N/A | 54% 2-nitro, 39% 4-nitro | [1] |
| Benzaldehyde | Mixed Acid (HNO₃/H₂SO₄) | N/A | 2 min | N/A | N/A | [1] |
| 2-methylindole | NaNO₃ / H₂SO₄ | 0 | 0.8 min | 70% Yield | N/A | [1] |
| Pyridine N-oxide | Mixed Acid (HNO₃/H₂SO₄) | 120 | 80 min | 78% Yield | N/A | [1] |
Table 2: Performance Comparison: Batch vs. Continuous Flow Nitration
| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor | Advantage of Flow |
| Safety | Risk of thermal runaway, hot spots, large volume of hazardous material.[7] | Excellent temperature control, low reactor hold-up, avoids accumulation of unstable intermediates.[10][11] | Significantly Higher |
| Heat Transfer | Low surface-area-to-volume ratio, inefficient heat dissipation. | High surface-area-to-volume ratio, superior heat transfer.[9][20] | Vastly Superior |
| Mass Transfer | Often limited by interfacial area in heterogeneous systems.[1] | High interfacial area, significantly enhanced mass transfer.[19] | Greatly Enhanced |
| Reaction Time | Typically hours.[13][14] | Seconds to minutes.[13][14] | Drastically Reduced |
| Control | Difficult to precisely control temperature and mixing locally. | Precise, automated control of temperature, flow rate, and stoichiometry.[6][9] | Highly Precise |
| Scalability | Challenging due to heat transfer and safety issues.[20] | Scaled by "numbering-up" (running multiple reactors in parallel) or longer operation.[3] | More Straightforward |
| Byproduct Formation | Higher levels of byproducts like nitrophenols and over-nitrated species.[6] | Minimized formation of byproducts due to precise control.[6] | Reduced |
Experimental Protocols
Protocol 1: General Experimental Setup for Continuous Flow Nitration
This protocol describes a typical setup for performing a hazardous nitration reaction in a microreactor system.
-
Reagent Preparation:
-
Prepare the solution of the organic substrate in a suitable solvent.
-
Separately, prepare the nitrating mixture. For mixed acid, this is typically done by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath to dissipate the heat of mixing.[20]
-
-
System Assembly:
-
Connect two high-precision pumps (e.g., syringe pumps) to the reagent vessels.
-
Connect the outlets of the pumps to the inlets of a micromixer (e.g., a T-mixer or a more complex static mixer).[3]
-
Connect the outlet of the micromixer to the inlet of the microreactor (e.g., a capillary tube or a micro-fabricated chip).[3]
-
Place the microreactor in a temperature-controlled environment, such as a water bath, oil bath, or a custom-built heating/cooling block.[3]
-
Connect the outlet of the microreactor to a collection vessel. For precise residence time control, the outlet stream should be directed into a quenching solution (e.g., cold water or a basic solution) to stop the reaction immediately.[3][20]
-
(Optional) Install a back-pressure regulator after the reactor to maintain a constant pressure and prevent outgassing.
-
-
Execution:
-
Set the temperature controller to the desired reaction temperature.
-
Start pumping a solvent through both lines to prime the system and ensure there are no leaks.
-
Set the pumps to the calculated flow rates to achieve the desired stoichiometry and residence time.
-
Simultaneously start pumping the substrate solution and the nitrating agent into the micromixer.
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect samples from the quenched outlet stream for analysis.
-
After the experiment, flush the entire system thoroughly with a suitable solvent to remove all reactive materials.
-
Experimental Workflow Diagram
Caption: Workflow for a continuous flow nitration experiment.
Protocol 2: Determination of Residence Time Distribution (RTD)
This protocol outlines a common method (the pulse-input experiment) for experimentally determining the RTD of your microreactor setup.
-
System Setup:
-
Assemble the microreactor system as you would for a reaction, but fill it with the carrier fluid (e.g., the solvent you will use in your reaction).
-
Place a detector at the reactor outlet that can measure the concentration of a tracer. Common detectors include conductivity meters or UV-Vis spectrophotometers.
-
-
Tracer Injection:
-
Establish a steady flow of the carrier fluid through the reactor at the desired flow rate.[16]
-
At time t=0, inject a small, concentrated pulse of a non-reactive tracer into the inlet stream just before the reactor.[16] The tracer should be easily detectable and have similar physical properties to the reaction mixture (e.g., a salt solution for conductivity detection, or a dye for UV-Vis).[16]
-
-
Data Collection:
-
Record the tracer concentration at the outlet as a function of time until the concentration returns to zero. This data forms the C(t) curve.[16]
-
-
Data Analysis:
-
Normalize the C(t) curve to obtain the exit age distribution, E(t). The E(t) curve is the RTD.[16] The normalization is done by dividing each C(t) value by the integral of the C(t) curve from t=0 to infinity.
-
From the E(t) curve, you can calculate the mean residence time and the variance, which gives a measure of the spread of the distribution. A smaller variance indicates a narrower distribution, closer to ideal plug flow.[16]
-
Electrophilic Aromatic Nitration Mechanism
The diagram below illustrates the generally accepted mechanism for electrophilic aromatic nitration using mixed acid.
Caption: Mechanism of electrophilic aromatic nitration.
References
- 1. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.de [thieme-connect.de]
- 14. research.rug.nl [research.rug.nl]
- 15. Residence_Time_Distribution [chemeurope.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. amt.uk [amt.uk]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Aromatic Nitration: Acetyl Nitrate vs. Mixed Acid
For researchers, scientists, and professionals in drug development, the nitration of aromatic compounds is a cornerstone of organic synthesis. The choice of nitrating agent is critical, directly influencing reaction efficiency, regioselectivity, and safety. This guide provides an objective, data-driven comparison of two common nitrating agents: acetyl nitrate (B79036) and the traditional mixed acid (a combination of nitric and sulfuric acids).
This analysis delves into the performance of each reagent across various aromatic substrates, supported by experimental data on yields and isomer distribution. Detailed protocols for key experiments are provided to ensure reproducibility, and reaction mechanisms are visualized to clarify the underlying principles governing their reactivity and selectivity.
Performance Comparison: Yield and Regioselectivity
The efficacy of a nitrating agent is primarily assessed by its ability to deliver high yields of the desired nitroaromatic product with predictable and controllable regioselectivity. The following tables summarize the quantitative data from various studies, comparing the performance of acetyl nitrate and mixed acid in the nitration of several key aromatic compounds.
Table 1: Nitration of Toluene (B28343)
| Reagent | Temperature (°C) | Ortho (%) | Para (%) | Meta (%) | Total Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 30-35 | 55-60 | 35-40 | <5 | ~98% | |
| This compound (in Ac₂O) | 25 | 58 | 39 | 3 | Not specified |
Table 2: Nitration of Chlorobenzene
| Reagent | Temperature (°C) | Ortho (%) | Para (%) | Meta (%) | Total Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 60 | 34 | 65 | 1 | High | |
| This compound (in Ac₂O) | 20 | Not specified | High selectivity for para | Not specified | ~95% |
Table 3: Nitration of Nitrobenzene
| Reagent | Temperature (°C) | Ortho (%) | Para (%) | Meta (%) | Total Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 100 | 6 | 1 | 93 | High | |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Data not readily available |
Table 4: Nitration of Aniline
| Reagent | Temperature (°C) | Ortho (%) | Para (%) | Meta (%) | Notes | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 25 | ~2 | ~51 | ~47 | Significant oxidation and tar formation. The high proportion of meta product is due to the formation of the anilinium ion. | |
| This compound (via Acetanilide) | Not specified | Low | Major Product | Low | Aniline is first protected as acetanilide, then nitrated, followed by deprotection. This method gives a high yield of the para isomer. |
Table 5: Nitration of Phenol
| Reagent | Temperature (°C) | Ortho (%) | Para (%) | Notes | Reference |
| Dilute HNO₃ | Room Temp. | 30-40 | 10-15 | Yields are generally moderate and can be accompanied by oxidation byproducts. | |
| Mixed Acid (HNO₃/H₂SO₄) | Varies | Can lead to over-nitration and oxidation. | Can lead to over-nitration and oxidation. | Not a preferred method for mononitration. | |
| This compound | Not specified | Not specified | Not specified | Generally considered a milder alternative, but quantitative data is sparse. |
Mechanistic Insights and Regioselectivity
The differences in performance between mixed acid and this compound stem from the nature of the active electrophile and the reaction mechanism.
Mixed Acid Nitration
In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). This powerful electrophile is responsible for the nitration of the aromatic ring.
Caption: Generation of the nitronium ion in a mixed acid system.
The aggressive nature of the nitronium ion generated from mixed acid can lead to lower selectivity and the potential for over-nitration, especially with activated aromatic rings. For highly reactive substrates like aniline, the strongly acidic conditions lead to protonation of the amino group, forming the anilinium ion which is a meta-director, resulting in a mixture of isomers.
This compound Nitration
This compound is typically generated in situ by the reaction of nitric acid with acetic anhydride (B1165640). The exact nature of the nitrating species is debated and may vary with the substrate and reaction conditions, but it is generally considered to be a milder electrophile than the free nitronium ion. This can lead to greater regioselectivity, particularly a preference for the para isomer, and fewer side reactions.
Caption: In situ generation of this compound.
The milder nature of this compound makes it particularly suitable for sensitive substrates that are prone to oxidation or decomposition under the harsh conditions of mixed acid nitration.
Experimental Protocols
The following are representative experimental protocols for the nitration of toluene using both mixed acid and this compound.
Protocol 1: Nitration of Toluene with Mixed Acid[1][11]
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.
-
Reaction: To a separate flask containing 1.0 mL of toluene, also cooled in an ice bath, add the prepared nitrating mixture dropwise over a period of 5-10 minutes. Ensure the reaction temperature does not exceed 30°C.
-
Work-up: After the addition is complete, continue stirring for 30 minutes. Pour the reaction mixture onto crushed ice. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The product is a mixture of nitrotoluene isomers.
Protocol 2: Nitration of Toluene with this compound[2]
-
Preparation of this compound: In a flask cooled in an ice bath, slowly add 2.45 g of 90% nitric acid to 5.41 g of acetic anhydride with stirring. Maintain the temperature at 0°C.
-
Reaction: To the freshly prepared this compound solution, add 0.4 g of toluene dropwise while maintaining the temperature at 0°C.
-
Work-up: Allow the reaction to proceed for a specified time (e.g., 1 hour) with continued stirring at 0°C. Quench the reaction by pouring it into a beaker of ice water.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic extract with water, followed by a dilute sodium bicarbonate solution, and then water again. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the nitrotoluene isomers.
Caption: General experimental workflows for aromatic nitration.
Safety Considerations
Both nitrating agents pose significant safety hazards that require careful handling and appropriate personal protective equipment (PPE).
-
Mixed Acid: This mixture is extremely corrosive and a strong oxidizing agent. Contact with skin and eyes can cause severe burns. Reactions are highly exothermic and require careful temperature control to prevent runaway reactions and over-nitration, which can lead to the formation of explosive polynitrated compounds.
-
This compound: While considered a milder nitrating agent, this compound is thermally unstable and can be explosive, especially in its pure form or when heated. It is typically generated in situ at low temperatures and used immediately. The in-situ generation process is also exothermic and requires careful control. Acetic anhydride is corrosive and a lachrymator.
A Comparative Analysis of Nitrating Agents' Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective introduction of a nitro group onto an aromatic ring is a critical transformation in the synthesis of numerous valuable compounds. The choice of nitrating agent is paramount, as it directly influences the regioselectivity, chemoselectivity, and overall efficiency of the reaction. This guide provides an objective comparison of various nitrating agents, supported by experimental data, to facilitate the selection of the most appropriate reagent and conditions for a desired synthetic outcome.
Comparative Performance of Nitrating Agents
The selectivity of a nitrating agent is highly dependent on the substrate and reaction conditions. Below is a summary of the performance of several common and alternative nitrating agents on various aromatic substrates.
Nitration of Toluene
Toluene, with its activating methyl group, is a classic substrate for studying the regioselectivity of electrophilic aromatic substitution. The ratio of ortho, meta, and para isomers provides a clear indication of the steric and electronic effects of the nitrating agent.
| Nitrating Agent/System | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃ / H₂SO₄ | 58 | 4 | 38 | [1] |
| HNO₃ / Zeolite-β | 45 | 1 | 54 | [2] |
| N₂O₅ / PEG-DAIL | - | - | ~45% para preference | [3] |
| Benzoyl Nitrate / Zeolite ZSM-11 | - | - | Enhanced para-selectivity |
Nitration of Dimethylbenzenes (Xylenes)
The nitration of xylenes (B1142099) further illustrates the interplay between substrate activation and steric hindrance.
Table 1: Nitration of o-Xylene [4]
| Nitrating Agent/Catalyst | 3-nitro-o-xylene (%) | 4-nitro-o-xylene (%) | Conversion/Yield (%) |
| HNO₃ / H₂SO₄ | 55 | 45 | - |
| HNO₃ / Zeolite-β | 35 | 65 | - |
| Zr(NO₃)₄ | 35 | 65 | - |
| NaNO₂ / Trifluoroacetic Acid | 53 | 47 | - |
| NaNO₃ / Trifluoroacetic Acid | 61 | 39 | - |
| Fuming HNO₃ / PPA / H-Y Zeolite | - | 71 | 85.4 |
| Bismuth Subnitrate / Thionyl Chloride | 25 | 75 | 92 (Yield) |
Table 2: Nitration of m-Xylene with Aqueous Nitric Acid [5]
| HNO₃ Concentration | Conversion (%) | 2-nitro-m-xylene (%) | 4-nitro-m-xylene (%) |
| Fuming (24.01 M) | >99 | 18 | 82 |
| 15.8 M | 85 | 19 | 81 |
| 14 M | 35 | 20 | 80 |
| 12 M | 1 | 10 | 90 |
Table 3: Nitration of p-Xylene [4]
| Nitrating Agent/Catalyst | 2-nitro-p-xylene (%) | Conversion/Yield (%) |
| HNO₃ / H₂SO₄ | 100 | - |
| HNO₃ / Zeolite-β | 100 | - |
| Claycop-supported Cu(NO₃)₂ | - | High Conversion |
Nitration of Halobenzenes
Halobenzenes are deactivated yet ortho-, para-directing. The selectivity can be influenced by the nitrating agent. For instance, the nitration of bromobenzene (B47551) with aqueous nitric acid under microwave irradiation at 50°C can achieve a 93% yield with 98% para-selectivity.[5]
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are protocols for two distinct nitrating systems.
Conventional Nitration using Mixed Acid (HNO₃/H₂SO₄)
This is the most common method for aromatic nitration.[4]
Objective: To synthesize a mononitrated aromatic compound.
Reagents:
-
Aromatic Substrate (e.g., Toluene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. A common ratio is 20% nitric acid, 60% sulfuric acid, and 20% water.[4]
-
Reaction: Slowly add the aromatic substrate to the chilled nitrating mixture while maintaining the temperature below 50°C to minimize dinitration.[6]
-
Reaction Time: Stir the mixture for a designated period (e.g., 30-60 minutes).[4]
-
Work-up: Pour the reaction mixture over crushed ice and separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation or recrystallization.
Mild and Selective Nitration using Bismuth Subnitrate and Thionyl Chloride
This method offers a milder alternative to the harsh conditions of mixed acid.[7]
Objective: To achieve selective mononitration of an aromatic compound.
Reagents:
-
Aromatic Substrate
-
Bismuth Subnitrate [Bi₅O(OH)₉(NO₃)₄]
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a solution of the aromatic substrate in dichloromethane, add bismuth subnitrate.
-
Addition of Thionyl Chloride: Stir the mixture and add thionyl chloride dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for the specified time.
-
Work-up: Filter the reaction mixture to remove inorganic materials.
-
Isolation: Wash the filtrate with water, dry the organic layer, and evaporate the solvent to yield the nitrated product.
Mechanistic Insights and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of electrophilic aromatic nitration and a general workflow for comparing the efficacy of different nitrating agents.
General mechanism of electrophilic aromatic nitration.
Workflow for comparing nitrating agent performance.
Conclusion
The choice of a nitrating agent is a critical parameter in the synthesis of nitroaromatic compounds, with significant implications for selectivity and yield. While the traditional mixed acid system is widely applicable, alternative reagents such as those based on metal nitrates or employing solid acid catalysts can offer milder reaction conditions and improved regioselectivity. For substrates prone to over-nitration or degradation under harsh acidic conditions, these alternative methods provide a valuable synthetic tool. The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions and optimize nitration reactions for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Acetyl Nitrate
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of their work. Acetyl nitrate (B79036), a potent nitrating agent, is no exception. Its inherent instability and the potential for residual starting materials and byproducts necessitate rigorous purity validation.[1] This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized acetyl nitrate, alongside a look at alternative nitrating agents and their purity validation methods.
Analytical Techniques for this compound Purity Validation
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the required level of sensitivity, and the specific impurities being targeted. The primary impurities of concern in this compound synthesis are unreacted starting materials, namely acetic anhydride (B1165640) and nitric acid, and the hydrolysis byproduct, acetic acid.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard and reliable method for quantifying this compound and its non-volatile impurities.[1] By separating the components of a mixture, HPLC allows for the individual quantification of each species.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier is commonly used. For nitrate analysis, a mobile phase of 1.0 mM sodium carbonate and 1.0 mM sodium bicarbonate (50:50, v/v) at pH 5 has been shown to be effective.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2]
-
Detection: UV detection at 220 nm is suitable for nitrate-containing compounds.[2]
-
Sample Preparation: Due to the reactivity of this compound, samples should be prepared fresh in a suitable aprotic solvent and diluted to fall within the linear range of the calibration curve.
-
Calibration: A calibration curve should be prepared using standards of known concentrations for this compound and expected impurities to ensure accurate quantification.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying and quantifying organic compounds. It provides structural information and can be used to determine the relative amounts of different species in a mixture, making it ideal for assessing the purity of this compound and identifying proton-containing impurities like acetic acid and acetic anhydride.[1][3]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis of this compound
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated aprotic solvent in which this compound is stable, such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (B52724) (CD₃CN).
-
Internal Standard: A known amount of a stable internal standard with a resonance that does not overlap with the analyte or impurity signals is added for quantification.
-
Data Acquisition: A sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) must be used to ensure accurate integration.
-
Data Analysis: The purity of this compound is determined by comparing the integral of its characteristic proton signal(s) to the integral of the internal standard's signal. The relative amounts of impurities can also be determined from their respective signal integrals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used to identify functional groups present in a sample. For this compound, FTIR is particularly useful for confirming the presence of the nitrate ester group and for detecting impurities like water (broad O-H stretch) and acetic acid (C=O and O-H stretches).[1] While quantitative analysis with FTIR is possible, it often requires the development of a calibration curve.[4]
Experimental Protocol: FTIR Analysis of this compound
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small drop of the neat this compound sample can be placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the clean ATR crystal is collected first, followed by the spectrum of the sample.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. The presence of a strong band around 1630-1650 cm⁻¹ (asymmetric N=O stretch) and 1270-1285 cm⁻¹ (symmetric N=O stretch) is indicative of the nitrate ester group. Impurities will have their own characteristic peaks.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques for the validation of this compound purity. The data for HPLC is based on validated methods for nitrate analysis, which serves as a good estimate for this compound.[2][5]
| Parameter | HPLC-UV | ¹H NMR | FTIR |
| Primary Use | Quantification of this compound and non-volatile impurities.[1] | Identification and quantification of this compound and proton-containing impurities.[3] | Rapid identification of functional groups and detection of certain impurities.[1] |
| Limit of Detection (LOD) | ~0.03 µg/mL (for nitrate)[2] | Dependent on concentration and instrument sensitivity. | Generally higher than HPLC and NMR for trace impurities. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL (for nitrate)[2] | Dependent on concentration and instrument sensitivity. | Generally higher than HPLC and NMR for trace impurities. |
| Linearity (Range) | 0.39 - 50 µg/mL (for nitrate)[2] | Excellent over a wide range with proper internal standards.[3] | Can be linear over a specific concentration range with calibration.[4] |
| Precision (%RSD) | <3% (for nitrate)[2] | High precision achievable (<1%).[3] | Generally lower precision than HPLC and NMR for quantitative analysis. |
| Accuracy (% Recovery) | 99-103% (for nitrate)[2] | High accuracy achievable with proper methodology.[3] | Dependent on the calibration model. |
| Advantages | High sensitivity and selectivity, well-established for quantitative analysis.[1] | Provides structural information, requires minimal sample preparation, inherently quantitative with an internal standard.[3] | Rapid, non-destructive, and requires minimal sample preparation.[1] |
| Disadvantages | Requires method development and calibration, this compound may be unstable on some columns. | Lower sensitivity compared to HPLC for trace analysis, requires a high-field instrument for best results. | Primarily a qualitative technique, quantitative analysis requires more effort.[4] |
Alternative Nitrating Agents and Their Purity Validation
While this compound is a versatile nitrating agent, other alternatives are available, each with its own set of potential impurities and required validation methods.
| Nitrating Agent | Common Impurities | Purity Validation Methods | Typical Purity |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Unreacted starting materials (HF, BF₃, HNO₃), hydrolysis products.[6] | Titration, Ion Chromatography, Elemental Analysis. | ≥95%[5] |
| Dinitrogen Pentoxide (N₂O₅) | Dinitrogen tetroxide (N₂O₄), nitric acid (HNO₃).[7] | Raman Spectroscopy, Gas Chromatography.[7][8] | Can be prepared in high purity (>99%).[7] |
Workflow for Validating this compound Purity
The following diagram illustrates a typical workflow for the comprehensive validation of synthesized this compound purity.
Caption: Workflow for this compound purity validation.
Decision Guide for Selecting a Validation Technique
The choice of analytical technique for purity validation depends on the specific requirements of the research. This flowchart can help guide the decision-making process.
References
- 1. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]
- 8. High-accuracy and high-sensitivity spectroscopic measurement of dinitrogen pentoxide (N2O5) in an atmospheric simulation chamber using a quantum cascade laser - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Monitoring Acetyl Nitrate Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions involving acetyl nitrate (B79036) is crucial for ensuring safety, optimizing reaction conditions, and guaranteeing product quality. Acetyl nitrate is a potent but thermally unstable nitrating agent, making the choice of analytical technique critical for accurate and safe process control. This guide provides a detailed comparison of common analytical techniques used to monitor this compound reactions, supported by experimental data and protocols.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific requirements of the reaction, such as the need for real-time data, the chemical matrix, and the concentration of the species of interest. The following table summarizes and compares the key features of commonly employed methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, providing a "fingerprint" of the chemical composition. | - Real-time, continuous monitoring without sampling.[1] - Provides kinetic and mechanistic data.[1] - Suitable for flow chemistry and Process Analytical Technology (PAT).[1][2] | - Can be affected by overlapping spectral bands in complex mixtures. - Requires an appropriate immersion probe (e.g., ATR).[1] | Monitoring the concentration changes of reactants, intermediates, and products directly in the reaction vessel.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - High resolution and sensitivity for quantifying purity and separating byproducts.[1] - Well-established and reliable method. | - Offline analysis, not suitable for real-time monitoring. - Requires sample quenching and preparation. | Quantifying the purity of synthesized this compound and analyzing the composition of the final reaction mixture.[1][3] |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. | - Effective for analyzing volatile impurities.[1] | - Direct analysis of this compound is generally not feasible due to its thermal lability.[1] | Analysis of volatile byproducts or impurities in the reaction mixture.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | - Provides detailed structural information for product characterization and impurity profiling.[1][3] | - Offline analysis. - Lower sensitivity compared to other techniques. | Confirming the structure of the final products and identifying organic impurities.[1][3] |
| Reaction Calorimetry | Measures the heat generated or absorbed by a chemical reaction to determine its rate and enthalpy. | - Provides direct reaction rate data in-situ.[3] - Crucial for assessing reaction safety and kinetics.[1][3] | - Does not provide information on the concentration of individual chemical species. | Monitoring reaction exotherms to understand kinetics and ensure process safety.[1][3] |
Experimental Protocols
In-situ FTIR Monitoring of a Continuous Flow Nitration
This protocol describes the real-time monitoring of a nitration reaction using this compound in a continuous flow setup, a method that enhances safety and control.[2]
Objective: To monitor the real-time concentration of reactants and products during the continuous flow nitration of an aromatic substrate.
Materials:
-
Continuous flow reactor system with pumps, mixers, and temperature control.
-
In-line FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Reactants: Acetic anhydride (B1165640), fuming nitric acid, and the aromatic substrate.
-
Solvent (if applicable).
Procedure:
-
System Setup: Assemble the continuous flow reactor, integrating the in-line FTIR-ATR probe at a critical point downstream of the reactor where monitoring is desired.[1][2]
-
Reagent Preparation: Prepare solutions of the reactants at the desired concentrations.
-
Calibration (if necessary): If quantitative data is required, perform calibration by flowing solutions of known concentrations of reactants and expected products through the FTIR cell to build a chemometric model.
-
Reaction Initiation: Start the flow of the reactant streams into the reactor at controlled flow rates and temperature. This compound is generated in-situ by the reaction of acetic anhydride and nitric acid.[2][4]
-
Data Acquisition: Begin real-time spectral acquisition using the FTIR spectrometer. Monitor the characteristic infrared absorption bands of the reactants (e.g., C=O stretch of acetic anhydride) and products (e.g., N-O stretching modes of the nitro group).[1]
-
Process Monitoring and Control: Use the real-time data to ensure the reaction has reached a steady state and to make any necessary adjustments to process parameters like flow rate or temperature to optimize the reaction.[1]
HPLC Analysis of a Quenched this compound Reaction Mixture
This protocol outlines the procedure for analyzing the product composition of a completed nitration reaction.
Objective: To quantify the yield of the nitrated product and identify byproducts in the final reaction mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector.[1]
-
Quenched reaction mixture.
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Standards of the starting material, expected product, and any known byproducts.
Procedure:
-
Sample Preparation: At the end of the reaction, quench the reaction mixture by pouring it into a water-ice mixture. Extract the organic products with a suitable solvent (e.g., CH2Cl2). Wash the organic extract with water and a mild base (e.g., 5% sodium carbonate solution) to remove acids.[3]
-
Standard Preparation: Prepare a series of standard solutions of the starting material and the pure product at known concentrations.
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase composition, flow rate, and column temperature.
-
Inject the prepared sample onto the HPLC column.
-
Record the chromatogram, monitoring the absorbance at a wavelength where the compounds of interest absorb.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each component by integrating the peak areas and comparing them to a calibration curve generated from the standards.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for monitoring a continuous flow nitration reaction using in-situ FTIR and offline HPLC analysis for validation and quality control.
Caption: Workflow for monitoring and analyzing an this compound reaction.
References
A Comparative Guide to In Situ vs. Ex Situ Generation of Acetyl Nitrate for Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
Acetyl nitrate (B79036) (CH₃C(O)ONO₂) is a potent and effective nitrating agent utilized in the synthesis of a wide range of organic compounds, from pharmaceuticals to energetic materials. Its generation can be broadly categorized into two distinct approaches: ex situ (pre-formed) and in situ (generated within the reaction mixture). This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes and workflows. The choice between these methods hinges on a critical balance of reactivity, safety, substrate compatibility, and scalability.
Executive Summary
The primary distinction between in situ and ex situ generation of acetyl nitrate lies in the isolation of this highly reactive and explosive intermediate. Ex situ methods involve the preparation and isolation of this compound before its use in a nitration reaction, a practice largely abandoned in modern chemistry due to significant safety hazards.[1] In contrast, in situ methods generate this compound directly in the presence of the substrate to be nitrated, thus avoiding the accumulation of the hazardous reagent.[1][2]
Modern advancements, particularly the use of continuous flow chemistry for in situ generation, have further enhanced the safety and efficiency of using this compound, making it a more attractive option for sensitive and industrial applications.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the different methods of this compound generation for the nitration of various aromatic substrates.
Table 1: Comparison of this compound Generation and Nitration Yields
| Parameter | Ex Situ Generation (Batch) | In Situ Generation (Batch) | In Situ Generation (Continuous Flow) |
| This compound Yield | 70–85%[4] | Not isolated; generated and consumed directly | Not isolated; generated and consumed directly |
| Nitration Product Yield | Substrate-dependent, generally lower than in situ methods due to reagent degradation. | Generally good to high yields; e.g., nitration of N,N'-dimethyl-urea gives the dinitro product selectively.[5] | Often quantitative or near-quantitative yields; e.g., >95% for some pharmaceutical intermediates.[6] |
| Reaction Time | Longer overall process due to separate preparation and reaction steps. | Varies with substrate and conditions; can be rapid.[5] | Significantly shorter, often on the order of seconds to minutes.[6] |
| Safety | High risk of explosion, especially upon heating or contact with certain materials.[7] | Reduced risk compared to ex situ, but still potential for thermal runaway in batch processes.[5] | Inherently safer due to small reaction volumes and excellent heat transfer.[3][7] |
| Substrate Scope | Limited by the harsh conditions of isolating and handling this compound. | Broader scope, but sensitive substrates can be degraded by the conditions of in situ generation in batch.[6] | Ideal for sensitive substrates due to precise control over reaction conditions.[6] |
| Reproducibility | Can be variable due to the instability of the pre-formed reagent. | Can be difficult to control, leading to reproducibility issues.[6] | High reproducibility due to precise control of parameters.[6] |
Table 2: Experimental Conditions for Nitration of Toluene
| Method | Reagents | Temperature (°C) | Reaction Time | Product Distribution (ortho:meta:para) | Yield (%) |
| In Situ (Batch) | Toluene, Acetic Anhydride (B1165640), Nitric Acid | 20 | 10 min | - | High conversion[8] |
| In Situ (Continuous Flow) | Toluene, Acetic Anhydride, Nitric Acid, Sulfuric Acid | 30 | 70 min | 54% : 2.7% : 39% | >98% conversion[3] |
Signaling Pathways and Reaction Mechanisms
The nitration of aromatic compounds using this compound proceeds via an electrophilic aromatic substitution mechanism. The key reactive species is the nitronium ion (NO₂⁺), which is generated from this compound.[7] In the presence of a strong acid catalyst, such as sulfuric acid, the formation of the nitronium ion is accelerated.[7]
Mechanism of Aromatic Nitration with this compound
Experimental Workflows
The workflows for ex situ and in situ generation of this compound differ significantly, with the latter, especially in continuous flow, offering a more streamlined and safer process.
Ex Situ Generation and Subsequent Nitration (Batch)
Ex Situ this compound Generation and Use Workflow
In Situ Generation and Nitration (Continuous Flow)
In Situ Continuous Flow Nitration Workflow
Experimental Protocols
Protocol 1: Ex Situ Generation of this compound (Historical Method - HIGHLY HAZARDOUS)
WARNING: This procedure is presented for informational purposes and is not recommended due to the extreme danger of explosion. This compound is a sensitive explosive.[7]
Materials:
-
Acetic anhydride
-
Fuming nitric acid
-
Ice-salt bath
-
Magnetic stirrer
-
Jacketed reaction vessel
Procedure:
-
In a jacketed reaction vessel equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0-5 °C using an ice-salt bath.
-
With vigorous stirring, slowly add fuming nitric acid dropwise to the cooled acetic anhydride, ensuring the temperature does not exceed 5 °C.[4]
-
After the addition is complete, the resulting solution contains this compound and should be used immediately without isolation.
Protocol 2: In Situ Generation of this compound for Nitration of N,N'-dimethyl-urea (Batch)
This protocol is adapted from a procedure for the selective dinitration of N,N'-dimethyl-urea.[5]
Materials:
-
N,N'-dimethyl-urea
-
Acetic anhydride
-
Acetic acid
-
100% Nitric acid
-
Reaction calorimeter or jacketed reactor
-
Magnetic stirrer
Procedure:
-
Charge a reaction vessel with a mixture of acetic anhydride and acetic acid.
-
Cool the mixture to 15 °C.
-
Linearly feed 100% nitric acid into the vessel over a set period while maintaining the temperature at 15 °C.
-
Stir the mixture until the exotherm ceases, indicating the formation of this compound is complete.
-
Prepare a solution of N,N'-dimethyl-urea in acetic acid.
-
Linearly feed the N,N'-dimethyl-urea solution into the this compound mixture, maintaining the temperature at 15 °C.
-
After the addition is complete, pour the reaction mixture into an ice-water mixture.
-
Extract the product with a suitable organic solvent (e.g., CH₂Cl₂), wash the organic layer, and analyze the product composition.[5]
Protocol 3: In Situ Generation of this compound for Nitration of Furfural (B47365) (Continuous Flow)
This protocol is based on a modern, safer, and more efficient method for the nitration of sensitive substrates.[6]
Materials and Equipment:
-
Furfural
-
Acetic anhydride
-
Fuming nitric acid with catalytic sulfuric acid (3 mol%)
-
Continuous flow reactor system with syringe pumps, T-mixers, and residence time coils (e.g., PFA or PTFE tubing)
-
Temperature-controlled bath
Procedure:
-
Set up the continuous flow reactor system with three separate inlet feeds for acetic anhydride, fuming nitric acid with sulfuric acid catalyst, and furfural.
-
Cool the reagent feeds using pre-cooling loops.
-
Pump neat acetic anhydride and fuming nitric acid with sulfuric acid catalyst into the first T-mixer.
-
Allow the mixture to react in the first residence time coil for a specified time (e.g., 40 seconds) at a controlled temperature (e.g., 15 °C) to generate this compound in situ.
-
Introduce the furfural feed into the second T-mixer to combine with the freshly generated this compound stream.
-
Allow the nitration reaction to proceed in the second residence time coil for a short duration (e.g., under 2 minutes) at 15 °C.[6]
-
The output stream from the reactor is then directed to an in-line quenching and extraction system.
-
The product is collected, and the yield and purity are determined.
Conclusion
The generation of this compound for nitration reactions has evolved significantly, driven by the need for safer and more efficient synthetic methods. While the ex situ preparation of this compound is of historical interest, its inherent dangers make it unsuitable for modern laboratory and industrial settings. In situ generation, particularly through the use of continuous flow technology, offers a far superior alternative. This modern approach provides enhanced safety, higher yields, shorter reaction times, and greater reproducibility, especially for the nitration of sensitive and complex molecules. For researchers and professionals in drug development and chemical synthesis, the adoption of in situ continuous flow methods for generating this compound represents a best practice that aligns with the principles of green chemistry and process safety.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. vpscience.org [vpscience.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccal.oregonstate.edu [ccal.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Nitrating Agents: Acetyl Nitrate vs. Nitric Acid/Sulfuric Acid
For researchers, scientists, and professionals in drug development, the introduction of a nitro group onto an organic molecule is a critical transformation in the synthesis of many important compounds. The choice of nitrating agent can profoundly influence the reaction's success, affecting yield, selectivity, and safety. This guide provides an objective comparison between two common nitrating systems: acetyl nitrate (B79036) and the traditional mixture of nitric acid and sulfuric acid (mixed acid).
Executive Summary
Acetyl nitrate often emerges as a superior reagent for the nitration of sensitive or highly activated aromatic compounds. Its milder nature reduces the incidence of oxidative side reactions and can lead to higher selectivity compared to the aggressive conditions of mixed acid. However, the inherent instability and explosive potential of this compound necessitate careful handling and often favor its in situ generation. Conversely, the nitric acid/sulfuric acid system is a powerful, cost-effective, and well-established method suitable for a wide range of less sensitive substrates.
Key Advantages of this compound
This compound presents several distinct advantages over the conventional mixed acid system, particularly in scenarios requiring greater control and finesse.
-
Enhanced Selectivity: this compound can offer superior regioselectivity, in some cases favoring the formation of ortho-isomers, a feat that is often challenging with mixed acid.[1][2] Furthermore, it demonstrates greater chemoselectivity, nitrating sensitive functional groups without causing degradation. For instance, substrates like furan (B31954) and furfural, which are prone to decomposition under harsh acidic conditions, are successfully nitrated using this compound.[3][4]
-
Milder Reaction Conditions: The generation of the active nitrating species from this compound occurs under less acidic conditions than in a concentrated sulfuric acid medium. This gentler approach is crucial for substrates that are susceptible to acid-catalyzed decomposition or polymerization.[3]
-
Reduced Oxidation: The strong oxidizing potential of nitric acid is tempered when delivered as this compound. This is particularly beneficial when nitrating electron-rich aromatic compounds or molecules containing oxidizable functional groups, leading to cleaner reaction profiles and higher yields of the desired nitro product.[5][6]
-
Compatibility with Sensitive Substrates: For complex molecules, such as many pharmaceutical intermediates, the presence of delicate functional groups precludes the use of harsh reagents. This compound provides a viable pathway for nitration in these cases, preserving the integrity of the molecular framework.[3][7]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, highlighting the differences in product distribution and yield for the nitration of common aromatic compounds using both this compound and mixed acid.
Table 1: Nitration of Toluene (B28343)
| Nitrating Agent | Ortho-nitrotoluene (%) | Para-nitrotoluene (%) | Meta-nitrotoluene (%) | Dinitro-products (%) | Combined Yield (%) | Reference |
| This compound | 55.6 | 44.4 | - | 10 | 80 | [8] |
| Nitric Acid/Sulfuric Acid | 54 | 39 | - | - | - | [1] |
Table 2: Nitration of Chlorobenzene
| Nitrating Agent | Ortho-nitrochlorobenzene (%) | Para-nitrochlorobenzene (%) | Dinitro-products (%) | Combined Yield (%) | Reference |
| This compound | 18.5 | 77.8 | 3.7 | 76 | [8] |
| Nitric Acid/Sulfuric Acid | 30 | 70 | - | - | [9] |
Table 3: Direct Nitration of Aniline (B41778)
| Nitrating Agent | Ortho-nitroaniline (%) | Para-nitroaniline (%) | Meta-nitroaniline (%) | Oxidation Byproducts | Reference |
| Nitric Acid/Sulfuric Acid | ~2 | ~51 | ~47 | Significant | [5][6] |
Note: Direct nitration of aniline with this compound is not a common procedure due to the preference for the acetanilide (B955) protection strategy.
Experimental Protocols
Below are representative experimental protocols for the nitration of an aromatic compound using both this compound (generated in situ) and mixed acid.
Protocol 1: Nitration of Toluene using this compound
This protocol is adapted from a general procedure for nitration using in situ generated this compound.
Materials:
-
Acetic anhydride (B1165640)
-
Concentrated nitric acid (100%)
-
Toluene
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0°C, add acetic anhydride (5.0 mL, 53 mmol).
-
With vigorous stirring, add concentrated nitric acid (2.0 mL, 47 mmol) dropwise via a dropping funnel, ensuring the temperature remains at 0°C.[8]
-
After the addition is complete, stir the mixture for an additional 10 minutes at 0°C.
-
Prepare a solution of toluene (1.06 g, 10 mmol) in acetic anhydride (1.0 mL).
-
Add the toluene solution dropwise to the cold this compound mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation to isolate the nitrotoluene isomers.
Protocol 2: Nitration of Toluene using Nitric Acid/Sulfuric Acid
This protocol is a standard laboratory procedure for the nitration of toluene.[10]
Materials:
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Toluene
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Conical vial or round-bottom flask
-
Separatory funnel
-
Diethyl ether
-
10% Sodium bicarbonate solution
Procedure:
-
Place a 5 mL conical vial equipped with a spin vane in an ice-water bath on a magnetic stirrer.[10]
-
Add 1.0 mL of concentrated nitric acid to the vial.[10]
-
While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid.[10]
-
After the acid mixture has cooled, add 1.0 mL of toluene dropwise over a period of 5 minutes, maintaining the low temperature.[10]
-
Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 5 minutes.[10]
-
Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.
-
Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.[10]
-
Gently shake the separatory funnel, allowing the layers to separate. Remove and discard the lower aqueous layer.
-
Wash the organic layer with 10 mL of 10% sodium bicarbonate solution to neutralize any remaining acid.[10]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product mixture of nitrotoluenes.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Logical relationship of this compound's advantages.
Caption: Formation of the nitronium ion from both reagents.
Caption: A generalized experimental workflow for aromatic nitration.
References
- 1. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. rushim.ru [rushim.ru]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 9. datapdf.com [datapdf.com]
- 10. cerritos.edu [cerritos.edu]
A Comparative Guide to the Characterization of Nitration Products from Acetyl Nitrate Reactions
For researchers, scientists, and professionals in drug development, the nitration of organic compounds is a foundational reaction for the synthesis of numerous intermediates and active pharmaceutical ingredients (APIs). Acetyl nitrate (B79036) (CH₃C(O)ONO₂) serves as a potent yet relatively mild nitrating agent, offering distinct advantages over harsher conventional reagents like mixed nitric and sulfuric acids, especially for sensitive substrates.[1][2] This guide provides an objective comparison of nitration products derived from acetyl nitrate, supported by experimental data and detailed protocols for characterization.
Mechanism and Reactivity of this compound
This compound is the mixed anhydride (B1165640) of acetic acid and nitric acid. It is typically generated in situ by reacting acetic anhydride with nitric acid.[3][4] This method avoids the need to isolate the pure compound, which is known to be a temperature-sensitive and explosive liquid.[1][2]
The primary role of this compound in nitration is to serve as a source for an electrophilic nitrating species. Depending on the reaction conditions and substrate, the active species can be the nitronium ion (NO₂⁺) or protonated this compound (AcOHNO₂⁺).[1][5] The reaction with aromatic compounds generally proceeds via an electrophilic aromatic substitution mechanism.
Beyond its function as a nitrating agent, this compound can also act as an acetylating agent, particularly with nucleophilic species like amines, forming amides.[1][4] This dual reactivity is a key consideration in reaction design and product characterization.
Comparison with Alternative Nitrating Agents
The choice of nitrating agent significantly influences product distribution, yield, and the formation of byproducts. This compound offers a milder alternative to the conventional mixed acid (H₂SO₄/HNO₃) system.
| Feature | This compound | Mixed Acid (H₂SO₄/HNO₃) |
| Reactivity | Moderate to high; generally milder. | Very high; strongly acidic and oxidizing. |
| Selectivity | Often provides better regioselectivity and reduces undesired secondary reactions.[2] | Can lead to over-nitration and oxidation, especially with activated rings.[6] |
| Substrate Scope | Suitable for sensitive substrates, such as fragile heteroaromatics (e.g., furfural) and compounds prone to acid-catalyzed degradation.[5][7] | Less suitable for acid-sensitive substrates; can cause decomposition or polymerization. |
| Byproducts | Acetic acid is a primary byproduct. Acetylation can occur with certain functional groups.[4] | Can produce significant tarry byproducts through oxidation. Leads to complex product mixtures with substrates like aniline (B41778) due to protonation.[6] |
| Safety | Generated in situ to enhance safety, as isolated this compound is explosive.[1] The reaction can be highly exothermic.[7] | Highly corrosive and exothermic reaction. Requires careful temperature control to prevent thermal runaway.[7] |
Experimental Protocols
In Situ Generation of this compound and Nitration of an Aromatic Substrate
This protocol describes a general procedure for the nitration of an aromatic compound using this compound generated in situ.
Materials:
-
Aromatic substrate
-
Acetic anhydride ((CH₃CO)₂O)
-
Fuming nitric acid (HNO₃, >90%)
-
Sulfuric acid (H₂SO₄, concentrated, optional catalyst)[7]
-
Inert solvent (e.g., acetic acid, dichloromethane)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
The aromatic substrate is dissolved in an excess of acetic anhydride in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is cooled in an ice bath to 0-5 °C with continuous stirring.
-
A pre-cooled solution of fuming nitric acid (and a catalytic amount of sulfuric acid, if used) is added dropwise to the stirred solution via a dropping funnel. The temperature should be carefully monitored and maintained below 15 °C.[7]
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 15 °C) for a specified time (e.g., 2 minutes to 2 hours) until the reaction is complete (monitored by TLC or HPLC).[7][8]
-
Upon completion, the reaction is quenched by pouring the mixture into ice-water.
-
The product is then extracted using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with water, a saturated sodium bicarbonate solution (to neutralize acids), and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified using column chromatography or recrystallization.
References
- 1. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]
- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 3. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Acetyl Nitrate and Other Nitroacyl Derivatives for Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a nitro group onto an aromatic ring is a fundamental transformation with wide-ranging applications, from the synthesis of pharmaceuticals to the development of energetic materials. While traditional nitrating agents like mixed acid (a combination of nitric and sulfuric acids) are effective, their harsh nature often leads to poor regioselectivity and the degradation of sensitive substrates. Nitroacyl derivatives, such as acetyl nitrate (B79036), trifluoroacetyl nitrate, and benzoyl nitrate, offer milder and often more selective alternatives. This guide provides an objective comparison of these reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal nitrating agent for their specific needs.
Performance Comparison of Nitroacyl Derivatives
The choice of a nitrating agent is critical and depends on the reactivity of the aromatic substrate and the desired regioselectivity. The following tables summarize the performance of this compound, trifluorothis compound, and benzoyl nitrate in the nitration of common aromatic compounds.
Table 1: Nitration of Toluene (B28343) with Various Acyl Nitrates
| Nitrating Agent | Catalyst/Conditions | Yield (%) | Ortho (%) | Meta (%) | Para (%) | Para/Ortho Ratio | Reference |
| This compound | Acetonitrile, 25°C | - | 61 | 2 | 37 | 0.61 | [1] |
| Trifluorothis compound | Acetonitrile, 25°C | - | 63 | 4 | 33 | 0.52 | [1] |
| Benzoyl Nitrate | Acetonitrile, 25°C | - | 64 | 5 | 31 | 0.48 | [1] |
| Benzoyl Nitrate | Zeolite H-ZSM-5 | 95 | 4 | 0 | 96 | 24 | [2][3] |
Note: Yields were not specified in the comparative study by Olah et al.[1] The primary focus was on the isomer distribution.
Table 2: Nitration of Anisole
| Nitrating Agent | Conditions | Yield (%) | Ortho (%) | Para (%) | Reference |
| This compound | Acetic Anhydride (B1165640) | 90 | ~90 | ~10 | [4] |
| Sulfonitric Mixture | - | - | 35 | 65 | [4] |
Table 3: General Properties and Safety of Nitroacyl Derivatives
| Property | This compound | Trifluorothis compound | Benzoyl Nitrate |
| Formula | CH₃C(O)ONO₂ | CF₃C(O)ONO₂ | C₆H₅C(O)ONO₂ |
| Appearance | Colorless liquid[5] | - | Unstable solid |
| Reactivity | Mild nitrating agent | Powerful nitrating agent, especially for deactivated systems.[6][7] | Nitrating and oxidizing agent. |
| Stability | Explosive, sensitive to heat and moisture.[5] | Decomposes in the gas phase; more stable in solution.[7] | Thermally unstable; sensitive to moisture and air.[3] |
| Handling | Often generated in situ for safety. Continuous flow methods are recommended.[7] | Generated in situ from trifluoroacetic anhydride and a nitrate salt. | Prepared from benzoyl chloride and silver nitrate; should be used in solution. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for nitration using this compound and trifluorothis compound.
Protocol 1: Nitration of Toluene with this compound over Zeolite Beta
This procedure is adapted from a study on batch and continuous nitration of toluene.
Materials:
-
Toluene (0.4 g)
-
Zeolite beta catalyst
-
Nitric acid (90 wt%, 2.45 g)
-
Acetic anhydride (5.41 g)
-
50 mL 3-neck flask
Procedure:
-
Prepare a mixture of the zeolite beta catalyst, nitric acid, and acetic anhydride in the 3-neck flask.
-
At room temperature, add toluene to the pre-prepared mixture with a syringe.
-
The reaction is very fast and requires only short contact times.
-
Work-up involves quenching the reaction, followed by extraction and purification of the nitrotoluene isomers.
Protocol 2: Tandem Nitration and Ritter Reaction of Conjugated Dienes with Trifluorothis compound
This protocol describes the in situ generation of trifluorothis compound for the nitration of a conjugated diene.
Materials:
-
2-methyl-1,3-butadiene (0.42 g, 6.2 mmol)
-
Lithium nitrate (LiNO₃, 1.22 g, 17.7 mmol)
-
Trifluoroacetic anhydride (TFAA, 2.08 g, 9.9 mmol)
-
Anhydrous sodium carbonate (Na₂CO₃, 1.09 g, 10.3 mmol)
-
Acetonitrile (20 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
Procedure:
-
Prepare the trifluorothis compound (TFAN) in situ by combining lithium nitrate and trifluoroacetic anhydride in acetonitrile.
-
Add anhydrous sodium carbonate and 2-methyl-1,3-butadiene to the cold reaction mixture.
-
Stir the reaction mixture for 3 hours.
-
Work up the reaction by adding water (50 mL) and extracting with dichloromethane (40 mL, followed by two 20 mL portions).
-
The crude product can be purified by flash chromatography.
Reaction Mechanisms and Visualizations
The nitration mechanism with acyl nitrates can proceed through different pathways depending on the reaction conditions and the substrate. The active electrophile can be the nitronium ion (NO₂⁺), the protonated acyl nitrate, or dinitrogen pentoxide.
Generation of Nitronium Ion from this compound
The following diagram illustrates the generally accepted mechanism for the formation of the nitronium ion from this compound, which then acts as the electrophile in aromatic nitration.
Caption: Formation of this compound and subsequent generation of the Nitronium ion.
Electrophilic Aromatic Substitution Mechanism
Once the nitronium ion is formed, it attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of peroxythis compound in the presence of nitric oxide (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Chemoselectivity of Acetyl Nitrate in Complex Molecules
For researchers, scientists, and drug development professionals navigating the complexities of electrophilic aromatic substitution, the choice of nitrating agent is paramount to achieving desired outcomes while preserving sensitive functional groups. This guide provides an objective comparison of acetyl nitrate (B79036) (CH₃COONO₂) with other common nitrating agents, supported by experimental data, to elucidate its role as a selective and effective reagent in the synthesis of complex molecules.
Introduction to Acetyl Nitrate
This compound, typically generated in situ by reacting nitric acid with acetic anhydride (B1165640), serves as a versatile and often milder alternative to traditional mixed acid (HNO₃/H₂SO₄) systems.[1][2] Its reactivity and selectivity are influenced by the reaction conditions, with the active nitrating species being a subject of discussion, potentially involving the nitronium ion (NO₂⁺), protonated this compound, or dinitrogen pentoxide.[3] A key advantage of this compound lies in its ability to nitrate sensitive substrates, such as certain heterocycles and highly activated aromatic rings, that are prone to degradation or polymerization under harsh acidic conditions.[4][5]
Performance Comparison: this compound vs. Alternatives
The chemoselectivity of a nitrating agent—its ability to react with a target functional group in the presence of others—is critical when dealing with complex molecular scaffolds. This compound often exhibits a different regiochemical preference compared to stronger acids, providing a valuable tool for synthetic chemists.
Comparison with Mixed Acid (HNO₃/H₂SO₄)
The classical mixture of concentrated nitric and sulfuric acids is a powerful and widely used nitrating system. However, its strong acidity can be a significant drawback.
-
Substrate Compatibility : For acid-sensitive compounds like indoles and furans, mixed acid can cause degradation and polymerization.[4][5] this compound, providing a less acidic environment, is often the reagent of choice for these substrates.[1][6] For example, the nitration of the fragile furfural (B47365) molecule to produce 5-nitrofurfural, a key pharmaceutical intermediate, is successfully achieved using this compound where harsher agents fail.[5]
-
Regioselectivity : The choice of reagent can dramatically alter the distribution of isomers. In the nitration of anisole (B1667542), mixed acid yields a majority of the para-isomer, whereas this compound favors the formation of the ortho-isomer.[7] This shift is attributed to a postulated interaction between the ether oxygen and the this compound reagent, directing the substitution to the ortho position.[7]
Comparison with Other Nitrating Agents
Other reagents have been developed for specific applications, particularly for mild and selective nitrations.
-
Dinitrogen Pentoxide (N₂O₅) : This powerful nitrating agent can be used in organic solvents. For the nitration of anisole, N₂O₅ in the form of nitronium nitrate (NO₂⁺NO₃⁻) also favors the ortho product, similar to this compound.[2]
-
Nitronium Salts (e.g., NO₂BF₄) : These salts provide a direct source of the nitronium ion. In the nitration of acetanilide (B955), both nitronium tetrafluoroborate (B81430) and this compound favor ortho-substitution, whereas mixed acid nitration results in the para-isomer as the major product.[8]
-
Metal Nitrates : Reagents like yttrium (III) nitrate in acetic acid have been shown to be effective for the rapid and selective nitration of phenols at room temperature, avoiding oxidation byproducts.[9]
Data Presentation: Isomer Distribution
The following tables summarize experimental data on the isomer distribution for the nitration of various aromatic compounds, highlighting the differences in regioselectivity between this compound and other nitrating agents.
| Substrate | Nitrating Agent | Conditions | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| Anisole | This compound | Acetic Anhydride | 90 | - | 10 | [7] |
| Mixed Acid (HNO₃/H₂SO₄) | - | 31-35 | - | 65-67 | [2][7] | |
| N₂O₅ / HNO₃-Ac₂O | - | 71 | - | 28 | [2] | |
| Acetanilide | This compound | Acetic Anhydride | Major Product | - | Minor Product | [8] |
| Mixed Acid (HNO₃/H₂SO₄) | Acetic Acid | Minor Product | - | Major Product | [4][10] | |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Acetonitrile | Major Product | - | Minor Product | [8] | |
| Toluene | This compound | Acetic Anhydride | 58 | 3 | 39 | [11] |
| Mixed Acid (HNO₃/H₂SO₄) | - | 58 | 4 | 38 | [1] |
Note: Ratios can vary based on specific reaction conditions such as temperature and solvent.
Visualizing Chemical Processes
Diagrams can clarify complex workflows and logical relationships in chemical synthesis.
Caption: Experimental workflow for aromatic nitration using this compound.
Caption: Decision guide for selecting an appropriate nitrating agent.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for the nitration of common substrates.
Protocol 1: Para-Selective Nitration of Acetanilide using Mixed Acid
This protocol is a classic example of using a protecting group to control reactivity and selectivity.
Objective: To synthesize p-nitroacetanilide from acetanilide.[10]
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve acetanilide (e.g., 1.0 g) in glacial acetic acid (e.g., 1.5 mL).[10]
-
Carefully add concentrated sulfuric acid (e.g., 1.5 mL) to the acetanilide solution and cool the flask in an ice bath.[10]
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.7 mL) to cold concentrated sulfuric acid (e.g., 0.6 mL) in a separate flask, keeping the mixture cool in an ice bath.[10]
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution over a period of about 10 minutes, ensuring the temperature remains low.[10]
-
After the addition is complete, continue stirring in the ice bath for an additional 10-20 minutes.
-
Pour the reaction mixture onto crushed ice (e.g., 10 mL of water/ice) to precipitate the crude product.[10]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from hot ethanol to obtain pure p-nitroacetanilide.[4] Dry the crystals and determine the yield and melting point.
Protocol 2: Ortho-Selective Nitration of Anisole using this compound (Representative)
This protocol describes the in situ generation of this compound for a regioselective nitration.
Objective: To synthesize o-nitroanisole as the major product from anisole.[7]
Materials:
-
Anisole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (HNO₃)
-
Ice-salt bath
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Prepare a solution of this compound in situ. In a flask equipped with a dropping funnel and a magnetic stirrer, place acetic anhydride (e.g., 15 mL) and cool to -5°C using an ice-salt bath.[8]
-
Slowly add fuming nitric acid (e.g., 6 mL) to the stirred acetic anhydride, maintaining the temperature below 0°C.[8]
-
In a separate reaction flask, dissolve anisole (e.g., 10 g) in acetic anhydride and cool the solution to 0°C.[8]
-
Slowly add the pre-prepared cold this compound solution to the anisole solution over 15-30 minutes, keeping the reaction temperature at 0°C.[8]
-
After the addition is complete, let the reaction stir at 0°C for 1 hour.[8]
-
Quench the reaction by carefully pouring the mixture onto a large volume of crushed ice and water.
-
Extract the product into diethyl ether (2 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the resulting oil to determine the yield and the ortho/para isomer ratio, typically via GC-MS or NMR spectroscopy.
Conclusion
This compound is a valuable reagent for the chemoselective nitration of complex and sensitive molecules. Its milder nature compared to mixed acid prevents substrate degradation and its unique reactivity profile offers alternative regioselectivity, enabling the synthesis of specific isomers that may be difficult to obtain with other methods. By understanding the comparative performance data and applying the appropriate experimental protocols, researchers can effectively leverage this compound to achieve their synthetic goals in drug discovery and development.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rushim.ru [rushim.ru]
A Comparative Guide to the Nitration of Deactivated Aromatic Rings: Acetyl Nitrate vs. Alternative Reagents
For researchers, scientists, and drug development professionals, the nitration of deactivated aromatic rings is a critical yet challenging transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides an objective comparison of the efficacy of acetyl nitrate (B79036) with other common nitrating agents, supported by experimental data and detailed protocols to aid in the selection of the optimal nitration strategy.
The introduction of a nitro group to an aromatic ring that already possesses an electron-withdrawing substituent presents a significant hurdle in synthetic chemistry. These deactivating groups reduce the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack. Consequently, harsher reaction conditions are often required, which can lead to undesirable side reactions and lower yields. Acetyl nitrate has emerged as a valuable reagent in this context, offering a milder alternative to traditional methods.
Performance Comparison of Nitrating Agents
The choice of nitrating agent is paramount for achieving high yields and regioselectivity in the nitration of deactivated aromatic compounds. This section compares the performance of this compound with other commonly employed nitrating systems.
This compound
This compound, often generated in situ from acetic anhydride (B1165640) and nitric acid, is a moderately reactive nitrating agent. Its reactivity can be advantageous when dealing with sensitive substrates where strong acids might cause degradation.[1] It offers a balance between reactivity and selectivity, often leading to cleaner reactions with fewer byproducts compared to mixed acid.[2]
Mixed Acid (HNO₃/H₂SO₄)
The combination of concentrated nitric acid and sulfuric acid is the most traditional and powerful nitrating agent. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[3] While effective for many deactivated substrates, the harsh acidic conditions can lead to oxidation, sulfonation, and other side reactions, particularly with sensitive functional groups.[4]
Other Nitrating Systems
A variety of other nitrating agents have been developed to address the challenges of nitrating deactivated rings. These include mixtures of nitric acid with other anhydrides like trifluoroacetic anhydride, which can exhibit higher reactivity than this compound.[5] Additionally, systems utilizing dinitrogen pentoxide (N₂O₅) in the presence of a catalyst have shown to be effective and mild.[6]
The following table summarizes the reported yields for the nitration of various deactivated aromatic substrates using different nitrating agents.
| Substrate | Deactivating Group | Nitrating Agent | Product | Yield (%) | Reference |
| Nitrobenzene (B124822) | -NO₂ | Mixed Acid (HNO₃/H₂SO₄) | m-Dinitrobenzene | 69.0 | [7] |
| Nitrobenzene | Nitric acid–trifluoroacetic anhydride–zeolite Hβ | m-Dinitrobenzene | 72 | [8] | |
| Benzonitrile | -CN | Mixed Acid (HNO₃/H₂SO₄) | m-Nitrobenzonitrile | 45.1 | [7] |
| Benzonitrile | Nitric acid–trifluoroacetic anhydride–zeolite Hβ | m-Nitrobenzonitrile | 54 | [8] | |
| Benzoic Acid | -COOH | Mixed Acid (HNO₃/H₂SO₄) | m-Nitrobenzoic Acid | 73.5 | [7] |
| Benzoic Acid | Nitric acid–trifluoroacetic anhydride–zeolite Hβ | m-Nitrobenzoic Acid | 86 | [8] | |
| Chlorobenzene | -Cl | This compound (in situ) | 1-Chloro-4-nitrobenzene & 1-Chloro-2-nitrobenzene | 76 (combined) | [1] |
| Chlorobenzene | Mixed Acid (HNO₃/H₂SO₄) | o/p-Nitrochlorobenzene | 14.3 | [7] | |
| Bromobenzene | -Br | This compound (in situ) | 1-Bromo-4-nitrobenzene & 1-Bromo-2-nitrobenzene | 78 (combined) | [1] |
| Bromobenzene | Mixed Acid (HNO₃/H₂SO₄) | p-Nitrobromobenzene | 30.8 | [7] | |
| Benzaldehyde | -CHO | Mixed Acid (HNO₃/H₂SO₄) | m-Nitrobenzaldehyde | ~53 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. The following sections provide step-by-step procedures for key nitration experiments.
In-situ Generation and Nitration using this compound
This protocol describes the in-situ generation of this compound and its subsequent use for the nitration of a deactivated aromatic compound like chlorobenzene.[1]
Materials:
-
Deactivated aromatic substrate (e.g., chlorobenzene)
-
Acetic anhydride
-
Concentrated nitric acid (e.g., 100%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add acetic anhydride (5.4 g, 53 mmol).
-
Slowly add concentrated nitric acid (3.0 g, 47 mmol) dropwise to the stirred acetic anhydride while maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 0°C to ensure the formation of this compound.
-
Dissolve the deactivated aromatic substrate (10 mmol) in a minimal amount of acetic anhydride (e.g., 1.0 mL).
-
Add the substrate solution dropwise to the freshly prepared this compound solution at 0°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., overnight), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol details the nitration of a deactivated aromatic compound like nitrobenzene using a mixture of concentrated nitric and sulfuric acids.[10]
Materials:
-
Deactivated aromatic substrate (e.g., nitrobenzene)
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add concentrated nitric acid while stirring to prepare the nitrating mixture. Maintain a low temperature during this addition.
-
Slowly add the deactivated aromatic substrate dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below a certain limit (e.g., 55-60°C) to avoid over-nitration and side reactions.
-
After the addition is complete, continue stirring the reaction mixture at the specified temperature for a set period (e.g., 40-45 minutes).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Isolate the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Caption: General Experimental Workflow for Aromatic Nitration.
References
- 1. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Acetyl Nitrate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the paramount importance of safety in handling and disposing of reactive chemical reagents cannot be overstated. Acetyl nitrate (B79036), a potent nitrating agent, is also a highly unstable and explosive compound requiring meticulous disposal procedures to mitigate risks of personal injury and environmental contamination. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of acetyl nitrate in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is critical to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines. This compound is a colorless, explosive liquid that fumes in moist air.[1] Due to its hazardous nature, it is often generated and used in-situ to enhance safety.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any defects before use.
-
Body Protection: A flame-retardant laboratory coat is required.
-
Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood with the sash positioned as low as possible. An accessible and recently tested safety shower and eyewash station are imperative.
Quantitative Data on this compound Reactivity and Hazards
For a clear understanding of the hazards associated with this compound, the following table summarizes key quantitative data.
| Property | Value / Observation | Source |
| Appearance | Colorless liquid | [1] |
| Chemical Formula | CH₃C(O)ONO₂ | [1] |
| Molar Mass | 105.049 g·mol⁻¹ | |
| Density | 1.24 g/cm³ (at 15 °C) | |
| Boiling Point | 22 °C at 70 Torr | |
| Primary Hazard | Explosive | [1] |
| Reactivity | Hydrolyzes in moist air to acetic acid and nitric acid.[1] | |
| Incompatible Materials | Strong oxidizing agents, combustible materials, strong reducing agents, powdered metals, strong acids, and strong bases (in uncontrolled conditions). |
Experimental Protocol: Step-by-Step Disposal of this compound
The recommended procedure for the disposal of this compound is through controlled hydrolysis in a basic solution. This method safely neutralizes the reactive compound into less hazardous acetate (B1210297) and nitrate salts.
Materials Required:
-
Solution of this compound to be disposed of
-
1 M Sodium Hydroxide (NaOH) solution
-
Large beaker or flask (at least 10 times the volume of the this compound solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation of Quenching Solution: In a chemical fume hood, place a large beaker containing a magnetic stir bar on a stir plate. Fill the beaker with a volume of 1 M NaOH solution that is at least five times the volume of the this compound solution to be quenched.
-
Cooling: Place the beaker with the NaOH solution in an ice bath and allow it to cool to approximately 0-5 °C with gentle stirring. This will help to dissipate the heat generated during the exothermic neutralization reaction.
-
Slow Addition of this compound: Using a dropping funnel or a pipette, add the this compound solution to the cold, stirring NaOH solution dropwise and at a very slow rate . The rate of addition should be controlled to prevent any significant rise in temperature or excessive gas evolution.
-
Monitoring the Reaction: Continuously monitor the temperature of the quenching solution. If the temperature begins to rise significantly (e.g., above 15-20 °C), immediately stop the addition and allow the solution to cool before resuming.
-
Completion of Addition and Stirring: Once all the this compound has been added, allow the solution to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.
-
Neutralization Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The solution should be basic. If it is acidic, slowly add more 1 M NaOH until a pH above 7 is maintained.
-
Final Waste Collection: Once the solution is confirmed to be basic and at room temperature, transfer it to a clearly labeled hazardous waste container. The label should include the contents (e.g., "Neutralized this compound waste, containing sodium acetate and sodium nitrate in aqueous solution").
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.[3] Do not pour the neutralized solution down the drain unless specifically permitted by your local regulations and EHS.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Nitrate
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when working with reactive compounds like acetyl nitrate (B79036). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Acetyl nitrate is a colorless, explosive liquid that fumes in moist air, necessitating stringent safety protocols to mitigate risks.[1] Adherence to the following personal protective equipment (PPE) guidelines and handling procedures is critical for minimizing exposure and preventing accidents.
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields and a face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield is necessary to protect against splashes and potential explosions.[2][3] |
| Skin | Fire/flame resistant and impervious clothing; Chemical impermeable gloves | Clothing should cover all exposed skin. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2][4] |
Procedural Guidance: From Handling to Disposal
A systematic workflow is essential for the safe management of this compound in a laboratory setting. The following sections provide step-by-step guidance for handling, emergency response, and disposal.
Pre-Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ignition Sources: Ensure the work area is free of all ignition sources, including open flames, sparks, and static electricity. Use non-sparking tools.[2]
-
PPE Inspection: Before starting any procedure, thoroughly inspect all PPE for any signs of damage or wear and replace as necessary.[2]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[2]
Handling this compound
-
Avoid Contact: Exercise extreme caution to avoid contact with skin and eyes.[2]
-
Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[2]
-
Container Management: Keep the this compound container tightly closed when not in use and store it in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
Emergency Procedures: Spills and Exposure
-
Spill Response:
-
Evacuate personnel to a safe area, upwind of the spill.[2]
-
Remove all sources of ignition.[2]
-
Wearing full PPE, contain the spill using inert, non-combustible absorbent materials.
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Do not allow the spilled chemical to enter drains or sewer systems.[2]
-
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Containment: Keep the chemical waste in suitable and closed containers.[2]
-
Labeling: Clearly label all waste containers with their contents.
-
Professional Disposal: Arrange for the disposal of this compound through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
